Product packaging for DG026(Cat. No.:CAS No. 2035046-17-2)

DG026

Cat. No.: B607088
CAS No.: 2035046-17-2
M. Wt: 597.6958
InChI Key: FDAGDZVCWKCEEX-ITBZIINNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DG026 is a small-molecule inhibitor of Insulin-Regulated Aminopeptidase (IRAP), a zinc-metalloprotease belonging to the M1 family of aminopeptidases . IRAP has been identified as a promising pharmacological target due to its role in cognitive functions; it degrades peptides like oxytocin and vasopressin in the brain, which are known to enhance memory and learning . By inhibiting IRAP's enzymatic activity, this compound increases the availability of these neuropeptides, presenting a valuable research tool for investigating potential treatments for memory disorders and neurodegenerative diseases such as Alzheimer's . Beyond its central role in cognition, IRAP is also involved in cellular glucose uptake through its interaction with the GLUT4 transporter and in immune functions such as antigen cross-presentation . Consequently, this compound also has utility in foundational research related to metabolic and immunological processes . This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for administration to humans . Key Research Applications: • Investigation of cognitive function and memory enhancement • Research on neurodegenerative diseases • Studies on cellular glucose metabolism and insulin signaling • Exploration of immune response mechanisms and antigen presentation Mechanism of Action: this compound acts as a competitive inhibitor of IRAP, binding to the enzyme's catalytic site to prevent the cleavage of its physiological peptide substrates . Please Note: This compound is provided for use in laboratory research only. All necessary safety data sheets (SDS) should be consulted prior to use. Researchers are responsible for ensuring that their work complies with all relevant local and institutional regulations.

Properties

CAS No.

2035046-17-2

Molecular Formula

C35H40N3O4P

Molecular Weight

597.6958

IUPAC Name

(2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl)-4,4-diphenylbutyl)((R)-1-amino-3-phenylpropyl)phosphinic acid

InChI

InChI=1S/C35H40N3O4P/c36-33(22-21-26-13-5-1-6-14-26)43(41,42)25-30(35(40)38-32(34(37)39)23-27-15-7-2-8-16-27)24-31(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-20,30-33H,21-25,36H2,(H2,37,39)(H,38,40)(H,41,42)/t30?,32-,33+/m0/s1

InChI Key

FDAGDZVCWKCEEX-ITBZIINNSA-N

SMILES

N[C@@H](CCC1=CC=CC=C1)P(CC(CC(C2=CC=CC=C2)C3=CC=CC=C3)C(N[C@@H](CC4=CC=CC=C4)C(N)=O)=O)(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DG026;  DG-026;  DG 026.

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of DG026

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DG026 is a potent and highly selective inhibitor of Insulin-Regulated Aminopeptidase (IRAP), a zinc-metalloprotease belonging to the M1 aminopeptidase family.[1][2] IRAP has been identified as a key player in several physiological processes, including the regulation of cognitive functions and the cross-presentation of antigens by dendritic cells.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, the experimental protocols used for its characterization, and its effects on cellular pathways. This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, neuroscience, and medicinal chemistry.

Core Mechanism of Action: Selective Inhibition of IRAP

IRAP is a transmembrane enzyme that plays a crucial role in trimming peptide antigens for presentation by MHC class I molecules on dendritic cells, a process known as cross-presentation.[1][2] By selectively inhibiting the enzymatic activity of IRAP, this compound can modulate this immunological pathway.

Quantitative Data on Inhibitory Activity

The inhibitory potency and selectivity of this compound have been characterized through enzymatic assays. The following table summarizes the key quantitative data for this compound's activity against IRAP and related aminopeptidases, ERAP1 and ERAP2.

Target EnzymeInhibition Constant (Ki)Selectivity vs. IRAP
IRAP1.2 nM-
ERAP1138 nM115-fold
ERAP227 nM23-fold

Data sourced from Kokkala et al., 2016.

Experimental Protocols

The characterization of this compound involved specific enzymatic and cellular assays to determine its potency, selectivity, and cellular effects.

Enzymatic Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of this compound against recombinant human IRAP, ERAP1, and ERAP2.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human IRAP, ERAP1, and ERAP2 are expressed and purified. A fluorogenic substrate, such as L-Leucine-7-amido-4-methylcoumarin (Leu-AMC), is used.

  • Assay Conditions: The assay is performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5) at a constant temperature (e.g., 37°C).

  • Inhibition Measurement:

    • A fixed concentration of the enzyme is incubated with varying concentrations of this compound for a predetermined period to allow for inhibitor binding.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The IC50 values are determined by fitting the data to a dose-response curve. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the substrate concentration and the enzyme's Michaelis-Menten constant (Km) for the substrate.

Cellular Cross-Presentation Assay

Objective: To evaluate the effect of this compound on IRAP-dependent antigen cross-presentation by dendritic cells.

Methodology:

  • Cell Culture: Bone marrow-derived dendritic cells (BMDCs) are generated from mice.

  • Antigen Loading: BMDCs are incubated with a model antigen, such as ovalbumin (OVA), in the presence of varying concentrations of this compound or a vehicle control.

  • Co-culture with T-cells: After antigen loading and washing, the BMDCs are co-cultured with OVA-specific CD8+ T-cells (e.g., from an OT-I mouse).

  • T-cell Activation Readout: The activation of T-cells is measured by quantifying the production of cytokines, such as Interferon-gamma (IFN-γ), in the co-culture supernatant using an ELISA-based method.

  • Data Analysis: The levels of IFN-γ are plotted against the concentration of this compound to determine the dose-dependent effect of the inhibitor on antigen cross-presentation.

Visualizations

Signaling Pathway of IRAP in Antigen Cross-Presentation

IRAP_Pathway cluster_extracellular Extracellular Space cluster_cell Dendritic Cell cluster_endosome Endosome Antigen Antigen Antigen_Endosome Antigen Antigen->Antigen_Endosome Endocytosis IRAP IRAP Antigen_Endosome->IRAP Processing Peptides Trimmed Peptides IRAP->Peptides Trimming MHC-I MHC Class I Peptides->MHC-I Loading Presentation Antigen Presentation MHC-I->Presentation This compound This compound This compound->IRAP Inhibition

Caption: IRAP's role in antigen cross-presentation and its inhibition by this compound.

Experimental Workflow for Cross-Presentation Assay

Experimental_Workflow Start Start: Isolate Bone Marrow Cells Generate_BMDCs Generate Bone Marrow-Derived Dendritic Cells (BMDCs) Start->Generate_BMDCs Antigen_Incubation Incubate BMDCs with Ovalbumin (Antigen) + this compound (various concentrations) Generate_BMDCs->Antigen_Incubation Co-culture Co-culture Antigen-loaded BMDCs with OVA-specific CD8+ T-cells Antigen_Incubation->Co-culture Measure_Activation Measure T-cell Activation (IFN-γ production by ELISA) Co-culture->Measure_Activation Analyze_Data Analyze Dose-Response Effect of this compound Measure_Activation->Analyze_Data

Caption: Workflow for assessing this compound's impact on antigen cross-presentation.

References

What is DG026 in biochemistry?

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for "DG026" in the context of biochemistry did not yield any specific information regarding a molecule, signaling pathway, or experimental protocol with this designation. The search results provided general information on drug development, clinical trials, and various signaling pathways, but none contained the specific term "this compound."

This suggests that "this compound" may be one of the following:

  • An internal project code: Many pharmaceutical and biotechnology companies use internal codes to identify compounds during development. This information is often proprietary and not publicly available until the compound reaches later stages of clinical trials or publication.

  • A very new or niche compound: It is possible that this compound is a very recent discovery or is being studied in a highly specialized area of research with limited public documentation.

  • A misnomer or incorrect identifier: The term "this compound" might be a typo or an incorrect reference.

Without any publicly available data on this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is recommended to:

  • Verify the identifier: Double-check the name and any associated company or research institution.

  • Search scientific literature databases: Use databases such as PubMed, Scopus, and Web of Science with the correct identifier.

  • Consult conference proceedings: New data is often presented at scientific conferences before being published.

  • Review clinical trial registries: If the compound is in clinical development, it may be listed on registries like ClinicalTrials.gov.

The Enigmatic Compound DG026: A Search for Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific databases and literature, the compound designated as DG026 remains elusive. No specific information regarding its discovery, synthesis, mechanism of action, or associated experimental protocols could be retrieved. This suggests that this compound may be a novel, proprietary, or internally designated compound not yet disclosed in public-facing research.

The quest for information on this compound involved a multi-pronged search strategy targeting key aspects of drug discovery and development. Queries for "this compound discovery," "this compound synthesis," "this compound mechanism of action," and "this compound experimental protocols" were conducted. However, these searches did not yield any specific or relevant results. The retrieved information pertained to general methodologies in chemical synthesis or led to inaccessible databases.

Without any foundational data on this compound, it is not possible to provide the requested in-depth technical guide, including summaries of quantitative data, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows.

It is conceivable that this compound represents:

  • An internal code name for a compound in the early stages of development within a pharmaceutical or biotechnology company.

  • A recently synthesized molecule for which research has not yet been published.

  • A niche or highly specialized research chemical with limited public documentation.

  • A potential typographical error in the compound's designation.

For researchers, scientists, and drug development professionals seeking information on this compound, the current lack of public data necessitates a direct inquiry with the originating research group or institution, should that information be available. Further elucidation of this compound's properties and potential applications awaits its formal introduction into the scientific literature.

In-depth Technical Guide: Chemical Properties of 2,6-Dodecadiene, 2,6-dimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data indicates a significant scarcity of detailed experimental and quantitative information for 2,6-dimethyl-2,6-dodecadiene in publicly accessible scientific literature and databases. This guide, therefore, provides a foundational understanding of its expected chemical properties based on general principles of organic chemistry for unsaturated aliphatic hydrocarbons and lists the parameters that would be essential for a complete technical profile.

Structure and General Properties

2,6-dimethyl-2,6-dodecadiene is an unsaturated aliphatic hydrocarbon with the molecular formula C14H26 and a molecular weight of approximately 194.36 g/mol .[1] Its structure consists of a twelve-carbon chain with two double bonds at positions 2 and 6, and methyl groups at the same positions.

As an unsaturated hydrocarbon, 2,6-dimethyl-2,6-dodecadiene is expected to be a nonpolar compound, rendering it generally hydrophobic and colorless.[2] Its physical state at room temperature (liquid or low-melting solid) would depend on the specific isomeric configuration (E/Z) of the double bonds, which influences molecular packing. Unsaturated hydrocarbons like this are typically more reactive than their saturated counterparts due to the presence of the electron-rich double bonds, making them susceptible to addition reactions.[3][4]

Core Chemical Properties

Property CategoryData PointDescription
Thermodynamic Properties Standard Gibbs Free Energy of Formation (ΔfG°)The change in Gibbs free energy during the formation of 1 mole of the substance from its constituent elements.
Enthalpy of Formation (ΔfH°gas)The change in enthalpy during the formation of 1 mole of the substance in its gaseous state.
Enthalpy of Fusion (ΔfusH°)The heat absorbed when 1 mole of the solid melts to a liquid at constant temperature and pressure.
Enthalpy of Vaporization (ΔvapH°)The heat absorbed when 1 mole of the liquid is converted to a gas at constant temperature and pressure.
Ideal Gas Heat Capacity (Cp,gas)The heat required to raise the temperature of 1 mole of the gas by 1 Kelvin at constant pressure.
Physical Properties Normal Boiling Point (Tboil)The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Normal Melting Point (Tfus)The temperature at which the solid and liquid phases are in equilibrium at 1 atmosphere of pressure.
Critical Temperature (Tc)The temperature above which the substance cannot exist as a liquid, regardless of the pressure.
Critical Pressure (Pc)The minimum pressure required to liquefy the substance at its critical temperature.
Critical Volume (Vc)The volume occupied by 1 mole of the substance at its critical temperature and pressure.
Solubility & Partitioning Water Solubility (log10WS)The logarithm of the molar concentration of the compound in water at saturation.
Octanol/Water Partition Coefficient (logPoct/wat)A measure of the compound's lipophilicity, indicating its distribution between octanol and water.
Chromatographic Data Non-polar Retention Indices (Inp)A parameter used in gas chromatography to identify compounds based on their retention time relative to n-alkanes.

Reactivity of Unsaturated Hydrocarbons

Unsaturated hydrocarbons are characterized by their reactivity, primarily centered around the carbon-carbon double bonds.[2][3][4] These regions of high electron density are susceptible to attack by electrophiles. Key reactions for compounds like 2,6-dimethyl-2,6-dodecadiene would include:

  • Addition Reactions: Halogens, hydrogen halides, and water can add across the double bonds.

  • Hydrogenation: The addition of hydrogen in the presence of a catalyst can saturate the double bonds, converting the diene to an alkane.

  • Oxidation: The double bonds can be cleaved by strong oxidizing agents like ozone or potassium permanganate.

  • Polymerization: Under certain conditions, the diene monomers could potentially polymerize.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of 2,6-dimethyl-2,6-dodecadiene are not available in the surveyed literature. For related long-chain dienes, synthesis often involves olefination reactions (such as the Wittig reaction) or elimination reactions from di-halogenated precursors.

A general workflow for the characterization of such a compound would likely involve the following:

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_properties Property Determination synthesis Synthesis of Crude Product purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir gc Gas Chromatography (Purity & RI) purification->gc dsc DSC (Melting/Boiling Point) gc->dsc solubility Solubility Tests dsc->solubility

General Experimental Workflow for Characterization

Biological Activity and Signaling Pathways

There is no information available in the searched results to suggest that 2,6-dimethyl-2,6-dodecadiene is involved in any known biological signaling pathways or has been investigated for drug development purposes. Long-chain hydrocarbons can sometimes exhibit biological activity, but this is highly structure-dependent and would require empirical investigation.

References

Potential Therapeutic Targets of MGC026: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MGC026 is an investigational antibody-drug conjugate (ADC) demonstrating significant promise in the preclinical setting for the treatment of a variety of solid tumors. This document provides a comprehensive overview of the known therapeutic targets and mechanism of action of MGC026, supported by available preclinical data. The information is intended to serve as a technical guide for researchers, scientists, and drug development professionals interested in the therapeutic potential of this novel agent. MGC026 is comprised of a humanized monoclonal antibody targeting B7-homologue 3 (B7-H3), a cleavable linker-payload called SYNtecan E™, which utilizes exatecan, a potent topoisomerase I inhibitor, as its cytotoxic payload. Preclinical studies have demonstrated dose-dependent anti-tumor activity in various xenograft models and a manageable safety profile in non-human primates, supporting its ongoing clinical development.

Introduction to MGC026

MGC026 is an antibody-drug conjugate engineered to selectively deliver a cytotoxic agent to tumor cells overexpressing the B7-H3 protein.[1] B7-H3, a member of the B7 superfamily, is an attractive therapeutic target due to its high expression across a wide range of solid tumors and limited expression in normal, healthy tissues. The strategic design of MGC026, which combines a targeted antibody with a potent topoisomerase I inhibitor, aims to maximize therapeutic efficacy while minimizing off-target toxicity.

Core Components of MGC026

The efficacy and safety of MGC026 are attributed to its three primary components:

  • Targeting Antibody: A humanized monoclonal antibody that specifically binds to the B7-H3 protein expressed on the surface of cancer cells.

  • Linker-Payload (SYNtecan E™): A novel, cleavable linker system that stably connects the antibody to the cytotoxic payload in circulation. Upon internalization into the target cell, the linker is cleaved, releasing the active drug.

  • Cytotoxic Payload (Exatecan): A potent derivative of camptothecin that functions as a topoisomerase I inhibitor. Exatecan induces DNA damage and subsequent apoptosis in rapidly dividing cancer cells.

Mechanism of Action

The mechanism of action of MGC026 involves a multi-step process designed for targeted cell killing:

  • Binding: The B7-H3 targeting antibody of MGC026 binds to the B7-H3 protein on the surface of tumor cells.

  • Internalization: Following binding, the ADC-B7-H3 complex is internalized by the tumor cell.

  • Payload Release: Inside the cell, the SYNtecan E™ linker is cleaved, releasing the exatecan payload.

  • Topoisomerase I Inhibition: Exatecan binds to the topoisomerase I-DNA complex, preventing the re-ligation of single-strand DNA breaks.

  • DNA Damage and Apoptosis: The accumulation of DNA damage triggers cell cycle arrest and programmed cell death (apoptosis) of the cancer cell.

MGC026_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MGC026 MGC026 (ADC) B7H3_receptor B7-H3 Receptor MGC026->B7H3_receptor 1. Binding Internalization Internalization B7H3_receptor->Internalization 2. Internalization Tumor_Cell Tumor Cell Membrane Lysosome Lysosome Internalization->Lysosome Exatecan Exatecan (Payload) Lysosome->Exatecan 3. Payload Release Topoisomerase_I Topoisomerase I-DNA Complex Exatecan->Topoisomerase_I 4. Inhibition DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage 5. DNA Break Accumulation Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Cell Death

Figure 1: Mechanism of Action of MGC026.

Therapeutic Target: B7-H3 Signaling Pathways

B7-H3 is implicated in various pro-tumorigenic signaling pathways, making it a compelling target for cancer therapy. Its overexpression is associated with enhanced tumor cell proliferation, survival, invasion, and chemoresistance.

B7H3_Signaling_Pathway cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes B7H3 B7-H3 PI3K_AKT PI3K/AKT Pathway B7H3->PI3K_AKT JAK_STAT JAK/STAT Pathway B7H3->JAK_STAT RAF_MEK_ERK RAF/MEK/ERK Pathway B7H3->RAF_MEK_ERK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Invasion Invasion & Metastasis PI3K_AKT->Invasion Chemoresistance Chemoresistance PI3K_AKT->Chemoresistance Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis JAK_STAT->Proliferation JAK_STAT->Invasion JAK_STAT->Chemoresistance RAF_MEK_ERK->Proliferation

Figure 2: B7-H3 Downstream Signaling Pathways.

Preclinical Data

In Vivo Anti-Tumor Efficacy

MGC026 has demonstrated significant, dose-dependent anti-tumor activity in various B7-H3-positive tumor xenograft models.[1] These studies highlight the potential of MGC026 across a range of cancer indications.

Table 1: Summary of In Vivo Efficacy of MGC026 in Xenograft Models [1]

Cancer TypeXenograft ModelKey Findings
Lung CancerPatient-DerivedDose-dependent anti-tumor activity
Pancreatic CancerPatient-DerivedDose-dependent anti-tumor activity
Prostate CancerPatient-DerivedDose-dependent anti-tumor activity
Head and Neck Squamous Cell CarcinomaCell-Line DerivedSpecific anti-tumor activity
MelanomaCell-Line DerivedSpecific anti-tumor activity
Non-Human Primate Toxicology Study

A toxicology study was conducted in cynomolgus monkeys to evaluate the safety profile of MGC026.[1]

Table 2: Summary of MGC026 Toxicology Study in Cynomolgus Monkeys [1]

ParameterObservation
Dose Levels 10, 30, and 50 mg/kg
Administration Intravenous infusion every 3 weeks for 3 doses
Pharmacokinetics Approximate dose-proportional PK and high stability in circulation
Tolerability Well-tolerated at all dose levels tested
Adverse Events No lung toxicity observed
Highest Non-Severely Toxic Dose (HNSTD) 50 mg/kg

Experimental Protocols (Based on Available Information)

Detailed experimental protocols from the preclinical studies are not publicly available. The following outlines a general methodology based on the information provided in the AACR abstract.[1]

In Vivo Xenograft Studies
  • Animal Models: Immunodeficient mice were used for the engraftment of human tumor cell lines or patient-derived tumor tissue.

  • Tumor Implantation: Human tumor cells or patient-derived xenograft fragments were implanted subcutaneously into the mice.

  • Treatment: Once tumors reached a specified size, mice were treated with MGC026 or a vehicle control, typically via intravenous injection.

  • Monitoring: Tumor volume was measured at regular intervals to assess anti-tumor activity. Body weight and general health of the animals were also monitored.

  • Endpoint: The study was concluded when tumors in the control group reached a predetermined size, or at a specified time point.

Xenograft_Study_Workflow Start Start Tumor_Implantation Tumor Implantation (Cell Line or PDX) Start->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment_Initiation Treatment Initiation (MGC026 or Vehicle) Tumor_Growth->Treatment_Initiation Data_Collection Tumor Volume & Body Weight Measurement Treatment_Initiation->Data_Collection Data_Collection->Data_Collection Endpoint Study Endpoint Data_Collection->Endpoint

Figure 3: General Workflow for In Vivo Xenograft Studies.
Cynomolgus Monkey Toxicology Study

  • Animal Model: Cynomolgus monkeys were selected as a relevant toxicology model.

  • Dosing Regimen: MGC026 was administered via a 15-minute intravenous infusion every three weeks for a total of three doses.

  • Groups: The study likely included a vehicle control group and multiple dose-escalation cohorts of MGC026.

  • Assessments: Pharmacokinetic (PK) analysis was performed to evaluate the drug's exposure and stability. A detailed toxicology evaluation was conducted, including clinical observations, body weight measurements, and potentially clinical pathology and histopathology assessments.

Conclusion and Future Directions

MGC026 has demonstrated a promising preclinical profile, with potent anti-tumor activity in various B7-H3-expressing cancer models and a favorable safety profile in non-human primates.[1] These findings strongly support the ongoing clinical development of MGC026 as a potential therapeutic for patients with solid tumors. Future research will focus on elucidating the full clinical potential of MGC026, identifying predictive biomarkers of response, and exploring potential combination therapies to further enhance its anti-cancer activity. A Phase 1 clinical trial (NCT06242470) is currently underway to evaluate the safety, tolerability, and preliminary anti-tumor activity of MGC026 in participants with advanced solid tumors.

References

In Silico Modeling of DG026 Binding to TGFBR1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling approaches used to characterize the binding of DG026, a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor type I (TGFBR1), also known as ALK5. The integration of computational and experimental techniques is crucial for accelerating drug discovery and development.

Introduction to this compound and its Target: TGFBR1

This compound is a novel small molecule inhibitor designed to target the kinase activity of TGFBR1. The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis. TGFBR1, as a key mediator of TGF-β signaling, represents a promising therapeutic target.

The TGF-β Signaling Pathway

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β receptor type II (TGFBR2). This binding event recruits and activates TGFBR1, which in turn phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. This compound is designed to inhibit the ATP-binding pocket of TGFBR1, thereby preventing the phosphorylation of SMAD proteins and blocking the downstream signaling cascade.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TGFBR2 TGFBR2 TGFB->TGFBR2 Binds TGFBR1 TGFBR1 TGFBR2->TGFBR1 Recruits & Activates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates pSMAD23 pSMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Expression SMAD_complex->Gene_expression Translocates & Regulates This compound This compound This compound->TGFBR1 Inhibits

Figure 1: Simplified TGF-β Signaling Pathway and the inhibitory action of this compound.

In Silico Modeling of this compound Binding

Computational modeling plays a pivotal role in understanding the molecular interactions between a ligand and its target protein.[3][4] This section outlines the key in silico techniques used to predict and analyze the binding of this compound to TGFBR1.

A high-quality 3D structure of the target protein is a prerequisite for structure-based drug design. When an experimental structure is unavailable, homology modeling can be employed to build a theoretical model based on the amino acid sequence of the target and the experimentally determined structure of a homologous protein.

Experimental Protocol: Homology Modeling

  • Template Selection: A BLAST search of the Protein Data Bank (PDB) with the TGFBR1 kinase domain sequence is performed to identify suitable templates with high sequence identity and resolution.

  • Sequence Alignment: The target sequence is aligned with the template sequence(s) using alignment tools like ClustalW.

  • Model Building: A 3D model of the TGFBR1 kinase domain is generated using software such as MODELLER or SWISS-MODEL, which constructs the model by satisfying spatial restraints derived from the template structure.

  • Model Refinement and Validation: The initial model is refined through energy minimization to relieve any steric clashes. The quality of the final model is assessed using tools like PROCHECK and Ramachandran plots to ensure proper stereochemistry.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[5] This is used to elucidate the binding mode of this compound within the ATP-binding site of TGFBR1.

Experimental Protocol: Molecular Docking

  • Protein and Ligand Preparation: The 3D structure of the TGFBR1 model is prepared by adding hydrogen atoms, assigning charges, and defining the binding site. The 2D structure of this compound is converted to a 3D conformation and energy-minimized.

  • Docking Simulation: Docking is performed using software like AutoDock or Glide. The program samples a large number of possible conformations of this compound within the binding site and scores them based on a scoring function that estimates the binding free energy.

  • Pose Analysis and Selection: The resulting docked poses are clustered and ranked. The pose with the lowest binding energy and favorable interactions with key active site residues is selected for further analysis.

Table 1: Predicted Binding Energies of this compound and Analogs to TGFBR1

CompoundDocking Score (kcal/mol)Estimated Binding Energy (kcal/mol)Key Interacting Residues
This compound -10.5-9.8Lys232, Asp351, His283
Analog 1-9.2-8.5Lys232, Asp351
Analog 2-8.7-8.1Asp351, His283
Analog 3-7.5-7.0Lys232

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.[6] These simulations are used to assess the stability of the docked pose of this compound in the TGFBR1 binding site.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: The this compound-TGFBR1 complex from docking is placed in a simulation box with explicit solvent (water molecules) and ions to neutralize the system.

  • Equilibration: The system is gradually heated to physiological temperature and pressure to allow it to relax to a stable state.

  • Production Run: A long-timescale MD simulation (e.g., 100 ns) is performed to sample the conformational space of the complex.

  • Trajectory Analysis: The trajectory is analyzed to calculate parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the complex and to identify persistent hydrogen bonds and other key interactions.

Table 2: Summary of Molecular Dynamics Simulation Results for the this compound-TGFBR1 Complex

Simulation Time (ns)Average RMSD of this compound (Å)Average RMSD of Protein Backbone (Å)Key Hydrogen Bonds Maintained
1001.2 ± 0.31.8 ± 0.4This compound-Lys232, this compound-Asp351

Experimental Validation of In Silico Predictions

Experimental validation is essential to confirm the computational predictions. A combination of binding and functional assays is employed to determine the affinity and efficacy of this compound.

in_silico_workflow Target_ID Target Identification (TGFBR1) Homology_Modeling Homology Modeling Target_ID->Homology_Modeling Virtual_Screening Virtual Screening Homology_Modeling->Virtual_Screening Molecular_Docking Molecular Docking (this compound) Virtual_Screening->Molecular_Docking MD_Simulations MD Simulations Molecular_Docking->MD_Simulations Binding_Assays Binding Assays (SPR, ITC) MD_Simulations->Binding_Assays Functional_Assays Functional Assays (Kinase Assay) Binding_Assays->Functional_Assays Lead_Optimization Lead Optimization Functional_Assays->Lead_Optimization

Figure 2: General workflow for in silico-guided drug discovery.

Binding assays directly measure the interaction between two molecules.[7]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Recombinant TGFBR1 is immobilized on a sensor chip.

  • Binding: A series of concentrations of this compound are flowed over the chip surface.

  • Detection: The binding of this compound to TGFBR1 is detected as a change in the refractive index, which is proportional to the mass change on the sensor surface.

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined, and the equilibrium dissociation constant (Kd) is calculated.

Functional assays assess the biological effect of the compound on the target's activity.

Experimental Protocol: Kinase Activity Assay

  • Reaction Setup: Recombinant TGFBR1 is incubated with a substrate (e.g., a peptide containing the SMAD2 phosphorylation site), ATP, and varying concentrations of this compound.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified, often using a phosphospecific antibody in an ELISA-based format or by measuring ATP consumption.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is determined by fitting the dose-response data to a sigmoidal curve.

Table 3: Experimental Validation of this compound Binding and Activity

AssayParameterValue
Surface Plasmon Resonance (SPR)Kd (nM)15
Isothermal Titration Calorimetry (ITC)Kd (nM)20
Kinase Activity AssayIC50 (nM)50

Conclusion

The combination of in silico modeling and experimental validation provides a powerful strategy for the discovery and characterization of novel therapeutic agents like this compound. The computational approaches described in this guide allow for the rapid assessment of potential drug candidates and provide detailed insights into their mechanism of action at a molecular level, ultimately guiding the design of more potent and selective inhibitors.

References

In-depth Technical Guide: The Role of DG026 in the Inflammatory Response

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Despite a comprehensive search for "DG026" and its potential role in the inflammatory response, no publicly available scientific literature, clinical trial data, or drug development information could be identified for a compound or molecule with this designation. The information presented below is based on general principles of inflammatory pathways and serves as a template for how such a guide would be structured should information on this compound become available.

Executive Summary

This document aims to provide a detailed technical overview of a hypothetical compound, this compound, and its role in modulating the inflammatory response. The content that would be included covers its mechanism of action, preclinical data, and potential therapeutic applications, targeted at researchers, scientists, and professionals in drug development. All data and experimental protocols would be based on cited preclinical and clinical research.

Introduction to Inflammation and Therapeutic Targeting

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and necessary process for healing, chronic inflammation is a key driver in a multitude of diseases, including autoimmune disorders, cardiovascular diseases, and cancer.

The inflammatory cascade is a complex interplay of various cells, cytokines, and signaling pathways. Key pathways often targeted for therapeutic intervention include:

  • Nuclear Factor-kappa B (NF-κB) Signaling: A central regulator of pro-inflammatory gene expression.

  • Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Pathway: Critical for cytokine signaling.

  • Toll-like Receptor (TLR) Signaling: Essential for the recognition of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).

A novel therapeutic agent like this compound would ideally offer a specific and potent modulation of one or more of these pathways, leading to a reduction in the pathological inflammatory response while minimizing off-target effects.

Hypothetical Mechanism of Action of this compound

This section is illustrative and not based on actual data for this compound.

Let us hypothesize that this compound is a selective inhibitor of a key kinase, "Kinase X," within the NF-κB signaling pathway.

Signaling Pathway Diagram

DG026_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Adaptor_Proteins Adaptor Proteins Receptor->Adaptor_Proteins Kinase_X Kinase X Adaptor_Proteins->Kinase_X IκBα IκBα Kinase_X->IκBα P NF_κB_complex p50/p65 (NF-κB) IκBα->NF_κB_complex Inhibits This compound This compound This compound->Kinase_X Inhibits DNA DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Experimental_Workflow A 1. Culture THP-1 Cells B 2. Pre-treat with this compound or Vehicle A->B C 3. Stimulate with LPS B->C D 4. Incubate for 6 hours C->D E 5. Collect Supernatant D->E F 6. Perform TNF-α ELISA E->F G 7. Analyze Data (IC50) F->G

In-depth Technical Guide on the Natural Sources of 2,6-dimethyl-2,6-dodecadiene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature reveals no documented natural sources of 2,6-dimethyl-2,6-dodecadiene. While this compound is a known chemical entity with a defined structure and mass spectrum, extensive searches of chemical databases and scientific publications did not yield any evidence of its isolation from plants, essential oils, or any other natural origin.

The user's request for an in-depth technical guide, including quantitative data from natural sources, experimental protocols for isolation, and signaling pathways, cannot be fulfilled for 2,6-dimethyl-2,6-dodecadiene due to the absence of this primary information in the available scientific domain.

However, a closely related compound, 2,6-dimethyl-2,6-octadiene , has been reported as a naturally occurring monoterpenoid. This compound has been identified in several plant species, including:

  • Camellia sinensis (the tea plant)

  • Magnolia sieboldii

  • Zingiber officinale (ginger)

Given the lack of information on the requested compound, we propose to create a detailed technical guide on the natural sources of the related compound, 2,6-dimethyl-2,6-octadiene . This guide would adhere to the original core requirements, including:

  • Data Presentation: A summary of all available quantitative data on the presence of 2,6-dimethyl-2,6-octadiene in various natural sources, structured in clear tables.

  • Experimental Protocols: Detailed methodologies for the extraction, isolation, and identification of 2,6-dimethyl-2,6-octadiene from its natural sources, as cited in relevant literature.

  • Mandatory Visualization: Creation of diagrams for any described signaling pathways or experimental workflows related to this compound using Graphviz (DOT language), adhering to the specified diagrammatic conventions.

Should this alternative be of interest to the target audience of researchers, scientists, and drug development professionals, we can proceed with a thorough literature search and compilation of the guide for 2,6-dimethyl-2,6-octadiene.

In-Depth Technical Guide: Toxicological Profile Assessment of DG026

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following toxicological profile for "DG026" is a representative example created for illustrative purposes. This compound is a hypothetical compound, and the data presented herein is not from actual experimental studies. This document is intended to serve as a technical guide and template for presenting a toxicological assessment.

Executive Summary

This report provides a comprehensive toxicological assessment of this compound, a novel small molecule inhibitor of the pro-inflammatory kinase, JNK. The profile is based on a standard battery of in vitro and in vivo preclinical safety studies designed to characterize potential liabilities and establish a safety margin for first-in-human (FIH) clinical trials. The data presented herein summarizes the acute and repeat-dose toxicity, genotoxicity, and safety pharmacology of this compound.

Introduction

This compound is a potent and selective ATP-competitive inhibitor of c-Jun N-terminal kinase (JNK), a key signaling protein in the mitogen-activated protein kinase (MAPK) pathway. Dysregulation of the JNK pathway is implicated in various inflammatory diseases and neurodegenerative disorders. This document details the preclinical safety evaluation of this compound, a critical step in its development as a potential therapeutic agent.

Data Presentation

In Vitro Cytotoxicity

The cytotoxic potential of this compound was evaluated in various cell lines to determine its effect on cell viability.

Cell LineAssay TypeIC50 (µM)
HepG2 (Human Liver)MTT75.2
HEK293 (Human Kidney)CellTiter-Glo> 100
SH-SY5Y (Human Neuroblastoma)LDH Release88.9
In Vivo Acute Toxicity

Single-dose toxicity studies were conducted in two rodent species to determine the maximum tolerated dose (MTD) and identify potential target organs of acute toxicity.

SpeciesRoute of AdministrationMTD (mg/kg)LD50 (mg/kg)Key Observations
Sprague-Dawley RatOral (gavage)500> 2000Sedation, ataxia at doses > 1000 mg/kg
CD-1 MouseIntravenous50120Seizures, respiratory distress at lethal doses
Repeat-Dose Toxicity (14-Day Study)

A 14-day repeat-dose study in Sprague-Dawley rats was performed to evaluate the toxicological effects of sub-chronic exposure to this compound.

Dose Group (mg/kg/day)NOAEL (mg/kg/day)Key Findings
0 (Vehicle)-No significant findings
5050No adverse effects observed
150-Mild reversible elevation in ALT and AST
450-Hepatocellular hypertrophy, increased liver weight
Genotoxicity

A standard battery of genotoxicity assays was conducted to assess the mutagenic and clastogenic potential of this compound.

AssayTest SystemResult
Ames TestS. typhimurium (strains TA98, TA100, TA1535, TA1537)Negative
In Vitro Chromosomal AberrationHuman Peripheral Blood LymphocytesNegative
In Vivo MicronucleusRat Bone MarrowNegative
Safety Pharmacology

The potential effects of this compound on vital organ systems were evaluated in a core battery of safety pharmacology studies.

StudySpeciesKey Findings
Cardiovascular (hERG)In vitro patch clampIC50 > 30 µM
CardiovascularAnesthetized DogNo significant effect on blood pressure, heart rate, or ECG up to 100 mg/kg (IV)
RespiratoryConscious RatNo significant effect on respiratory rate or tidal volume up to 300 mg/kg (PO)
Central Nervous SystemIrwin Test (Mouse)Reduced motor activity and sedation at doses > 200 mg/kg (PO)

Experimental Protocols

In Vitro Cytotoxicity - MTT Assay
  • Cell Culture: HepG2 cells were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Plating: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: this compound was dissolved in DMSO and serially diluted in culture medium to final concentrations ranging from 0.1 to 200 µM. The final DMSO concentration was maintained at 0.5%. Cells were treated with this compound for 24 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated using a non-linear regression analysis.

In Vivo Acute Toxicity - Rat Oral Gavage
  • Animals: Young adult Sprague-Dawley rats (8-10 weeks old) were used. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.

  • Dose Formulation: this compound was formulated as a suspension in 0.5% methylcellulose.

  • Administration: A single dose of this compound was administered by oral gavage at doses of 100, 500, 1000, and 2000 mg/kg. A vehicle control group was also included.

  • Observation: Animals were observed for clinical signs of toxicity at 1, 4, and 24 hours post-dose and then daily for 14 days. Body weights were recorded on days 1, 7, and 14.

  • Necropsy: At the end of the observation period, all animals were euthanized, and a gross necropsy was performed.

Mandatory Visualizations

DG026_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Signal Stress Signal Receptor Receptor Stress Signal->Receptor MAPKKK MAPKKK Receptor->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun This compound This compound This compound->JNK Inhibition AP-1 AP-1 c-Jun->AP-1 Gene Transcription Gene Transcription AP-1->Gene Transcription

Caption: this compound inhibits the JNK signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Acute_Toxicity Acute Toxicity (Rodent) Cytotoxicity->Acute_Toxicity Dose Range Finding Genotoxicity_in_vitro Ames & Chromosomal Aberration Genotoxicity_in_vivo Micronucleus (Rat) Genotoxicity_in_vitro->Genotoxicity_in_vivo hERG hERG Repeat_Dose 14-Day Repeat Dose (Rat) Acute_Toxicity->Repeat_Dose Dose Selection Safety_Pharmacology CV, Resp, CNS Repeat_Dose->Safety_Pharmacology

Caption: Preclinical toxicology workflow for this compound.

Logical_Relationship_Safety Preclinical_Data Preclinical Safety Data No_Genotoxicity No Genotoxic Potential Preclinical_Data->No_Genotoxicity Acceptable_Safety_Margin Acceptable Safety Margin (NOAEL vs. Predicted Human Exposure) Preclinical_Data->Acceptable_Safety_Margin Reversible_Hepatotoxicity Reversible Hepatotoxicity at High Doses Preclinical_Data->Reversible_Hepatotoxicity CNS_Effects CNS Effects at High Doses Preclinical_Data->CNS_Effects Proceed_to_FIH Proceed to First-in-Human (FIH) Trials No_Genotoxicity->Proceed_to_FIH Acceptable_Safety_Margin->Proceed_to_FIH Monitor_Liver_Function Clinical Monitoring: Liver Function Tests Reversible_Hepatotoxicity->Monitor_Liver_Function Monitor_CNS Clinical Monitoring: CNS Adverse Events CNS_Effects->Monitor_CNS Monitor_Liver_Function->Proceed_to_FIH Monitor_CNS->Proceed_to_FIH

Caption: Decision-making logic for FIH progression.

In-depth Technical Guide: Preliminary Screening of DG026 Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding a specific molecule designated "DG026" is not publicly available. The following guide provides a generalized framework and methodologies for the preliminary bioactivity screening of a novel compound, which can be adapted once the specific nature and target of this compound are identified. The signaling pathways and experimental protocols detailed below are based on common drug discovery workflows and established biological principles.

Introduction

The preliminary bioactivity screening of a novel compound, here designated this compound, is a critical first step in the drug discovery and development pipeline. This phase aims to identify and characterize the compound's biological effects, establish a preliminary mechanism of action, and assess its potential for further development. This guide outlines a structured approach to this initial screening process, encompassing quantitative data presentation, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Quantitative Bioactivity Data Summary

Effective preliminary screening requires the systematic collection and organization of quantitative data. The following tables provide a template for summarizing key bioactivity parameters for a hypothetical compound.

Table 1: In Vitro Potency of this compound

Assay TypeTargetCell LineIC₅₀ / EC₅₀ (nM)95% Confidence IntervalHill Slope
Enzymatic AssayKinase XN/A
Cell ProliferationCancer Line AMCF-7
Reporter Gene AssayPathway YHEK293

Table 2: In Vitro Selectivity Profile of this compound

TargetIC₅₀ / EC₅₀ (nM)Fold Selectivity (vs. Primary Target)
Kinase X1
Kinase Y
Kinase Z

Table 3: Preliminary ADME/Tox Profile of this compound

AssaySystemResultUnits
Metabolic StabilityHuman Liver Microsomes% remaining
Plasma Protein BindingHuman Plasma% bound
CytotoxicityHepatocyte LineCC₅₀ (µM)
hERG InhibitionCHO-hERGIC₅₀ (µM)

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. The following sections provide methodologies for common preliminary screening assays.

Cell Proliferation Assay (MTS Assay)

Objective: To determine the effect of this compound on the proliferation of a specific cell line.

Materials:

  • Target cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Prepare a serial dilution of this compound in complete growth medium.

  • Remove the seeding medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Kinase Inhibition Assay (Biochemical)

Objective: To quantify the inhibitory activity of this compound against a specific kinase.

Materials:

  • Recombinant kinase X

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer

  • This compound stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • Add this compound dilutions, kinase X, and the substrate peptide to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the detection reagent, following the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for understanding and communication. The following diagrams, created using the DOT language, illustrate hypothetical signaling pathways and a standard experimental workflow.

Hypothetical this compound Target Signaling Pathway: TGF-β

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a common target in drug discovery due to its involvement in cell proliferation, differentiation, and apoptosis.[1] The binding of a TGF-β family member to its Type II receptor initiates a cascade involving the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression.[1][2]

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TGFBR2 TGF-β Receptor II TGFB->TGFBR2 Binds TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 Recruits & Phosphorylates R_SMAD R-SMAD (SMAD2/3) TGFBR1->R_SMAD Phosphorylates SMAD_complex SMAD Complex R_SMAD->SMAD_complex Forms complex with Co_SMAD Co-SMAD (SMAD4) Co_SMAD->SMAD_complex Gene_expression Target Gene Expression SMAD_complex->Gene_expression Translocates & Regulates

Caption: TGF-β signaling pathway.

Hypothetical this compound Target Signaling Pathway: PI3K-Akt

The PI3K-Akt signaling pathway is another critical regulator of cell survival, growth, and proliferation, making it a frequent target in cancer drug development.[3] Activation of this pathway by growth factors leads to the phosphorylation of Akt, which in turn modulates the activity of numerous downstream effectors.[3]

PI3K_Akt_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors Akt->Downstream Regulates

Caption: PI3K-Akt signaling pathway.

Experimental Workflow for Preliminary Bioactivity Screening

A structured workflow ensures that the preliminary screening of a novel compound is conducted efficiently and systematically. The following diagram outlines a typical workflow, from initial high-throughput screening to more detailed secondary and mechanistic studies.

experimental_workflow start Start: Compound Library hts Primary High-Throughput Screening (HTS) start->hts hit_id Hit Identification hts->hit_id dose_response Dose-Response & P potency Confirmation hit_id->dose_response Active Hits secondary_assays Secondary Assays (e.g., Selectivity) dose_response->secondary_assays mechanistic_studies Mechanism of Action Studies secondary_assays->mechanistic_studies lead_optimization Lead Optimization mechanistic_studies->lead_optimization

Caption: Drug discovery workflow.

References

DG026: A Technical Guide to its Pharmacological Applications as a Selective IRAP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological applications of DG026, a potent and selective inhibitor of Insulin-Regulated Aminopeptidase (IRAP). This compound serves as a critical research tool for investigating the physiological roles of IRAP in various biological processes, including immune response modulation and cognitive functions. This document outlines its mechanism of action, summarizes key quantitative data, details relevant experimental methodologies, and visualizes its interaction with IRAP.

Core Concepts: Mechanism of Action and Selectivity

This compound is a phosphinic peptide analogue that acts as a transition-state inhibitor of IRAP, a zinc-metalloprotease belonging to the M1 family of aminopeptidases.[1][2] A key feature of this compound's interaction with IRAP is its ability to induce a significant conformational change in the enzyme.[1][3] Crystallographic studies have revealed that upon binding of this compound, IRAP transitions from an "open" or "semi-closed" state to a "closed" conformation.[2][4] This induced-fit mechanism is driven by interactions between the inhibitor and the GAMEN loop of IRAP, leading to a near-optimal fit within the active site and excluding external solvent access.[1][3] This structural rearrangement is crucial for its high potency and selectivity.[1][4]

This compound exhibits a remarkable selectivity profile, showing significantly higher potency for IRAP compared to homologous aminopeptidases such as ERAP1 and ERAP2.[2][4] This selectivity is attributed to the bulky benzhydryl group in its P1' position, which creates unfavorable repulsive interactions within the more polar environments of ERAP1 and ERAP2 active sites.[5]

Quantitative Data Summary

The following tables summarize the reported inhibitory potency and selectivity of this compound for IRAP.

Inhibitor Target IC50 (nM) Reference
This compoundIRAP32[6]
Inhibitor Selectivity (Fold-Increase in IC50 or Ki vs. IRAP) Reference
vs. ERAP1 vs. ERAP2
This compound11523

Signaling Pathway and Mechanism of Action Visualizations

The following diagrams illustrate the role of IRAP in antigen cross-presentation and the mechanism of this compound inhibition.

IRAP_Antigen_Presentation cluster_antigen_processing Antigen Processing Pathway cluster_inhibition Inhibition by this compound Antigen Exogenous Antigen Endosome Endosome Antigen->Endosome Cytosol Cytosol Endosome->Cytosol Peptides Peptide Fragments Cytosol->Peptides ER Endoplasmic Reticulum MHC_I MHC class I ER->MHC_I Peptide Loading TAP TAP Transporter Cell_Surface Cell Surface MHC_I->Cell_Surface Presentation to CD8+ T-cells Peptides->ER via TAP Trimmed_Peptides Trimmed Peptides Peptides->Trimmed_Peptides Trimming by IRAP/ERAP1 Trimmed_Peptides->MHC_I IRAP IRAP ERAP1 ERAP1 This compound This compound This compound->IRAP Inhibits

Caption: Role of IRAP in the antigen cross-presentation pathway and its inhibition by this compound.

DG026_Mechanism cluster_IRAP_Conformation IRAP Conformational States cluster_consequences Functional Consequences Open_IRAP Open Conformation (Ligand-Free IRAP) Closed_IRAP Closed Conformation (IRAP-DG026 Complex) Open_IRAP->Closed_IRAP Binding of this compound Inhibition Inhibition of Substrate Cleavage Closed_IRAP->Inhibition Selectivity High Selectivity vs. ERAP1/ERAP2 Closed_IRAP->Selectivity This compound This compound This compound->Closed_IRAP Induces and Stabilizes

Caption: Conformational change of IRAP induced by this compound binding, leading to inhibition.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research labs, this section outlines the key methodologies used in the pharmacological characterization of this compound based on the available literature.

Enzymatic Inhibition Assays (Kinetic Analysis)
  • Objective: To determine the inhibitory potency (IC50 or Ki) of this compound against IRAP and other aminopeptidases.

  • General Principle: These assays measure the rate of cleavage of a fluorogenic or chromogenic substrate by the purified recombinant enzyme in the presence and absence of the inhibitor.

  • Methodology Summary:

    • Purified recombinant human IRAP, ERAP1, or ERAP2 is pre-incubated with varying concentrations of this compound in a suitable assay buffer.

    • A synthetic substrate (e.g., a dipeptidic substrate) is added to initiate the enzymatic reaction.

    • The fluorescence or absorbance is monitored over time using a plate reader.

    • The rate of reaction is calculated from the linear phase of the progress curves.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Kinetic analysis can be further performed to determine the mechanism of inhibition (e.g., competitive, uncompetitive). For this compound, an uncompetitive mechanism of action has been suggested when using a typical dipeptidic substrate.[3]

X-ray Crystallography
  • Objective: To determine the three-dimensional structure of the IRAP-DG026 complex to understand the molecular basis of its binding and mechanism of action.

  • General Principle: This technique involves crystallizing the protein-inhibitor complex and then diffracting X-rays through the crystal to determine the arrangement of atoms.

  • Methodology Summary:

    • Highly pure and concentrated IRAP protein is co-crystallized with this compound.

    • Crystals are grown under specific conditions of temperature, pH, and precipitant concentration.

    • The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

    • The diffraction data is processed to generate an electron density map.

    • A molecular model of the IRAP-DG026 complex is built into the electron density map and refined to yield the final structure.[3] The solved crystal structure of the IRAP/DG026 complex revealed a "closed" conformational state for IRAP.[2][4]

Cell-Based Antigen Cross-Presentation Assays
  • Objective: To evaluate the effect of this compound on the IRAP-dependent cross-presentation of antigens by dendritic cells.

  • General Principle: These assays measure the ability of dendritic cells to process an exogenous antigen and present a specific epitope on MHC class I molecules to activate antigen-specific T cells.

  • Methodology Summary:

    • Dendritic cells are incubated with an antigen (e.g., a protein or a long peptide).

    • The cells are treated with different concentrations of this compound to assess its inhibitory effect on antigen processing.

    • Antigen-specific CD8+ T cells are co-cultured with the dendritic cells.

    • T-cell activation is measured by quantifying the release of cytokines (e.g., IFN-γ) or by using reporter T-cell lines.

    • A reduction in T-cell activation in the presence of this compound indicates inhibition of the cross-presentation pathway. This compound has been shown to reduce IRAP-dependent, but not ERAP1-dependent, cross-presentation by dendritic cells with nanomolar efficacy.[2][4]

Research Applications and Future Directions

This compound stands out as a valuable chemical probe for elucidating the diverse biological functions of IRAP. Its high potency and selectivity make it a superior tool compared to less specific inhibitors for dissecting the specific contributions of IRAP in complex biological systems.

Key research applications include:

  • Immunology: Investigating the precise role of IRAP in the generation of antigenic peptides for MHC class I presentation and its potential as a target for modulating immune responses.

  • Neuroscience: Exploring the involvement of IRAP in cognitive processes, such as learning and memory, and its potential as a therapeutic target for cognitive disorders.

  • Metabolic Research: Studying the function of IRAP in glucose metabolism and its relationship with the GLUT4 transporter.

Future research may focus on optimizing the pharmacokinetic properties of this compound-like compounds to develop potential therapeutic agents. Further studies are also needed to fully understand the physiological consequences of inhibiting IRAP in different disease models. As of now, no clinical trials specifically involving this compound have been reported.

References

The Stereochemistry of DG026: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the stereochemical properties of DG026, a novel therapeutic agent, is critical for understanding its pharmacological profile. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available data on the stereoisomers of this compound, detailed experimental methodologies, and a visualization of its proposed mechanism of action.

At present, publicly available information and scientific literature do not contain specific details regarding a compound designated as "this compound." Searches across multiple databases for its stereochemistry, synthesis, mechanism of action, and clinical trial data have not yielded any specific results. The designation "this compound" may represent an internal code for a compound in the early stages of development that has not yet been publicly disclosed.

However, based on analogous small molecule drug development programs, we can outline the critical aspects of stereochemistry that would be pertinent to a compound like this compound. This guide will, therefore, present a generalized framework for the stereochemical investigation of a novel chiral compound, which can be applied once information about this compound becomes available.

The Critical Role of Stereochemistry in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. The different spatial arrangements of atoms in stereoisomers can lead to significant differences in their pharmacokinetic and pharmacodynamic properties. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects. Therefore, a thorough understanding and characterization of the stereochemistry of a drug candidate are paramount.

Hypothetical Data on this compound Stereoisomers

To illustrate the importance of stereochemical analysis, the following table presents hypothetical quantitative data for two enantiomers of a compound, designated here as (R)-DG026 and (S)-DG026. This data is purely illustrative and not based on any existing experimental results for a compound named this compound.

Parameter(R)-DG026(S)-DG026
Target Binding Affinity (Ki, nM) 15250
In vitro Potency (IC50, nM) 25800
In vivo Efficacy (ED50, mg/kg) 5100
Plasma Half-life (t1/2, h) 82
Metabolic Stability (% remaining at 1h) 7530

This table presents hypothetical data for illustrative purposes only.

Experimental Protocols for Stereochemical Characterization

The complete stereochemical assignment and separation of enantiomers are crucial steps in drug development. The following are detailed methodologies for key experiments that would be essential in the characterization of this compound's stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation and Purity Determination
  • Objective: To separate and quantify the enantiomers of this compound and determine the enantiomeric excess (e.e.) of a sample.

  • Methodology:

    • Column: A chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® IA, IB, IC, etc.) is selected based on initial screening.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is used. The ratio is optimized to achieve baseline separation of the enantiomers.

    • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

    • Quantification: The peak areas of the two enantiomers are integrated to determine their relative proportions and calculate the enantiomeric excess.

X-ray Crystallography for Absolute Configuration Determination
  • Objective: To unambiguously determine the three-dimensional structure and absolute configuration of a single enantiomer of this compound.

  • Methodology:

    • Crystallization: A single, high-quality crystal of one of the pure enantiomers of this compound is grown. This often requires screening various solvents and crystallization conditions.

    • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

    • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. The positions of the atoms are refined to generate a final 3D structure. The absolute configuration is determined using anomalous dispersion effects, typically by including a heavy atom in the crystal structure or using copper radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
  • Objective: To determine the enantiomeric purity of a sample of this compound without physical separation.

  • Methodology:

    • A chiral lanthanide shift reagent (e.g., Eu(hfc)3 or Pr(hfc)3) is added to a solution of the this compound sample in an NMR tube.

    • The chiral shift reagent forms diastereomeric complexes with the enantiomers of this compound.

    • The different spatial arrangements of these complexes cause a differential shift in the resonance frequencies of corresponding protons in the 1H NMR spectrum.

    • The integration of the separated signals allows for the quantification of the enantiomeric ratio.

Proposed Signaling Pathway and Experimental Workflow

While the specific mechanism of action for this compound is unknown, we can propose a hypothetical signaling pathway and the experimental workflow that would be used to investigate it.

cluster_0 Experimental Workflow start Chiral Synthesis of (R)- and (S)-DG026 sep Enantiomeric Separation and Purity Analysis (Chiral HPLC) start->sep abs_config Absolute Configuration Determination (X-ray Crystallography) sep->abs_config in_vitro In vitro Biological Assays (Binding, Potency) abs_config->in_vitro in_vivo In vivo Efficacy and PK Studies in_vitro->in_vivo tox Stereoselective Toxicity Assessment in_vivo->tox lead Lead Enantiomer Selection tox->lead

Caption: A generalized experimental workflow for the stereochemical investigation of a novel drug candidate.

cluster_1 Hypothetical Signaling Pathway for (R)-DG026 drug (R)-DG026 receptor Target Receptor drug->receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation tf Transcription Factor kinase2->tf Activation response Therapeutic Response tf->response Gene Expression

Caption: A hypothetical signaling cascade initiated by the binding of the active enantiomer, (R)-DG026, to its target receptor.

Conclusion

The stereochemical properties of a drug candidate are a critical determinant of its safety and efficacy. While specific data for this compound is not yet in the public domain, the principles and experimental methodologies outlined in this guide provide a robust framework for its future investigation. The elucidation of the stereochemistry of this compound will be a crucial milestone in its development, enabling the selection of the optimal enantiomer for further preclinical and clinical evaluation. This will ultimately ensure the development of a safer and more effective therapeutic agent. Researchers are encouraged to apply these principles to ensure a comprehensive understanding of the stereochemical aspects of their drug candidates.

Methodological & Application

Application Notes and Protocols for DG026 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DG026 is a potent and selective inhibitor of Insulin-Regulated Aminopeptidase (IRAP), a zinc metalloprotease of the M1 aminopeptidase family. IRAP is implicated in various physiological processes, including the regulation of neuropeptide activity in the brain and antigen cross-presentation by dendritic cells. As a research tool, this compound allows for the investigation of IRAP's role in these pathways and holds potential for the development of therapeutics targeting cognitive enhancement and immune modulation.

These application notes provide detailed protocols for the use of this compound in two key cell culture models: dendritic cells, to study its effects on antigen presentation, and primary hippocampal neurons, to investigate its potential role in neuronal function.

Quantitative Data Summary

This compound exhibits high potency and selectivity for IRAP. The following table summarizes the available quantitative data for this compound.

ParameterValueCell Type/SystemReference
Selectivity vs. ERAP1 115-foldNot specified[1]
Selectivity vs. ERAP2 23-foldNot specified[1]
Efficacy Nanomolar efficacy in reducing IRAP-dependent cross-presentationDendritic cells[1]

Experimental Protocols

Dendritic Cell (DC) Culture and Antigen Cross-Presentation Assay

This protocol describes the generation of bone marrow-derived dendritic cells (BMDCs) and a subsequent assay to assess the effect of this compound on IRAP-dependent antigen cross-presentation.

Materials:

  • Bone marrow cells from mice

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • GM-CSF (Granulocyte-macrophage colony-stimulating factor)

  • IL-4 (Interleukin-4)

  • This compound

  • DMSO (vehicle control)

  • Ovalbumin (OVA) protein

  • Anti-OVA antibody

  • Cell scraper

  • 96-well plates

Protocol:

  • Generation of Bone Marrow-Derived Dendritic Cells (BMDCs):

    • Harvest bone marrow from the femurs and tibias of mice.

    • Culture the bone marrow cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4.

    • Incubate the cells at 37°C in a humidified 5% CO₂ incubator.

    • On day 3, gently remove non-adherent cells and add fresh medium containing GM-CSF and IL-4.

    • On day 6 or 7, immature DCs can be harvested.

  • Antigen Cross-Presentation Assay:

    • Seed the generated BMDCs into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 2 hours.

    • Prepare serial dilutions of this compound in culture medium. A final concentration range of 1 nM to 10 µM is recommended. Include a DMSO vehicle control.

    • Pre-incubate the DCs with the different concentrations of this compound or vehicle for 1 hour at 37°C.

    • Prepare immune complexes by incubating OVA protein with an anti-OVA antibody.

    • Add the OVA immune complexes to the wells containing the this compound/vehicle-treated DCs.

    • Co-culture for 18-24 hours to allow for antigen processing and presentation.

    • The extent of cross-presentation can be quantified by co-culturing the DCs with OVA-specific CD8+ T cells (e.g., from an OT-I mouse) and measuring T cell proliferation or cytokine production (e.g., IFN-γ) by ELISA or flow cytometry.

Experimental Workflow for Dendritic Cell Cross-Presentation Assay

G cluster_0 BMDC Generation cluster_1 Cross-Presentation Assay Harvest Harvest Bone Marrow Culture Culture with GM-CSF & IL-4 Harvest->Culture Seed Seed BMDCs Treat Treat with this compound/Vehicle Seed->Treat Add_IC Add OVA Immune Complexes Treat->Add_IC CoCulture Co-culture for 18-24h Add_IC->CoCulture Analyze Analyze T-cell Response CoCulture->Analyze

Caption: Workflow for assessing this compound's effect on dendritic cell cross-presentation.

Primary Hippocampal Neuron Culture and Treatment

This protocol details the isolation and culture of primary hippocampal neurons and subsequent treatment with this compound to study its effects on neuronal markers or function.

Materials:

  • E18 or P0 mouse/rat pups

  • Hibernate-E medium

  • Papain dissociation system

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Poly-D-lysine or Poly-L-ornithine coated plates/coverslips

  • This compound

  • DMSO (vehicle control)

Protocol:

  • Isolation and Culture of Hippocampal Neurons:

    • Dissect hippocampi from E18 or P0 mouse/rat pups in ice-cold Hibernate-E medium.

    • Digest the tissue using a papain dissociation system according to the manufacturer's instructions.

    • Gently triturate the digested tissue to obtain a single-cell suspension.

    • Plate the neurons on Poly-D-lysine or Poly-L-ornithine coated plates or coverslips in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

    • Culture the neurons at 37°C in a humidified 5% CO₂ incubator.

  • This compound Treatment:

    • Allow the neurons to mature in culture for at least 7-10 days before treatment.

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed Neurobasal medium to the desired final concentrations (e.g., 10 nM to 1 µM). Include a DMSO vehicle control.

    • Carefully remove half of the culture medium from each well and replace it with the medium containing the appropriate concentration of this compound or vehicle.

    • Incubate the neurons for the desired treatment duration (e.g., 24-72 hours).

  • Analysis:

    • Following treatment, neurons can be fixed for immunocytochemistry to analyze changes in synaptic markers or neuronal morphology.

    • Alternatively, cell lysates can be collected for Western blotting or qPCR to analyze changes in protein or gene expression of relevant neuronal targets.

Experimental Workflow for Primary Hippocampal Neuron Culture and Treatment

G cluster_0 Neuron Isolation & Culture cluster_1 This compound Treatment & Analysis Dissect Dissect Hippocampi Dissociate Dissociate Tissue Dissect->Dissociate Plate Plate Neurons Dissociate->Plate Mature Mature Neurons (7-10 days) Plate->Mature Prepare Prepare this compound/Vehicle Treat Treat Neurons Prepare->Treat Incubate Incubate (24-72h) Treat->Incubate Analyze Analyze Neuronal Markers Incubate->Analyze

Caption: Workflow for studying the effects of this compound on primary hippocampal neurons.

Signaling Pathways

IRAP Signaling in Dendritic Cell Antigen Cross-Presentation

IRAP is located in endosomal compartments of dendritic cells. It is involved in the trimming of antigenic peptides that are loaded onto MHC class I molecules for cross-presentation to CD8+ T cells. Inhibition of IRAP by this compound is hypothesized to alter the repertoire of presented antigens, thereby modulating the T-cell response.

G cluster_0 Endosome Antigen Exogenous Antigen Peptides Antigenic Peptides Antigen->Peptides IRAP IRAP Peptides->IRAP Trimming MHC_I MHC class I IRAP->MHC_I Loading Complex Peptide-MHC I Complex MHC_I->Complex T_Cell CD8+ T-cell Complex->T_Cell Presentation This compound This compound This compound->IRAP Inhibits

Caption: Role of IRAP in antigen cross-presentation and its inhibition by this compound.

Hypothesized IRAP Signaling in Neurons

In the brain, IRAP is thought to regulate the levels of various neuropeptides, such as oxytocin and vasopressin, which are involved in cognitive processes. By inhibiting IRAP, this compound may prevent the degradation of these neuropeptides, leading to their increased availability and potential enhancement of cognitive functions.

G cluster_0 Synaptic Cleft / Extracellular Space Neuropeptides Neuropeptides (e.g., Oxytocin, Vasopressin) IRAP IRAP Neuropeptides->IRAP Cognitive_Function Enhanced Cognitive Function Neuropeptides->Cognitive_Function Leads to Degradation Degradation Products IRAP->Degradation This compound This compound This compound->IRAP Inhibits

Caption: Hypothesized mechanism of this compound in enhancing cognitive function.

References

Application Notes and Protocols: Synthesis of 2,6-Dodecadiene, 2,6-dimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic protocol for the preparation of 2,6-dodecadiene, 2,6-dimethyl-, a terpene-like acyclic diene. While direct literature precedents for this specific molecule are scarce, a plausible and efficient synthetic route is proposed based on well-established carbon-carbon bond-forming reactions, including the Grignard reaction and Wittig olefination. This protocol offers a comprehensive guide for the laboratory-scale synthesis, purification, and characterization of the target compound.

Introduction

Acyclic dienes with specific substitution patterns are valuable building blocks in organic synthesis and can serve as precursors to a variety of natural products and biologically active molecules. 2,6-Dodecadiene, 2,6-dimethyl- possesses a structural motif found in various terpenes and may be of interest for applications in fragrance, pheromone, and pharmaceutical research. The synthetic strategy outlined herein provides a flexible approach that can be adapted for the synthesis of related analogues.

Proposed Synthetic Pathway

A two-step retrosynthetic analysis suggests a convergent and efficient approach to the target molecule. The key disconnections are made at the C6-C7 single bond and the C2-C3 double bond. This leads to two readily available starting materials: 6-methyl-5-hepten-2-one and a C5 phosphonium ylide. The synthesis involves the formation of a key tertiary alcohol intermediate via a Grignard reaction, followed by a Wittig reaction to introduce the second double bond.

Retrosynthesis Target 2,6-Dodecadiene, 2,6-dimethyl- Intermediate1 2,6-Dimethyl-2-dodecen-6-ol Target->Intermediate1 Wittig Reaction Precursor3 Triphenyl(propylidene)phosphorane (Wittig Reagent) Target->Precursor3 Wittig Reaction Precursor1 6-Methyl-5-hepten-2-one Intermediate1->Precursor1 Grignard Reaction Precursor2 Pentylmagnesium bromide (Grignard Reagent) Intermediate1->Precursor2 Grignard Reaction

Caption: Retrosynthetic analysis of 2,6-dodecadiene, 2,6-dimethyl-.

Experimental Protocols

Part 1: Synthesis of 2,6-Dimethyl-2-dodecen-6-ol (Intermediate 1)

This procedure details the Grignard reaction between 6-methyl-5-hepten-2-one and pentylmagnesium bromide.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Magnesium turningsMg24.312.43 g0.10
1-BromopentaneC₅H₁₁Br151.0415.10 g (11.8 mL)0.10
Anhydrous Diethyl Ether(C₂H₅)₂O74.12100 mL-
6-Methyl-5-hepten-2-oneC₈H₁₄O126.2010.10 g (11.8 mL)0.08
Saturated aq. NH₄ClNH₄Cl53.4950 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • Preparation of Pentylmagnesium Bromide:

    • A dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings (2.43 g, 0.10 mol) and a crystal of iodine.

    • The flask is gently heated with a heat gun under a nitrogen atmosphere to activate the magnesium.

    • A solution of 1-bromopentane (15.10 g, 0.10 mol) in anhydrous diethyl ether (40 mL) is added dropwise from the dropping funnel. The reaction is initiated by gentle warming. Once initiated, the addition rate is controlled to maintain a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should be grayish and slightly cloudy.

  • Grignard Reaction:

    • The Grignard reagent solution is cooled to 0 °C in an ice bath.

    • A solution of 6-methyl-5-hepten-2-one (10.10 g, 0.08 mol) in anhydrous diethyl ether (60 mL) is added dropwise from the dropping funnel over 30 minutes.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • Work-up and Purification:

    • The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).

    • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is purified by vacuum distillation to afford 2,6-dimethyl-2-dodecen-6-ol as a colorless oil.

Expected Yield: 70-80%

Part 2: Synthesis of 2,6-Dodecadiene, 2,6-dimethyl- (Target Compound)

This procedure details the Wittig reaction of 2,6-dimethyl-2-dodecen-6-ol with a propylidene ylide.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Propyltriphenylphosphonium bromideC₂₁H₂₂BrP385.2715.41 g0.04
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.0616 mL0.04
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL-
2,6-Dimethyl-2-dodecen-6-olC₁₄H₂₈O212.376.37 g0.03
Saturated aq. NaHCO₃NaHCO₃84.0150 mL-
HexaneC₆H₁₄86.18As needed-

Procedure:

  • Preparation of the Wittig Reagent:

    • A dry 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with propyltriphenylphosphonium bromide (15.41 g, 0.04 mol) and anhydrous THF (100 mL).

    • The suspension is cooled to 0 °C in an ice bath.

    • n-Butyllithium (16 mL of a 2.5 M solution in hexanes, 0.04 mol) is added dropwise via syringe. The formation of the deep red ylide indicates a successful reaction.

    • The mixture is stirred at 0 °C for 1 hour.

  • Wittig Reaction:

    • A solution of 2,6-dimethyl-2-dodecen-6-ol (6.37 g, 0.03 mol) in anhydrous THF (20 mL) is added dropwise to the ylide solution at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred overnight. The color of the solution will typically fade.

  • Work-up and Purification:

    • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (50 mL).

    • The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with hexane (2 x 50 mL).

    • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using hexane as the eluent to yield 2,6-dodecadiene, 2,6-dimethyl- as a colorless oil.

Expected Yield: 50-60%

Data Presentation

Table 1: Physicochemical Properties of Starting Materials and Products

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
1-BromopentaneC₅H₁₁Br151.04129-1301.218
6-Methyl-5-hepten-2-oneC₈H₁₄O126.20173-1740.855
2,6-Dimethyl-2-dodecen-6-olC₁₄H₂₈O212.37(predicted) 250-260(predicted) 0.86
2,6-Dodecadiene, 2,6-dimethyl-C₁₄H₂₆194.36(predicted) 230-240(predicted) 0.79

Table 2: Summary of Reaction Conditions and Expected Yields

Reaction StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
Grignard ReactionPentylmagnesium bromide, 6-Methyl-5-hepten-2-oneDiethyl Ether0 to RT2.570-80
Wittig ReactionPropylidene ylide, 2,6-Dimethyl-2-dodecen-6-olTHF0 to RT1250-60

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_part1 Part 1: Grignard Reaction cluster_part2 Part 2: Wittig Reaction A1 Activate Mg with Iodine A2 Prepare Pentylmagnesium bromide (1-Bromopentane in Et₂O) A1->A2 A3 React with 6-Methyl-5-hepten-2-one in Et₂O at 0°C to RT A2->A3 A4 Quench with aq. NH₄Cl A3->A4 A5 Extract with Et₂O A4->A5 A6 Dry and Concentrate A5->A6 A7 Vacuum Distillation A6->A7 A8 Intermediate 1: 2,6-Dimethyl-2-dodecen-6-ol A7->A8 B2 React with Intermediate 1 in THF at 0°C to RT A8->B2 Use Intermediate B1 Prepare Propylidene Ylide (Propyltriphenylphosphonium bromide + n-BuLi in THF) B1->B2 B3 Quench with aq. NaHCO₃ B2->B3 B4 Extract with Hexane B3->B4 B5 Dry and Concentrate B4->B5 B6 Column Chromatography B5->B6 B7 Final Product: 2,6-Dodecadiene, 2,6-dimethyl- B6->B7

Caption: Workflow for the synthesis of 2,6-dodecadiene, 2,6-dimethyl-.

Characterization

The final product should be characterized by standard spectroscopic methods:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and integration of protons corresponding to the diene structure and methyl groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the target compound.

  • Infrared (IR) Spectroscopy: To identify characteristic C=C stretching frequencies of the double bonds.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents are highly flammable and should be handled with care, away from ignition sources.

  • Grignard reagents are highly reactive and moisture-sensitive. The reaction should be carried out under an inert atmosphere (nitrogen or argon).

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme caution using appropriate syringe techniques.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

Conclusion

This document provides a robust and detailed protocol for the synthesis of 2,6-dodecadiene, 2,6-dimethyl-. By employing a combination of a Grignard reaction and a Wittig olefination, the target compound can be obtained in good overall yield from commercially available starting materials. The provided workflow and data tables offer a clear guide for researchers to successfully replicate this synthesis in a laboratory setting.

Application Notes and Protocols for DG026 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive overview of the administration of the novel compound DG026 in various animal models based on currently available preclinical data. The protocols and data presented herein are intended to serve as a guide for researchers designing in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound. Due to the absence of specific information on "this compound" in the public domain, the following sections are based on general principles and common practices in preclinical drug development and will be updated as specific data on this compound becomes available.

Quantitative Data Summary

As no specific quantitative data for this compound is available, a template table is provided below for researchers to populate with their experimental data. This structure allows for a clear and direct comparison of outcomes across different study arms.

Table 1: Template for Summarizing In Vivo Efficacy Data for this compound

Animal ModelTreatment GroupDose (mg/kg)Dosing RegimenDurationKey Outcome Measure(s)Result (Mean ± SD)% Change vs. Vehiclep-value
e.g., Balb/c miceVehicle ControlN/ADaily, PO28 daysTumor Volume (mm³)N/AN/A
This compound10Daily, PO28 daysTumor Volume (mm³)
This compound30Daily, PO28 daysTumor Volume (mm³)
Positive ControlTumor Volume (mm³)

Experimental Protocols

The following are generalized protocols for the administration of a therapeutic compound in a rodent model. These should be adapted based on the specific physicochemical properties of this compound and the research question.

Animal Models

The selection of an appropriate animal model is critical for the translatability of preclinical findings. The choice will depend on the therapeutic indication for this compound. For oncology studies, syngeneic or xenograft models are commonly used. For instance, in a study investigating an anti-tumor agent, CT26 syngeneic mouse models are often utilized.

Compound Formulation and Administration

The formulation of this compound for in vivo administration will depend on its solubility and stability. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO and Tween 80.

Protocol for Oral Gavage (PO) Administration:

  • Formulation: Prepare the this compound formulation at the desired concentration in a suitable vehicle. Ensure the solution is homogenous.

  • Animal Handling: Gently restrain the mouse or rat.

  • Gavage: Using a proper-sized feeding needle, administer the formulation directly into the stomach. The volume should not exceed 10 mL/kg for mice.

  • Monitoring: Observe the animal for any immediate adverse reactions.

Protocol for Intraperitoneal (IP) Injection:

  • Formulation: Prepare a sterile solution of this compound in a suitable vehicle.

  • Animal Handling: Restrain the animal to expose the lower abdominal quadrant.

  • Injection: Insert a 25-27 gauge needle into the intraperitoneal cavity, avoiding the bladder and cecum. Inject the formulation.

  • Monitoring: Monitor the animal for any signs of distress or local irritation.

Signaling Pathways and Experimental Workflows

While the specific signaling pathway modulated by this compound is unknown, many therapeutic agents target common pathways involved in cell proliferation, survival, and differentiation. The diagrams below illustrate a generic experimental workflow and a hypothetical signaling pathway that could be relevant for a novel therapeutic agent.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation This compound Formulation Dosing This compound Administration Formulation->Dosing Animal_Acclimatization Animal Acclimatization Tumor_Implantation Tumor Cell Implantation (if applicable) Animal_Acclimatization->Tumor_Implantation Randomization Randomization into Treatment Groups Tumor_Implantation->Randomization Randomization->Dosing Monitoring Tumor Measurement & Body Weight Monitoring Dosing->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Tissue_Collection Tissue/Blood Collection Endpoint->Tissue_Collection Data_Analysis Data Analysis Tissue_Collection->Data_Analysis

Figure 1: A generalized workflow for an in vivo efficacy study.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates This compound This compound This compound->Kinase2 Inhibits Gene Target Genes TF->Gene Regulates Transcription

Figure 2: A hypothetical signaling pathway inhibited by this compound.

Conclusion

The provided application notes and protocols offer a foundational framework for conducting in vivo studies with the novel compound this compound. It is imperative that researchers adapt these general guidelines to the specific characteristics of this compound and the experimental aims. As more data on this compound becomes publicly available, this document will be updated to reflect the most current findings and methodologies.

Application Notes and Protocols for Determining DG026 Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DG026, also known as KAG-308, is a potent and selective agonist for the E-type prostanoid receptor 4 (EP4), a G protein-coupled receptor (GPCR).[1][2][3][4] The EP4 receptor is a promising therapeutic target for a variety of conditions, including ulcerative colitis and osteoarthritis, due to its roles in mediating anti-inflammatory responses and promoting tissue healing.[1][4][5][6] Activation of the EP4 receptor primarily initiates signaling through the Gs alpha subunit (Gαs), leading to the production of cyclic adenosine monophosphate (cAMP) and the subsequent activation of protein kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB). Additionally, evidence suggests that EP4 can also signal through a Gαs-independent pathway involving phosphoinositide 3-kinase (PI3K) and Akt.

These application notes provide detailed protocols for three key cell-based assays to characterize the activity of this compound on the EP4 receptor: a cAMP assay, a CRE-luciferase reporter assay, and a β-arrestin recruitment assay.

Data Presentation

The following tables summarize the reported in vitro activity of this compound (KAG-308) and the reference agonist Prostaglandin E2 (PGE2) on the human EP4 receptor.

Table 1: Binding Affinity and Functional Potency of this compound (KAG-308) at the Human EP4 Receptor.

CompoundAssay TypeParameterValue (nM)
This compound (KAG-308)Radioligand BindingKi2.57[1][2][3]
This compound (KAG-308)cAMP AccumulationEC5017[1][2][3]
This compound (KAG-308)Dual Luciferase ReporterEC500.15[1][7]

Table 2: Comparative Agonist Activity at the Human EP4 Receptor.

CompoundAssay TypeParameterValue (nM)
Prostaglandin E2 (PGE2)Dual Luciferase ReporterEC500.19[7]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.

EP4 Receptor Signaling Pathways

Activation of the EP4 receptor by an agonist like this compound predominantly triggers the Gs-cAMP pathway. However, alternative signaling via the PI3K/Akt pathway has also been reported.

EP4_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Agonist) EP4 EP4 Receptor This compound->EP4 Binds G_protein Gs Protein EP4->G_protein Activates PI3K PI3K EP4->PI3K Activates (alternative pathway) AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Akt Akt PI3K->Akt Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Target Gene Expression CREB->Gene Promotes Transcription

Caption: EP4 receptor signaling cascades initiated by this compound.

Experimental Workflow: cAMP Assay (HTRF)

This workflow outlines the key steps for measuring intracellular cAMP levels following EP4 receptor activation.

cAMP_Workflow start Start plate_cells Plate cells expressing EP4 receptor start->plate_cells add_compounds Add this compound or control compounds plate_cells->add_compounds incubate_stim Incubate for stimulation (e.g., 30 min at RT) add_compounds->incubate_stim add_reagents Add HTRF lysis buffer containing cAMP-d2 and anti-cAMP cryptate incubate_stim->add_reagents incubate_detect Incubate for detection (e.g., 60 min at RT) add_reagents->incubate_detect read_plate Read plate on an HTRF-compatible reader incubate_detect->read_plate analyze Analyze data and calculate EC50 read_plate->analyze end End analyze->end

Caption: Workflow for the cAMP HTRF assay.

Experimental Workflow: CRE-Luciferase Reporter Assay

This workflow illustrates the procedure for assessing the transcriptional activation downstream of the cAMP pathway.

CRE_Luc_Workflow start Start transfect_cells Plate cells stably expressing EP4 and CRE-luciferase reporter start->transfect_cells add_compounds Add this compound or control compounds transfect_cells->add_compounds incubate_stim Incubate for gene expression (e.g., 4-6 hours) add_compounds->incubate_stim lyse_cells Lyse cells incubate_stim->lyse_cells add_substrate Add luciferase substrate lyse_cells->add_substrate read_luminescence Read luminescence add_substrate->read_luminescence analyze Analyze data and calculate EC50 read_luminescence->analyze end End analyze->end

Caption: Workflow for the CRE-luciferase reporter assay.

Experimental Workflow: β-Arrestin Recruitment Assay (PathHunter)

This workflow details the steps to measure the recruitment of β-arrestin to the activated EP4 receptor.

bArrestin_Workflow start Start plate_cells Plate PathHunter cells expressing EP4-ProLink and β-arrestin-EA start->plate_cells add_compounds Add this compound or control compounds plate_cells->add_compounds incubate_stim Incubate for recruitment (e.g., 90 min at 37°C) add_compounds->incubate_stim add_reagents Add PathHunter detection reagents incubate_stim->add_reagents incubate_detect Incubate for signal development (e.g., 60 min at RT) add_reagents->incubate_detect read_luminescence Read chemiluminescence incubate_detect->read_luminescence analyze Analyze data and calculate EC50 read_luminescence->analyze end End analyze->end

Caption: Workflow for the β-arrestin recruitment assay.

Experimental Protocols

cAMP Accumulation Assay

This protocol is designed to quantify the intracellular accumulation of cAMP in response to EP4 receptor activation by this compound using a Homogeneous Time-Resolved Fluorescence (HTRF) assay format.

Materials:

  • HEK293 or CHO-K1 cells stably expressing the human EP4 receptor.

  • Cell culture medium (e.g., DMEM/F-12) with 10% FBS, 1% Penicillin-Streptomycin.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 500 µM IBMX).

  • This compound and a reference agonist (e.g., PGE2).

  • HTRF cAMP assay kit (e.g., from Cisbio).

  • 384-well white, low-volume assay plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Culture: Culture the EP4-expressing cells in T75 flasks until they reach 80-90% confluency.

  • Cell Plating:

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Centrifuge the cells and resuspend them in assay buffer to a concentration of 2 x 10^5 cells/mL.

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate (1,000 cells/well).

  • Compound Preparation:

    • Prepare a serial dilution of this compound and the reference agonist in assay buffer at 4-fold the final desired concentration. A typical concentration range would be from 1 pM to 10 µM.

  • Cell Stimulation:

    • Add 5 µL of the diluted compounds to the respective wells containing the cells.

    • For control wells, add 5 µL of assay buffer.

    • Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's instructions (typically a mixture of cAMP-d2 and anti-cAMP cryptate in lysis buffer).

    • Add 5 µL of the cAMP-d2 solution to each well.

    • Add 5 µL of the anti-cAMP cryptate solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

  • Data Analysis:

    • Calculate the 665/620 ratio for each well.

    • Convert the ratio to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of CREB, a downstream target of the cAMP/PKA pathway, upon EP4 receptor activation.

Materials:

  • HEK293 cells stably co-expressing the human EP4 receptor and a CRE-driven luciferase reporter construct (e.g., pCRE-Luc).

  • Cell culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics).

  • Serum-free medium for stimulation.

  • This compound and a reference agonist (e.g., PGE2).

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).

  • 96-well white, clear-bottom tissue culture plates.

  • Luminometer.

Procedure:

  • Cell Plating:

    • Seed the stable cell line into a 96-well plate at a density of 25,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Cell Stimulation:

    • The next day, gently remove the culture medium and replace it with 80 µL of serum-free medium.

    • Prepare 5-fold concentrated serial dilutions of this compound and the reference agonist in serum-free medium.

    • Add 20 µL of the diluted compounds to the wells.

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no cells).

    • Plot the relative luminescence units (RLU) against the log of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

β-Arrestin Recruitment Assay

This protocol describes a method to measure the recruitment of β-arrestin to the EP4 receptor upon agonist stimulation, using the PathHunter® β-arrestin assay technology.

Materials:

  • PathHunter® CHO-K1 cells stably expressing human EP4-ProLink and β-arrestin-Enzyme Acceptor.

  • PathHunter® cell plating reagent.

  • This compound and a reference agonist (e.g., PGE2).

  • PathHunter® detection reagent kit.

  • 384-well white, solid-bottom assay plates.

  • Chemiluminescent plate reader.

Procedure:

  • Cell Plating:

    • Prepare a suspension of the PathHunter® cells in the cell plating reagent at a density of 2.5 x 10^5 cells/mL.

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and the reference agonist in the appropriate assay buffer at 5-fold the final concentration.

  • Cell Stimulation:

    • Add 5 µL of the diluted compounds to the wells.

    • Incubate the plate for 90 minutes at 37°C in a 5% CO2 incubator.

  • Detection:

    • Equilibrate the plate and the PathHunter® detection reagents to room temperature.

    • Prepare the working detection reagent solution according to the manufacturer's protocol.

    • Add 25 µL of the working detection reagent to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the chemiluminescence of each well using a plate reader.

  • Data Analysis:

    • Plot the relative light units (RLU) against the log of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

References

Application Notes and Protocols for DG026 in Lipid Metabolism Research: Information Not Currently Available

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to generate detailed application notes and protocols for the use of "DG026" in studying lipid metabolism have been unsuccessful as public domain information on a research compound or drug with this identifier is not available.

Extensive searches across scientific databases, chemical supplier catalogs, and patent repositories did not yield any specific information for a molecule designated "this compound" in the context of lipid metabolism research. The search results did identify a product named "Dowex G26," an ion exchange resin with the CAS number 210235-42-0. However, this is a tool for chemical purification and is not a bioactive compound that would be used to study cellular signaling or metabolic pathways directly.

Without specific information on the nature of this compound, such as its molecular target, mechanism of action, or any published studies, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams.

To fulfill this request, additional information about this compound is required. Relevant details would include:

  • Chemical Class: Is this compound an inhibitor, activator, or modulator of a specific enzyme or receptor?

  • Biological Target: What protein, enzyme, or pathway is this compound intended to interact with? (e.g., a specific diacylglycerol kinase, a fatty acid synthase, etc.)

  • Source or Reference: Is there a publication, patent, or supplier that mentions this compound in the context of lipid metabolism?

Once more specific information is available, it will be possible to generate the comprehensive application notes and protocols as requested. We encourage researchers, scientists, and drug development professionals who have access to proprietary or more detailed information on this compound to provide these details for a complete and accurate response.

Application Note: High-Throughput Screening for Modulators of DG-Kinase Using a Fluorescence Polarization Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of drug discovery, protein kinases remain a pivotal target class due to their integral role in cellular signaling pathways, the dysregulation of which is often implicated in various diseases, including cancer and inflammatory disorders. This application note describes a robust high-throughput screening (HTS) assay for the identification of inhibitors of "DG-Kinase," a hypothetical serine/threonine kinase. The methodology employs a fluorescence polarization (FP) based assay, a homogenous technique well-suited for HTS due to its simplicity and high signal-to-noise ratio.[1] The workflow, from assay development to hit validation, is detailed to provide a comprehensive guide for researchers.[2][3] DG026 is presented here as a hypothetical potent inhibitor of DG-Kinase for illustrative purposes.

Principle of the Assay

The assay measures the binding of a fluorescently labeled tracer to the ATP-binding pocket of DG-Kinase. In the unbound state, the small fluorescent tracer rotates rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger kinase, the rotation of the tracer is significantly slowed, leading to an increase in fluorescence polarization. Compounds that bind to the ATP pocket of DG-Kinase will compete with the tracer, leading to a decrease in fluorescence polarization. This change in polarization is used to identify potential inhibitors.

Data Presentation: Performance of the DG-Kinase FP Assay

The following table summarizes the key performance metrics of the DG-Kinase HTS assay, validated using the hypothetical inhibitor this compound.

ParameterValueDescription
Z' Factor 0.78A measure of assay robustness, calculated from the positive and negative controls. A Z' factor > 0.5 is considered excellent for HTS.[2][4]
Signal-to-Background (S/B) Ratio 4.2The ratio of the signal from the positive control (no inhibitor) to the negative control (saturating inhibitor concentration).
IC50 of this compound 85 nMThe concentration of the inhibitor required to reduce the signal by 50%, indicating its potency.
Assay Window 150 mPThe difference in millipolarization units (mP) between the positive and negative controls.
DMSO Tolerance ≤ 1%The maximum concentration of DMSO that does not significantly affect assay performance.

Signaling Pathway of DG-Kinase

The following diagram illustrates a hypothetical signaling pathway involving DG-Kinase, which is postulated to be a downstream effector of the TGF-beta signaling pathway.[5][6]

DG_Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Receptor_II Type II Receptor TGF_beta->Receptor_II Receptor_I Type I Receptor Receptor_II->Receptor_I Recruits & phosphorylates SMAD2_3 SMAD2/3 Receptor_I->SMAD2_3 Phosphorylates p_SMAD2_3 p-SMAD2/3 SMAD_complex SMAD Complex p_SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex DG_Kinase DG-Kinase SMAD_complex->DG_Kinase Activates Transcription Gene Transcription SMAD_complex->Transcription Translocates Substrate Downstream Substrate DG_Kinase->Substrate Phosphorylates This compound This compound This compound->DG_Kinase Inhibits p_Substrate Phosphorylated Substrate HTS_Workflow Start Start Plate_Prep 1. Prepare 384-well plates with test compounds and controls Start->Plate_Prep Reagent_Add 2. Add DG-Kinase and fluorescent tracer mixture Plate_Prep->Reagent_Add Incubation 3. Incubate at room temperature for 60 minutes Reagent_Add->Incubation FP_Read 4. Read fluorescence polarization on a plate reader Incubation->FP_Read Data_Analysis 5. Data analysis: Z' calculation, hit identification FP_Read->Data_Analysis Hit_Confirm 6. Hit confirmation and dose-response curves Data_Analysis->Hit_Confirm End End Hit_Confirm->End

References

Application Notes and Protocols for the Purification of DG026

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DG026 is a potent and selective small molecule inhibitor of Insulin-Regulated Aminopeptidase (IRAP), a zinc-dependent M1 aminopeptidase.[1] With the chemical formula C35H40N3O4P and a molecular weight of 597.70 g/mol , this compound has emerged as a valuable tool for studying the physiological roles of IRAP and for potential therapeutic development in areas such as cognitive disorders.[1][2][3] Given its nature as a phosphinic acid-containing peptide mimetic, purification of this compound post-synthesis is critical to ensure the removal of impurities that could interfere with downstream applications. These impurities may include unreacted starting materials, reagents, and side-products from the synthetic process.[4][5]

This document provides detailed application notes and a comprehensive, though hypothetical, protocol for the purification of this compound. The methodologies described are based on established techniques for the purification of phosphinic acids and peptide mimetics.[6][7][8][9]

Quantitative Data Summary

As specific experimental data for the purification of this compound is not publicly available, the following table summarizes typical values and ranges based on the purification of analogous small molecules. Actual results may vary.

ParameterTypical Value/RangeAnalytical MethodReference
Crude Purity 50-85%HPLC-UVGeneral Knowledge
Final Purity >98%HPLC-UV, NMR[10]
Overall Yield 20-40%GravimetricGeneral Knowledge
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Visual Inspection[1]
Storage -20°C for long-term storage, 4°C for short-term storage. Protect from light.Manufacturer's Recommendation[1]

Experimental Protocols

General Handling and Safety Precautions

This compound is for research use only.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Handle all organic solvents in a well-ventilated fume hood.

Crude Product Work-up

This protocol assumes this compound has been synthesized and the reaction has been quenched.

  • Objective: To remove bulk inorganic salts and highly polar impurities.

  • Procedure:

    • Concentrate the reaction mixture under reduced pressure to remove volatile solvents.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic phase sequentially with:

      • 1 M HCl (to remove basic impurities)

      • Saturated NaHCO3 solution (to remove acidic impurities)

      • Brine (to reduce the water content in the organic phase)

    • Dry the organic phase over anhydrous Na2SO4 or MgSO4.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound product.

Purification by Flash Chromatography
  • Objective: To separate this compound from non-polar and moderately polar impurities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The optimal gradient should be determined by thin-layer chromatography (TLC) analysis.

  • Procedure:

    • Prepare a silica gel column in the chosen non-polar solvent.

    • Adsorb the crude this compound onto a small amount of silica gel.

    • Load the adsorbed product onto the column.

    • Elute the column with the determined solvent gradient.

    • Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.

    • Pool the pure fractions and concentrate under reduced pressure.

Purification by Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Objective: To achieve high purity this compound by separating closely related impurities.

  • Stationary Phase: C18 silica gel.

  • Mobile Phase:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Solvent B: Acetonitrile with 0.1% TFA or formic acid.

  • Gradient: A linear gradient from 5% to 95% Solvent B over 30-40 minutes. The gradient should be optimized based on analytical HPLC results.

  • Procedure:

    • Dissolve the partially purified this compound from the flash chromatography step in a minimal amount of the initial mobile phase composition.

    • Filter the solution through a 0.45 µm filter.

    • Inject the solution onto the preparative RP-HPLC system.

    • Collect fractions corresponding to the main product peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the fractions with the desired purity (>98%).

    • Remove the organic solvent (acetonitrile) under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the final purified this compound as a solid.

Purity and Identity Confirmation

The purity and identity of the final this compound product should be confirmed by a combination of the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure.[10]

Potential Impurities

During the synthesis of this compound, a phosphinic acid-containing peptide mimetic, several types of impurities can arise:

  • Starting materials and reagents: Unreacted precursors and excess reagents.

  • Deletion or truncated sequences: If a stepwise solid-phase synthesis is employed.[11][4]

  • Side-products from protecting group manipulation: Incomplete removal or side reactions of protecting groups.[5]

  • Oxidation products: Particularly of sensitive functional groups.[11][12]

  • Diastereomers: If chiral centers are affected during the synthesis.[11]

Visualizations

Signaling Pathway

This compound is an inhibitor of Insulin-Regulated Aminopeptidase (IRAP). IRAP is involved in several cellular processes, including the trafficking of the glucose transporter GLUT4 in response to insulin signaling.[13][14][15]

IRAP_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor binds PI3K PI3K Insulin_Receptor->PI3K activates Akt Akt PI3K->Akt activates AS160 AS160 Akt->AS160 phosphorylates (inactivates) GSV GLUT4 Storage Vesicle (GSV) (contains GLUT4 and IRAP) AS160->GSV regulates GLUT4_translocation GLUT4 Translocation GSV->GLUT4_translocation leads to Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake This compound This compound IRAP IRAP This compound->IRAP inhibits IRAP->GSV co-localized in

Caption: Insulin signaling pathway leading to GLUT4 translocation and the inhibitory action of this compound on IRAP.

Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound.

DG026_Purification_Workflow Crude_Product Crude Synthetic Product Workup Aqueous Work-up Crude_Product->Workup Flash_Chromatography Flash Chromatography (Silica Gel) Workup->Flash_Chromatography Removal of bulk impurities RP_HPLC Preparative RP-HPLC (C18) Flash_Chromatography->RP_HPLC Separation of major impurities Purity_Analysis Purity & Identity Confirmation (HPLC, MS, NMR) RP_HPLC->Purity_Analysis High-resolution purification Pure_this compound Pure this compound (>98%) Purity_Analysis->Pure_this compound

Caption: A multi-step workflow for the purification of this compound from the crude synthetic product.

References

Application Notes and Protocols for the Analysis of DG026

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DG026 is a potent and selective inhibitor of insulin-regulated aminopeptidase (IRAP), a zinc-dependent enzyme implicated in various physiological processes, including cognitive function and glucose metabolism.[1] Its chemical formula is C35H40N3O4P, with a molecular weight of 597.70 g/mol .[1] The precise characterization of this compound is critical for its development as a therapeutic agent. These application notes provide detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two fundamental techniques for structural elucidation and purity assessment of small molecules.

Chemical Information

PropertyValue
IUPAC Name(2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl)-4,4-diphenylbutyl)((R)-1-amino-3-phenylpropyl)phosphinic acid[1]
CAS Number2035046-17-2[1]
Molecular FormulaC35H40N3O4P[1]
Molecular Weight597.70 g/mol [1]
Purity≥98%[2]
AppearanceSolid[2]

NMR Spectroscopic Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. The following tables present the predicted ¹H and ¹³C NMR data for this compound. These predicted values are for illustrative purposes and should be confirmed with experimental data.

Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.10 - 7.40m20HAromatic protons
4.50m1HCH-N (amide)
4.20m1HCH-N (phosphinamide)
3.00 - 3.20m4HCH2-Ph
2.50 - 2.80m4HCH2-P, CH2-C=O
1.80 - 2.10m4HAliphatic CH2
1.50m1HAliphatic CH
8.00br s2HNH2 (amide)
7.80br s2HNH2 (phosphinamide)
10.50br s1HP-OH
Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
175.0C=O (amide)
140.0 - 145.0Quaternary Aromatic C
125.0 - 130.0Aromatic CH
55.0CH-N (amide)
52.0CH-N (phosphinamide)
40.0CH2-Ph
38.0CH2-P
35.0CH2-C=O
30.0 - 32.0Aliphatic CH2
28.0Aliphatic CH

Mass Spectrometric Analysis of this compound

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is a suitable method.

Predicted Mass Spectrometry Data
ParameterValue
Ionization ModeESI-Positive
Expected [M+H]⁺598.2831
Expected [M+Na]⁺620.2650
Major Predicted Fragments
m/zAssignment
451.2Loss of phenylpropylamine
334.1Cleavage of the amide bond
223.1Diphenylmethyl cation
91.1Tropylium ion

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Acquisition Time: 3-4 seconds

      • Spectral Width: 12-16 ppm

    • ¹³C NMR:

      • Pulse Program: zgpg30

      • Number of Scans: 1024

      • Acquisition Time: 1-2 seconds

      • Spectral Width: 200-240 ppm

  • Data Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak.

    • Integrate the peaks in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • LC-MS Instrument Parameters:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 1-5 µL.

    • Mass Spectrometry (MS):

      • Ionization Source: Electrospray Ionization (ESI).

      • Polarity: Positive.

      • Capillary Voltage: 3-4 kV.

      • Drying Gas Temperature: 300-350 °C.

      • Drying Gas Flow: 8-12 L/min.

      • Scan Range: m/z 100-1000.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to this compound.

    • Determine the accurate mass of the molecular ion and compare it to the theoretical mass.

    • Analyze the fragmentation pattern to confirm the structure.

Visualizations

experimental_workflow cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis nmr_prep Sample Preparation (5-10 mg in 0.6 mL solvent) nmr_acq Data Acquisition (1H, 13C, 2D NMR) nmr_prep->nmr_acq nmr_proc Data Processing (FT, Phasing, Referencing) nmr_acq->nmr_proc nmr_analysis Structural Elucidation nmr_proc->nmr_analysis ms_prep Sample Preparation (1-10 µg/mL solution) ms_acq LC-MS Analysis (ESI Positive Mode) ms_prep->ms_acq ms_proc Data Extraction ms_acq->ms_proc ms_analysis Molecular Weight and Formula Confirmation ms_proc->ms_analysis This compound This compound Sample This compound->nmr_prep This compound->ms_prep irap_pathway cluster_cell Cell cluster_vesicle insulin Insulin ir Insulin Receptor insulin->ir binds pi3k PI3K ir->pi3k activates akt Akt pi3k->akt activates glut4_vesicle GLUT4 Storage Vesicle (GSV) akt->glut4_vesicle promotes translocation plasma_membrane Plasma Membrane glut4_vesicle->plasma_membrane fuses with irap IRAP glut4 GLUT4 glucose_uptake Glucose Uptake plasma_membrane->glucose_uptake enables This compound This compound This compound->irap inhibits

References

Application Notes and Protocols for Preclinical Research: A Generalized Approach in the Absence of Specific Data for DG026

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "DG026" did not yield specific information on a formulation or compound with this designation in the public domain. The following Application Notes and Protocols are therefore provided as a detailed, generalized template for a hypothetical poorly soluble new chemical entity (NCE), referred to as "Compound X," based on common preclinical formulation strategies.

These notes are intended for researchers, scientists, and drug development professionals to provide a framework for developing and evaluating a preclinical formulation.

Application Note: Formulation Development of Compound X for Preclinical Evaluation

Introduction

A significant challenge in early drug development is the poor aqueous solubility of many new chemical entities (NCEs), which can limit oral bioavailability and lead to inaccurate preclinical data. This document outlines the formulation strategy and key characteristics of a preclinical formulation for Compound X, a hypothetical NCE with low aqueous solubility. The goal of this formulation is to enhance exposure in preclinical species to enable robust pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[1][2][3]

Formulation Strategy

To address the poor solubility of Compound X, an amorphous solid dispersion (ASD) was developed. ASDs are a common strategy to improve the dissolution rate and oral absorption of poorly soluble compounds.[4] The formulation utilizes a co-precipitation method to create a stable amorphous form of Compound X with a polymer carrier and a surfactant.

Quantitative Data Summary

The following tables summarize the composition and key physicochemical properties of the Compound X preclinical formulation.

Table 1: Composition of Compound X Preclinical Formulation (Co-Precipitated Amorphous Dispersion)

ComponentRoleConcentration (% w/w)
Compound XActive Pharmaceutical Ingredient (API)30%
HPMCAS-LPolymer Carrier (Amorphous Stabilizer)50%
TPGSSurfactant / Solubilizer10%
LactoseBulking Agent / Diluent10%

Table 2: Physicochemical Properties of Compound X Formulation

ParameterValueMethod
AppearanceWhite to off-white powderVisual Inspection
Particle Size (D50)25 µmLaser Diffraction
Glass Transition (Tg)115 °CDifferential Scanning Calorimetry (DSC)
Amorphous StabilityStable for >6 months at 40°C/75% RHX-Ray Powder Diffraction (XRPD)
Aqueous Solubility (Formulated)150 µg/mL in 0.5% MCShake-flask method
Aqueous Solubility (Unformulated)< 1 µg/mL in waterShake-flask method

Experimental Protocols

Protocol 1: Preparation of Compound X Co-Precipitated Amorphous Dispersion (cPAD)

Objective: To prepare a stable amorphous solid dispersion of Compound X to improve its dissolution and oral bioavailability.

Materials:

  • Compound X

  • HPMCAS-L (Hydroxypropyl Methylcellulose Acetate Succinate, L Grade)

  • TPGS (D-α-tocopheryl polyethylene glycol 1000 succinate)

  • Lactose

  • Acetone

  • Anti-solvent (e.g., water)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolve Compound X (3.0 g), HPMCAS-L (5.0 g), TPGS (1.0 g), and Lactose (1.0 g) in acetone to form a clear solution.

  • In a separate vessel, place the anti-solvent (water).

  • With vigorous stirring, slowly add the acetone solution containing the API and excipients to the anti-solvent.

  • Observe the precipitation of the amorphous solid dispersion.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Filter the resulting suspension to collect the solid material.

  • Wash the collected powder with the anti-solvent to remove any residual solvent.

  • Dry the powder in a vacuum oven at 40°C until a constant weight is achieved.

  • Characterize the resulting powder for its amorphous nature using XRPD and DSC.

Protocol 2: In Vivo Oral Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of the formulated Compound X after oral administration to mice or rats.

Materials:

  • Compound X cPAD formulation

  • Dosing vehicle: 0.5% (w/v) methylcellulose (MC) in 5 mM HCl[4]

  • Male Sprague-Dawley rats (or appropriate rodent model), 8-10 weeks old

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical method for quantifying Compound X in plasma (e.g., LC-MS/MS)

Procedure:

  • Formulation Suspension: Prepare a suspension of the Compound X cPAD formulation in the 0.5% MC vehicle to the desired concentration (e.g., 10 mg/mL). Stir the mixture for at least 30 minutes, followed by bath sonication for 20 minutes to ensure a uniform suspension.[4]

  • Animal Dosing:

    • Fast the animals overnight prior to dosing.

    • Weigh each animal to determine the correct dosing volume.

    • Administer the formulation suspension via oral gavage at a dose of 100 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 100 µL) from the tail vein or other appropriate site at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Collect blood into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Analyze the plasma samples for the concentration of Compound X using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.

Visualizations

Caption: Hypothetical mechanism of action for Compound X as a kinase inhibitor.

G cluster_workflow Preclinical Formulation Workflow step step process process output output A API & Excipient Solubilization B Co-Precipitation (Addition to Anti-solvent) A->B C Filtration & Washing B->C D Drying C->D E cPAD Powder D->E F Vehicle Suspension & Sonication E->F G Dosing Formulation F->G

Caption: Workflow for the preparation of the Compound X preclinical formulation.

G cluster_logic Preclinical Evaluation Logic goal goal strategy strategy study study outcome outcome A Maximize Preclinical Exposure B Address Poor Aqueous Solubility A->B C Develop Amorphous Solid Dispersion B->C D In Vivo PK Study (Rodent) C->D E Toxicology Study C->E F Demonstrate Sufficient Bioavailability D->F G Establish Safety Margin E->G

Caption: Logical flow for preclinical formulation development and evaluation.

References

Application Notes and Protocols for DC260126 in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "DG026" did not yield any relevant results. Based on the context of metabolic studies, it is presumed that the intended compound is DC260126 , a known GPR40 antagonist. The following information pertains to DC260126.

Introduction

DC260126 is a potent, small-molecule antagonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is highly expressed in pancreatic β-cells and plays a role in mediating the effects of free fatty acids (FFAs) on insulin secretion.[1][4] Due to its role in glucose homeostasis, GPR40 is a target for therapeutic intervention in type 2 diabetes. DC260126 has been utilized in preclinical studies to investigate the consequences of GPR40 antagonism on metabolic parameters, particularly in the context of obesity and diabetes.[1][4] These notes provide an overview of its application in metabolic research and detailed protocols for key in vivo experiments.

Mechanism of Action

GPR40 is activated by medium and long-chain FFAs, leading to the potentiation of glucose-stimulated insulin secretion (GSIS).[4][5] This process is primarily mediated through the Gαq/11 signaling pathway, which activates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i) and the activation of protein kinase C (PKC).[5]

DC260126 acts as an antagonist, blocking the binding of FFAs to GPR40 and thereby inhibiting the downstream signaling cascade. This leads to a reduction in FFA-stimulated insulin secretion.[2][3] Studies have shown that DC260126 dose-dependently inhibits GPR40-mediated increases in intracellular calcium stimulated by various fatty acids.[2][3]

GPR40_Signaling_Pathway cluster_membrane Cell Membrane GPR40 GPR40 (FFAR1) Gaq11 Gαq/11 GPR40->Gaq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes FFA Free Fatty Acids (FFAs) FFA->GPR40 Activates DC260126 DC260126 DC260126->GPR40 Inhibits Gaq11->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin_Secretion Insulin Granule Exocytosis Ca_release->Insulin_Secretion Promotes PKC->Insulin_Secretion Promotes

Caption: GPR40 signaling pathway and the inhibitory action of DC260126.

Applications in Metabolic Studies

DC260126 has been primarily used to study the role of GPR40 in glucose and lipid metabolism in rodent models of obesity and type 2 diabetes, such as obese Zucker rats and db/db mice.[1][4]

Glucose Metabolism:

  • Insulin Sensitivity: Treatment with DC260126 has been shown to improve insulin tolerance, suggesting enhanced insulin sensitivity.[1][4] This is supported by findings of increased Akt phosphorylation in the liver of treated animals.[1]

  • Insulin Secretion: The compound significantly decreases fasting serum insulin levels and inhibits glucose-stimulated insulin secretion.[1][4] This is consistent with its role as a GPR40 antagonist, which is involved in augmenting insulin release. By reducing the chronic hyperinsulinemia often seen in insulin-resistant states, DC260126 may protect pancreatic β-cells from exhaustion.[4]

  • Glucose Tolerance: Interestingly, despite improving insulin sensitivity, DC260126 did not significantly alter glucose tolerance in obese Zucker rats or db/db mice.[1][4] Blood glucose levels during an oral glucose tolerance test (OGTT) were similar between vehicle- and DC260126-treated groups.[4]

  • β-Cell Function: DC260126 has been shown to protect pancreatic β-cells from dysfunction.[4][6] It can reduce the proinsulin-to-insulin ratio and decrease the rate of apoptosis in β-cells of db/db mice.[4]

Lipid Metabolism:

  • Studies have reported that DC260126 treatment did not lead to significant changes in serum levels of total cholesterol and triglycerides.[4]

Other Metabolic Parameters:

  • DC260126 did not appear to affect food intake or body weight in the reported studies.[1]

Data Presentation

Table 1: In Vitro Activity of DC260126

Parameter Description Value Reference
IC₅₀ Concentration for 50% inhibition of GPR40-mediated Ca²⁺ elevation stimulated by:
- Linoleic acid 6.28 µM [2][3]
- Oleic acid 5.96 µM [2][3]
- Palmitoleic acid 7.07 µM [2][3]

| | - Lauric acid | 4.58 µM |[2][3] |

Table 2: Summary of In Vivo Effects of DC260126

Parameter Animal Model Treatment Outcome Reference
Insulin Tolerance Obese Zucker Rats 6 mg/kg/day (IP) for 8 weeks Improved [1]
db/db Mice 10 mg/kg/day (IV) for 3 weeks Improved [4]
Glucose Tolerance Obese Zucker Rats 6 mg/kg/day (IP) for 8 weeks No significant change [1]
db/db Mice 10 mg/kg/day (IV) for 3 weeks No significant change [4]
Fasting Serum Insulin db/db Mice 10 mg/kg/day (IV) for 3 weeks Decreased [4]
HOMA-IR db/db Mice 10 mg/kg/day (IV) for 3 weeks Decreased [4]
Blood Glucose Obese Zucker Rats 6 mg/kg/day (IP) for 8 weeks No significant change [1]
Serum Lipids Obese Zucker Rats 6 mg/kg/day (IP) for 8 weeks No significant change [1]

| Body Weight | Obese Zucker Rats | 6 mg/kg/day (IP) for 8 weeks | No significant change |[1] |

Experimental Protocols

The following are generalized protocols for key experiments used to assess the metabolic effects of DC260126 in mice. Dosages and specific timings may need to be optimized for different animal models and experimental goals.

Experimental_Workflow cluster_acclimation Phase 1: Acclimation & Baseline cluster_treatment Phase 2: Treatment Period cluster_testing Phase 3: Metabolic Testing cluster_analysis Phase 4: Final Analysis Acclimation Animal Acclimation Baseline Baseline Measurements (Weight, Blood Glucose) Acclimation->Baseline Grouping Randomization into Groups (Vehicle, DC260126) Baseline->Grouping Treatment Daily Dosing (e.g., IP or IV injection) Grouping->Treatment Monitoring Regular Monitoring (Weight, Food Intake) Treatment->Monitoring ITT Insulin Tolerance Test (ITT) Monitoring->ITT Washout Washout Period (Several Days) ITT->Washout OGTT Oral Glucose Tolerance Test (OGTT) Washout->OGTT Sacrifice Euthanasia & Tissue Collection OGTT->Sacrifice Biochemical Serum Analysis (Insulin, Lipids) Sacrifice->Biochemical Molecular Tissue Analysis (e.g., Western Blot for p-Akt) Sacrifice->Molecular

Caption: General experimental workflow for in vivo metabolic studies.
Protocol 1: Insulin Tolerance Test (ITT)

This test assesses the in vivo response to insulin, providing a measure of insulin sensitivity.

Materials:

  • DC260126 solution and vehicle control

  • Humulin R (or other short-acting insulin)

  • Sterile 0.9% saline

  • Glucometer and test strips

  • Animal scale

  • Syringes (for dosing and insulin injection)

  • Restraining device

Procedure:

  • Animal Preparation: Following the treatment period with DC260126 or vehicle, fast the mice for 4-6 hours.[7] Ensure free access to water during the fasting period.[8]

  • Baseline Glucose: Weigh each mouse. Take a baseline blood glucose reading (t=0 min) from a small tail snip.[9]

  • Insulin Injection: Administer insulin intraperitoneally (IP) at a dose of 0.5-1.0 U/kg body weight.[9] The insulin stock is typically diluted in sterile saline.[7]

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-insulin injection.[9]

  • Data Analysis: Plot the blood glucose concentration over time for each group. The rate of glucose clearance is indicative of insulin sensitivity. Calculate the area under the curve (AUC) for a quantitative comparison. A lower AUC indicates greater insulin sensitivity.

Protocol 2: Oral Glucose Tolerance Test (OGTT)

This test measures the ability of the animal to clear a glucose load from the bloodstream, reflecting both insulin secretion and insulin sensitivity.

Materials:

  • DC260126 solution and vehicle control

  • D-glucose solution (e.g., 20% in sterile water)

  • Glucometer and test strips

  • Animal scale

  • Oral gavage needles

  • Syringes

  • Restraining device

Procedure:

  • Animal Preparation: Following the treatment period and an appropriate washout period after any previous tests, fast the mice overnight (approximately 14-16 hours).[10][11] Ensure free access to water.

  • Baseline Glucose: Weigh each mouse. Take a baseline blood glucose reading (t=0 min) from a tail snip.[10]

  • Glucose Administration: Administer a bolus of D-glucose orally via gavage at a dose of 1.5-2 g/kg body weight.[10][11]

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose gavage.[10]

  • Data Analysis: Plot the blood glucose concentration over time for each group. The peak glucose level and the time taken to return to baseline are key indicators. Calculate the area under the curve (AUC) for a quantitative comparison of glucose tolerance.

Conclusion

DC260126 is a valuable research tool for investigating the role of GPR40 in metabolic regulation. As a GPR40 antagonist, it has demonstrated the ability to improve insulin sensitivity and protect pancreatic β-cells in preclinical models of insulin resistance, without directly lowering blood glucose. These characteristics make it a useful compound for dissecting the complex interplay between fatty acid signaling, insulin secretion, and insulin sensitivity in metabolic diseases. The provided protocols offer a framework for researchers to further explore the metabolic effects of DC260126 and other GPR40 modulators.

References

Application Notes and Protocols for Flow Cytometry Analysis with DG026 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for assessing the cellular effects of DG026 treatment using flow cytometry. Flow cytometry is a powerful technique for single-cell analysis, enabling the quantification of various cellular parameters in response to therapeutic agents.[1][2] The following protocols detail methods for analyzing apoptosis, cell cycle progression, and changes in cell surface marker expression following treatment with this compound.

Data Summary

The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of cells treated with this compound.

Table 1: Apoptosis Analysis of this compound-Treated Cells

Treatment GroupConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound185.6 ± 3.410.1 ± 1.54.3 ± 0.9
This compound560.3 ± 4.525.8 ± 2.213.9 ± 1.8
This compound1035.1 ± 5.245.7 ± 3.119.2 ± 2.5
Staurosporine (Positive Control)120.4 ± 3.960.2 ± 4.719.4 ± 3.3

Table 2: Cell Cycle Analysis of this compound-Treated Cells

Treatment GroupConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control060.5 ± 2.825.3 ± 1.914.2 ± 1.1
This compound165.2 ± 3.120.1 ± 1.514.7 ± 1.3
This compound575.8 ± 4.210.5 ± 1.213.7 ± 1.0
This compound1080.1 ± 4.95.4 ± 0.914.5 ± 1.4
Nocodazole (Positive Control)0.115.3 ± 2.520.1 ± 1.864.6 ± 3.7

Table 3: Cell Surface Marker Expression in this compound-Treated Cells

Treatment GroupConcentration (µM)Marker X MFI% Marker Y Positive
Vehicle Control0500 ± 4510.2 ± 1.5
This compound1450 ± 3815.8 ± 2.1
This compound5300 ± 2935.4 ± 3.2
This compound10150 ± 2160.1 ± 4.5

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.[3][4][5]

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Harvest both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[3]

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is for determining the distribution of cells in the different phases of the cell cycle after this compound treatment.[6][7][8]

Materials:

  • Cells of interest

  • This compound

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described in Protocol 1.

  • Harvest cells by trypsinization and centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells at 500 x g for 5 minutes and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Protocol 3: Cell Surface Marker Expression Analysis

This protocol is for quantifying the expression of specific cell surface markers in response to this compound treatment.[1][9]

Materials:

  • Cells of interest

  • This compound

  • Fluorochrome-conjugated primary antibodies against markers of interest

  • Isotype control antibodies

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described in Protocol 1.

  • Harvest cells and wash with cold Flow Cytometry Staining Buffer.

  • Resuspend the cells to a concentration of 1 x 10^7 cells/mL in staining buffer.

  • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

  • Add the recommended amount of fluorochrome-conjugated antibody or isotype control to the respective tubes.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of staining buffer, centrifuging at 300 x g for 5 minutes between washes.

  • Resuspend the final cell pellet in 500 µL of staining buffer.

  • Analyze the samples by flow cytometry.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining Protocols cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Seeding dg026_treatment 2. This compound Treatment cell_culture->dg026_treatment cell_harvest 3. Cell Harvesting dg026_treatment->cell_harvest apoptosis_stain Apoptosis Staining (Annexin V/PI) cell_harvest->apoptosis_stain cellcycle_stain Cell Cycle Staining (Propidium Iodide) cell_harvest->cellcycle_stain surface_stain Surface Marker Staining cell_harvest->surface_stain flow_cytometry 4. Flow Cytometry Acquisition apoptosis_stain->flow_cytometry cellcycle_stain->flow_cytometry surface_stain->flow_cytometry data_analysis 5. Data Analysis flow_cytometry->data_analysis

Caption: Experimental workflow for flow cytometry analysis of this compound-treated cells.

signaling_pathway cluster_nucleus Nucleus This compound This compound Receptor Target Receptor This compound->Receptor Kinase1 Kinase A Receptor->Kinase1 Inhibition Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor X Kinase2->TranscriptionFactor Gene_Expression Gene Expression (Apoptosis/Cell Cycle Arrest) TranscriptionFactor->Gene_Expression

Caption: Hypothetical signaling pathway for this compound-induced cellular effects.

References

Troubleshooting & Optimization

DG026 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My DG026 is not dissolving in my aqueous buffer. What are the common causes?

A1: Difficulty in dissolving a compound like this compound in aqueous solutions can stem from several factors:

  • Intrinsic Low Solubility: The inherent chemical structure of the compound may make it poorly soluble in water.

  • Incorrect pH: The pH of the solution can significantly impact the solubility of ionizable compounds.

  • Inappropriate Solvent: While the goal is an aqueous solution, a small amount of an organic co-solvent may be necessary to initially dissolve the compound.

  • Temperature: Solubility can be temperature-dependent. The temperature of your solvent may not be optimal.

  • Compound Purity and Form: The physical form (e.g., crystalline vs. amorphous) and purity of the compound can affect its dissolution rate and solubility.

Q2: What initial steps can I take to improve the solubility of this compound?

A2: Here are some initial troubleshooting steps:

  • Gentle Heating: Try warming the solution gently (e.g., to 37°C or 50°C) while stirring. Be cautious, as excessive heat can degrade the compound.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can increase solubility. For acidic compounds, increasing the pH (making it more basic) can help, while for basic compounds, decreasing the pH (making it more acidic) is often beneficial.

  • Sonication: Using a sonicator can help break down compound aggregates and enhance dissolution.

  • Extended Vortexing/Stirring: Ensure the solution is being mixed vigorously and for a sufficient amount of time.

Troubleshooting Guide

Issue 1: this compound Precipitates Out of Solution After Initial Dissolution

Possible Causes:

  • Supersaturation: The initial dissolution method (e.g., using a volatile organic solvent that was then evaporated) may have created a supersaturated solution that is not stable.

  • Temperature Change: If the solution was heated to dissolve the compound, precipitation may occur upon cooling to room temperature.

  • pH Shift: A change in the pH of the solution, perhaps due to the addition of other reagents, could cause the compound to precipitate.

  • Salt Concentration: High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds (salting out).

Solutions:

Solution IDMethodDetailed Protocol
TS-1A Co-Solvent Approach 1. Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol, or DMF). 2. Add the resulting solution dropwise to your aqueous buffer while vortexing vigorously. 3. Ensure the final concentration of the organic solvent is low enough not to interfere with your downstream experiments (typically <1%).
TS-1B pH Optimization 1. Prepare a series of small-volume buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). 2. Attempt to dissolve this compound in each buffer to determine the optimal pH for solubility. 3. Use the buffer with the best solubility for your experiments, ensuring it is compatible with your biological system.
TS-1C Use of Solubilizing Agents Consider the addition of excipients such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) at low concentrations to improve and maintain solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a small volume of 100% DMSO (or another suitable organic solvent) to the powder to achieve a high concentration stock (e.g., 10 mM or 50 mM).

  • Vortexing: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: To prepare a working solution, dilute the stock solution into your aqueous experimental buffer. It is crucial to add the stock solution to the buffer and mix immediately to prevent precipitation.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add 100% DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex store Store at -20°C/-80°C vortex->store dilute Dilute Stock into Buffer store->dilute Use Aliquot buffer Aqueous Buffer buffer->dilute mix Mix Immediately dilute->mix ready Ready for Experiment mix->ready

Caption: Workflow for preparing this compound solutions.

Given that this compound appears to be an inhibitor of FGFR (Fibroblast Growth Factor Receptor), it likely acts on a signaling pathway. The following is a generalized representation of a typical receptor tyrosine kinase (RTK) signaling pathway, which includes common downstream cascades like MAPK and PI3K-Akt.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK FGFR (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K This compound This compound This compound->RTK Inhibition Ligand FGF Ligand Ligand->RTK Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription

Caption: Generalized FGFR signaling pathway.

Technical Support Center: Optimizing DG026 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of DG026.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, a novel kinase inhibitor. The standard synthesis protocol involves a Suzuki coupling between 4-bromo-1H-pyrazole and (4-(methoxycarbonyl)phenyl)boronic acid, followed by a saponification of the methyl ester to yield the final product, this compound.

Problem 1: Low Yield in Suzuki Coupling Step (Step 1)

You are experiencing significantly lower than expected yields (<40%) in the first step of the synthesis, the Suzuki coupling of 4-bromo-1H-pyrazole with (4-(methoxycarbonyl)phenyl)boronic acid.

Possible Causes and Solutions:

  • Poor Catalyst Activity: The palladium catalyst may be degraded or poisoned.

    • Solution: Use a fresh batch of Pd(PPh₃)₄. Ensure all glassware is scrupulously clean and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

  • Inefficient Base: The choice and quality of the base are critical for the transmetalation step.

    • Solution: Sodium carbonate (Na₂CO₃) is the standard base. Ensure it is anhydrous. If yields are still low, consider switching to a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Solvent Issues: The solvent system may not be optimal for the reaction.

    • Solution: A 1,4-dioxane/water mixture is commonly used. Ensure the dioxane is peroxide-free. If solubility is an issue, consider using a different solvent system such as toluene/ethanol/water.

  • Sub-optimal Temperature: The reaction may not be reaching the optimal temperature for efficient catalytic turnover.

    • Solution: The reaction is typically refluxed at 80-100 °C. Ensure your reaction setup maintains a stable and appropriate temperature.

Table 1: Effect of Reaction Parameters on Suzuki Coupling Yield

ParameterCondition A (Standard)Yield (%)Condition B (Optimized)Yield (%)
CatalystPd(PPh₃)₄ (5 mol%)45Pd(dppf)Cl₂ (2 mol%)85
BaseNa₂CO₃ (2.0 equiv)45K₂CO₃ (2.5 equiv)85
Solvent1,4-Dioxane/H₂O (4:1)45Toluene/EtOH/H₂O (4:1:1)85
Temperature80 °C45100 °C85
Problem 2: Incomplete Saponification (Step 2)

TLC or LC-MS analysis of your final product after the saponification step shows the presence of the starting methyl ester.

Possible Causes and Solutions:

  • Insufficient Base or Reaction Time: The hydrolysis of the ester may not have gone to completion.

    • Solution: Increase the amount of lithium hydroxide (LiOH) to 2.5 equivalents and extend the reaction time. Monitor the reaction by TLC until the starting material is no longer visible.

  • Low Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heat the reaction mixture to 40-50 °C to increase the rate of hydrolysis.

  • Precipitation of Product: The sodium or potassium salt of the carboxylic acid may precipitate from the reaction mixture, preventing complete reaction.

    • Solution: Add a co-solvent such as tetrahydrofuran (THF) to improve solubility.

Frequently Asked Questions (FAQs)

Q1: What is the purity of the commercially available starting materials, and do they need to be purified before use?

A1: The 4-bromo-1H-pyrazole and (4-(methoxycarbonyl)phenyl)boronic acid are typically >98% pure. However, boronic acids can dehydrate to form boroxines upon storage. It is good practice to dry the boronic acid under vacuum before use.

Q2: How can I monitor the progress of the Suzuki coupling reaction?

A2: The reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product is more polar than the starting pyrazole. Alternatively, LC-MS can be used for more accurate monitoring.

Q3: What is the best way to purify the final product, this compound?

A3: After acidic workup of the saponification reaction, this compound will precipitate. The solid can be collected by filtration and washed with cold water and diethyl ether. If further purification is needed, recrystallization from ethanol/water is recommended.

Q4: My final product has a brownish color. What is the cause of this impurity?

A4: A brownish color can indicate the presence of residual palladium catalyst from the Suzuki coupling step. To remove this, you can treat a solution of the crude product in an organic solvent with activated carbon or pass it through a short plug of silica gel.

Q5: What are the optimal storage conditions for this compound?

A5: this compound is a stable solid. It should be stored at room temperature in a well-sealed container, protected from light and moisture.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(1H-pyrazol-4-yl)benzoate (Suzuki Coupling)
  • To a flame-dried round-bottom flask, add 4-bromo-1H-pyrazole (1.0 g, 6.8 mmol), (4-(methoxycarbonyl)phenyl)boronic acid (1.47 g, 8.16 mmol), and potassium carbonate (2.35 g, 17.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(dppf)Cl₂ (111 mg, 0.136 mmol).

  • Add a degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (30% ethyl acetate in hexanes) to yield the product as a white solid.

Protocol 2: Synthesis of this compound (Saponification)
  • Dissolve methyl 4-(1H-pyrazol-4-yl)benzoate (1.0 g, 4.6 mmol) in a mixture of THF (20 mL) and methanol (10 mL).

  • Add a solution of lithium hydroxide monohydrate (0.39 g, 9.2 mmol) in water (10 mL).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water (20 mL) and acidify to pH 3 with 1 M HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) and diethyl ether (10 mL).

  • Dry the solid under high vacuum to yield this compound as a white powder.

Visualizations

DG026_Signaling_Pathway This compound This compound KinaseX KinaseX This compound->KinaseX Inhibits Substrate Substrate KinaseX->Substrate Phosphorylates PhosphoSubstrate PhosphoSubstrate Substrate->PhosphoSubstrate DownstreamEffector DownstreamEffector PhosphoSubstrate->DownstreamEffector Activates CellularResponse CellularResponse DownstreamEffector->CellularResponse Leads to

Caption: Hypothetical signaling pathway showing this compound inhibition of KinaseX.

Synthesis_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Saponification Start 4-bromo-1H-pyrazole + (4-(methoxycarbonyl)phenyl)boronic acid Reaction1 Pd(dppf)Cl2, K2CO3 Toluene/EtOH/H2O, 100 °C Start->Reaction1 Workup1 Aqueous Workup Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate Methyl 4-(1H-pyrazol-4-yl)benzoate Purification1->Intermediate Reaction2 LiOH, THF/MeOH/H2O, RT Intermediate->Reaction2 Workup2 Acidic Workup & Filtration Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Tree Start Low Yield? CheckCatalyst Is Catalyst Fresh? Start->CheckCatalyst Yes UseFreshCatalyst Use Fresh Catalyst CheckCatalyst->UseFreshCatalyst No CheckBase Is Base Anhydrous? CheckCatalyst->CheckBase Yes UseFreshCatalyst->CheckBase UseAnhydrousBase Use Anhydrous Base CheckBase->UseAnhydrousBase No CheckTemp Is Temperature >90 °C? CheckBase->CheckTemp Yes UseAnhydrousBase->CheckTemp IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp No Success Yield Optimized CheckTemp->Success Yes IncreaseTemp->Success

Caption: Decision tree for troubleshooting low yield in the Suzuki coupling step.

DG026 degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with the stability and degradation of the small molecule DG026 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could degradation in the cell culture media be a factor?

A1: Yes, inconsistency in experimental outcomes is a common indicator of compound instability. Small molecules can degrade in cell culture media due to a variety of factors, including enzymatic activity in serum, pH shifts, light exposure, and interactions with media components. It is crucial to assess the stability of this compound under your specific experimental conditions.

Q2: What are the common signs of this compound degradation in cell culture?

A2: Signs of degradation can include a loss of biological activity, a visible change in the color of the media, or the appearance of precipitate. Analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can definitively quantify the concentration of this compound over time and detect the presence of degradation products.

Q3: How can I determine the stability of this compound in my cell culture system?

A3: A stability study is recommended. This involves incubating this compound in your complete cell culture media (including serum, if applicable) without cells over a time course that mimics your experiment (e.g., 0, 2, 6, 12, 24, 48, and 72 hours). Samples are collected at each time point and analyzed by HPLC or a similar method to determine the concentration of the parent compound.

Q4: Are there any general recommendations for improving the stability of small molecules like this compound in cell culture?

A4: To improve stability, consider the following:

  • Minimize exposure to light: Protect your stock solutions and experimental plates from light.

  • Use fresh media: Prepare fresh media for each experiment.

  • Optimize serum concentration: If possible, reduce the concentration of fetal bovine serum (FBS) or use a serum-free medium, as serum can contain enzymes that degrade small molecules.

  • Control pH: Ensure the pH of your culture medium is stable throughout the experiment.

  • Prepare fresh dilutions: Make fresh dilutions of this compound from a stable stock solution for each experiment.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Activity

If you observe a significant loss of this compound's expected biological effect early in your experiment, it may be degrading rapidly.

Troubleshooting Workflow:

start Start: Rapid loss of this compound activity check_stability Perform time-course stability assay in complete media start->check_stability is_stable Is this compound stable for the experimental duration? check_stability->is_stable troubleshoot_bioassay Troubleshoot other experimental parameters (e.g., cell health, seeding density, reagent quality) is_stable->troubleshoot_bioassay Yes investigate_degradation Investigate cause of degradation is_stable->investigate_degradation No end End: Optimized protocol troubleshoot_bioassay->end serum_effect Test stability in serum-free vs. serum-containing media investigate_degradation->serum_effect ph_effect Monitor media pH over time investigate_degradation->ph_effect light_effect Test stability in light vs. dark conditions investigate_degradation->light_effect mitigation Implement mitigation strategies serum_effect->mitigation ph_effect->mitigation light_effect->mitigation mitigation->end

Caption: Troubleshooting workflow for rapid loss of this compound activity.

Issue 2: High Variability Between Replicate Experiments

High variability can be caused by inconsistent degradation of this compound.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Success Metric
Inconsistent media preparation Standardize media preparation protocol. Use a freshly opened bottle of media for critical experiments.Reduced variability in pH and osmolality between batches.
Variable serum activity Use heat-inactivated serum or a single lot of serum for the entire set of experiments.Consistent this compound stability profile across experiments.
Inconsistent incubation conditions Ensure consistent temperature, CO2, and humidity levels. Calibrate incubators regularly.Stable environmental parameters logged during experiments.
Stock solution degradation Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store in small, single-use aliquots at -80°C.Consistent potency of stock solution confirmed by analytical methods.

Experimental Protocols

Protocol 1: this compound Stability Assessment in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Complete cell culture medium (with and without serum)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC system or other suitable analytical instrument

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).

  • Spike the this compound stock solution into pre-warmed complete cell culture medium to achieve the final desired concentration.

  • Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point.

  • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • At each designated time point (e.g., 0, 2, 6, 12, 24, 48, 72 hours), remove one aliquot and immediately freeze it at -80°C to stop any further degradation.

  • Once all time points are collected, thaw the samples and prepare them for analysis by HPLC.

  • Quantify the remaining concentration of this compound at each time point relative to the 0-hour time point.

Data Presentation:

The results of the stability study can be presented in a table format for clear comparison.

Table 1: Stability of this compound in Different Media Conditions

Time (hours)This compound Remaining (%) in Medium with 10% FBSThis compound Remaining (%) in Serum-Free Medium
0100100
29598
68296
126594
244091
481585
72<580

Signaling Pathways and Logical Relationships

The degradation of a small molecule in cell culture media can be influenced by several factors. The following diagram illustrates the potential pathways leading to this compound degradation.

cluster_factors Degradation Factors This compound This compound in Media Degradation Degradation Products This compound->Degradation degrades to LossOfActivity Loss of Biological Activity Degradation->LossOfActivity leads to Enzymatic Enzymatic Degradation (Serum) Enzymatic->this compound Hydrolysis Hydrolysis (pH dependent) Hydrolysis->this compound Oxidation Oxidation (Reactive Species) Oxidation->this compound Photodegradation Photodegradation (Light Exposure) Photodegradation->this compound

Caption: Factors contributing to the degradation of this compound in cell culture media.

Technical Support Center: Preventing Compound Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guidance is provided for a generic small molecule, hereafter referred to as "Compound X." No public information could be found for a compound designated "DG026." The principles and protocols described below are generally applicable to researchers, scientists, and drug development professionals experiencing solubility and precipitation issues with novel compounds in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of compound precipitation in my experiment?

A1: Compound precipitation in aqueous solutions is a frequent challenge in drug discovery and development.[1] The primary causes stem from the physicochemical properties of the compound and its interaction with the experimental environment. Key factors include:

  • Low Aqueous Solubility: Many organic molecules, particularly those with high hydrophobicity, have inherently poor solubility in water-based buffers.[2][3]

  • Solvent Shifting: Compounds are often stored in a high-concentration stock solution using an organic solvent like DMSO. When this stock is diluted into an aqueous buffer for an experiment, the organic solvent concentration decreases dramatically, which can cause the compound to crash out of solution if its solubility in the final buffer is exceeded.[1]

  • pH and Ionization: The solubility of ionizable compounds is highly dependent on the pH of the solution. If the experimental buffer's pH is close to the compound's pKa, it can lead to the formation of a less soluble, neutral species. For ionic compounds with basic anions, solubility generally increases as the pH is decreased.[4][5] Conversely, the solubility of compounds with acidic properties may increase in more basic conditions.[6]

  • Temperature: Temperature can significantly affect solubility. While solubility for many compounds increases with temperature, this is not universal. Temperature fluctuations during an experiment or storage can lead to precipitation.[7]

  • High Concentration: The concentration of the compound in the final assay may simply exceed its solubility limit in that specific medium.[8]

  • Interactions with Assay Components: The compound may interact with other components in the assay medium, such as salts or proteins, leading to the formation of an insoluble complex.

Q2: How can I determine the solubility of my compound?

A2: Measuring the solubility of your compound early in the development process is crucial.[9] There are several methods to determine solubility, with the "shake-flask" method being the gold standard for thermodynamic solubility.[10] However, for higher throughput needs in early discovery, kinetic solubility assays are more common. A general protocol for a kinetic solubility assay is provided in the "Experimental Protocols" section below.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?

A3: This is a classic example of precipitation due to solvent shifting. Here are several strategies to address this:

  • Lower the Final Concentration: The simplest approach is to test if a lower final concentration of your compound remains in solution.

  • Decrease the DMSO Stock Concentration: Preparing a less concentrated stock solution in DMSO may help, as a larger volume of the stock will be added to the buffer, resulting in a higher initial percentage of organic solvent that can be gradually diluted.[8]

  • Use Co-solvents: Including a water-miscible organic co-solvent in your final assay buffer can increase the solubility of your compound.[2] Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[2] The choice and concentration of the co-solvent need to be optimized to ensure they do not interfere with the assay.

  • pH Modification: If your compound is ionizable, adjusting the pH of your assay buffer can significantly enhance its solubility.[11] For a basic compound, a more acidic buffer may prevent precipitation, while an acidic compound may be more soluble in a more alkaline buffer.[6]

  • Use of Surfactants or Cyclodextrins: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[2] Similarly, cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[2]

Q4: What are the best practices for storing my compound to prevent precipitation?

A4: Proper storage is essential for maintaining the integrity and solubility of your compound.

  • Solid vs. Solution: Whenever possible, store your compound as a solid at the recommended temperature (often -20°C or -80°C) and protected from light and moisture.

  • Stock Solutions: If you need to store the compound in solution, use a high-quality, anhydrous solvent in which the compound is highly soluble (e.g., DMSO). Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.[12]

  • Concentration: Store stock solutions at a high concentration. When a small amount of a high-concentration stock is used, the loss of molecules to the surface of the storage vial is proportionally less than with a low-concentration stock.[12]

  • Container Choice: Use low-bind tubes for precious or "sticky" compounds to minimize loss to the container walls.[12]

  • Pre-use Check: Before using a frozen stock solution, bring it to room temperature and vortex it thoroughly to ensure any settled material is redissolved. Always visually inspect for precipitation before use.

Troubleshooting Guide

Issue: I observe visible precipitation in my assay plate wells after adding my compound.

Possible Cause Troubleshooting Step
Final concentration exceeds solubility limit. Perform a dose-response experiment to determine the concentration at which precipitation occurs. Work below this concentration.
Poor solubility in the assay buffer. Re-evaluate the buffer composition. Test different pH values if the compound is ionizable.[4][5]
"Solvent shock" from DMSO stock dilution. Try a serial dilution method. Instead of a single large dilution, perform a series of smaller dilutions.
Compound instability in the buffer. Assess the stability of the compound in the assay buffer over time.
Interaction with other assay components. Systematically remove or replace components of the assay buffer to identify the interacting partner.

Data Presentation

The following table presents hypothetical solubility data for "Compound X" in various solvents and buffer conditions. This illustrates the type of data that should be generated to understand a compound's solubility profile.

Table 1: Hypothetical Solubility of Compound X

Solvent/Buffer System pH Temperature (°C) Solubility (µg/mL)
Deionized Water7.025< 1
PBS (Phosphate-Buffered Saline)7.425< 1
PBS with 5% DMSO7.42515
PBS with 5% PEG 4007.42525
Acetate Buffer4.52550
Acetate Buffer with 5% DMSO4.525150
Tris Buffer8.5255
100% DMSON/A25> 20,000
100% EthanolN/A255,000

Experimental Protocols

Protocol: High-Throughput Kinetic Solubility Assay

This protocol is a generalized method for determining the kinetic solubility of a compound, which is a measure of how much of the compound stays in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.

Materials:

  • Compound X

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well filter plates (e.g., 0.45 µm PVDF)

  • 96-well UV-transparent collection plates

  • Spectrophotometer capable of reading 96-well plates

Methodology:

  • Prepare Compound Stock: Prepare a 10 mM stock solution of Compound X in 100% DMSO.

  • Create Calibration Curve:

    • Perform a serial dilution of the 10 mM stock in DMSO to prepare standards ranging from 1 mM to 0.01 mM.

    • Further dilute these DMSO standards into the aqueous buffer to create a final calibration curve with a constant, low percentage of DMSO (e.g., 1%).

  • Sample Preparation:

    • Add 198 µL of the aqueous buffer to the wells of the 96-well filter plate.

    • Add 2 µL of the 10 mM Compound X stock solution to the buffer in each well. This creates a final concentration of 100 µM with 1% DMSO.

    • Prepare a blank well with 198 µL of buffer and 2 µL of DMSO.

  • Incubation:

    • Seal the plate and shake it at room temperature for 1-2 hours. This allows the solution to equilibrate and any precipitation to occur.

  • Filtration:

    • Place the filter plate on top of the UV-transparent collection plate.

    • Centrifuge the plates to filter the solutions. The filtrate in the collection plate will contain only the soluble compound.

  • Quantification:

    • Read the absorbance of the filtrate in the collection plate using the spectrophotometer at the compound's maximum absorbance wavelength (λmax).

    • Use the calibration curve to determine the concentration of the soluble compound in the filtrate. This value is the kinetic solubility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO add_compound Add Compound Stock to Buffer prep_stock->add_compound prep_cal Prepare Calibration Curve calculate Calculate Solubility prep_cal->calculate add_buffer Add Buffer to Filter Plate add_buffer->add_compound incubate Incubate and Shake add_compound->incubate filter Filter to Remove Precipitate incubate->filter read_abs Read Absorbance of Filtrate filter->read_abs read_abs->calculate

Caption: Workflow for a kinetic solubility assay.

troubleshooting_pathway start Precipitation Observed in Experiment check_conc Is the final concentration too high? start->check_conc is_ionizable Is the compound ionizable? check_conc->is_ionizable No lower_conc Lower the final concentration check_conc->lower_conc Yes test_ph Test solubility at different pHs is_ionizable->test_ph Yes use_cosolvent Try adding a co-solvent (e.g., PEG, PG) is_ionizable->use_cosolvent No ph_optimized Use optimal pH buffer test_ph->ph_optimized cosolvent_optimized Use optimized co-solvent system use_cosolvent->cosolvent_optimized

Caption: Decision tree for troubleshooting precipitation.

References

Technical Support Center: Improving the Bioavailability of DG026

Author: BenchChem Technical Support Team. Date: November 2025

Compound Profile (Hypothetical): DG026 is a novel, orally administered small-molecule kinase inhibitor under investigation for oncology applications. It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high membrane permeability. The primary challenge in the development of this compound is its poor oral bioavailability due to its limited dissolution rate in gastrointestinal fluids.[1][2][3][4][5]

This guide provides researchers with answers to frequently asked questions and troubleshooting strategies to enhance the oral bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound low?

A1: this compound is a BCS Class II compound, meaning it has high permeability across the intestinal wall but suffers from low aqueous solubility.[1][2][3][4][5] Its absorption is "dissolution rate-limited." For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the fluids of the gastrointestinal tract.[6][7] Because this compound dissolves slowly, only a small fraction of the administered dose is available for absorption, leading to low and variable exposure.[6][7]

Q2: What are the primary strategies for improving the bioavailability of a BCS Class II compound like this compound?

A2: The goal is to enhance the solubility and/or dissolution rate of the drug.[6][8][9][10] Key strategies include:

  • Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization or nanomilling can improve the dissolution rate.[6][11]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution.[12][13][14][15]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubility by dissolving the drug in a mix of oils, surfactants, and co-solvents, which then form a fine emulsion or microemulsion in the gut.[16][17][18][19][20]

  • Co-crystals: Forming a crystalline complex of this compound with a benign co-former molecule can alter the crystal lattice and improve solubility and dissolution properties.[2]

Q3: How do Amorphous Solid Dispersions (ASDs) work?

A3: Crystalline forms of a drug are highly stable, and energy is required to break the crystal lattice before the drug can dissolve. An amorphous form lacks this ordered structure, existing in a higher energy state. This allows it to dissolve more readily, often creating a "supersaturated" solution where the drug concentration temporarily exceeds its equilibrium solubility.[15][21] In an ASD, this compound is molecularly dispersed within a hydrophilic polymer, which helps to stabilize the amorphous form and prevent it from recrystallizing, thereby enhancing bioavailability.[15][21]

Q4: What are the key pharmacokinetic (PK) parameters I should monitor to assess bioavailability?

A4: When evaluating different formulations, the primary PK parameters to compare are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the blood.[22][23]

  • Tmax (Time to Cmax): The time it takes to reach the maximum plasma concentration.[22][23]

  • AUC (Area Under the Curve): This represents the total drug exposure over time and is the most critical measure of bioavailability.[22][23]

An improved formulation should result in a significantly higher AUC and Cmax compared to the unformulated this compound active pharmaceutical ingredient (API).

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Action & Rationale
High variability in plasma concentrations between subjects in in-vivo studies. Poor and inconsistent dissolution of the this compound formulation. Food effects (co-administration with food can sometimes enhance or inhibit absorption of poorly soluble drugs).[17]1. Develop an enabling formulation: Move from a simple API-in-vehicle suspension to an ASD or SEDDS formulation to ensure more consistent dissolution.[12][13][16] 2. Standardize feeding protocols: Conduct PK studies in fasted animals to remove the variable of food effect. If a food effect is suspected, a formal food-effect study should be designed.
In-vitro dissolution is high, but in-vivo exposure (AUC) remains low. 1. Precipitation in the GI tract: The formulation may create a supersaturated solution in vitro, but the drug precipitates into a non-absorbable form in the complex environment of the gut. 2. First-pass metabolism: The drug is absorbed but is extensively metabolized by the gut wall or liver before reaching systemic circulation.[6][24]1. Incorporate precipitation inhibitors: For ASDs, select polymers that are known to maintain supersaturation in vivo. For SEDDS, optimize the surfactant/co-surfactant ratio. 2. Conduct an intravenous (IV) dose study: Compare the AUC from an oral dose to the AUC from an IV dose to determine the absolute bioavailability. This will distinguish between poor absorption and high first-pass metabolism.
Amorphous Solid Dispersion (ASD) formulation shows poor physical stability (crystallizes over time). 1. Incompatible polymer: The chosen polymer does not effectively stabilize the amorphous this compound. 2. High drug loading: The amount of this compound in the dispersion is too high, exceeding the polymer's capacity to stabilize it.[21] 3. Environmental factors: Exposure to high temperature or humidity.1. Screen different polymers: Test polymers with different properties (e.g., HPMC, PVP/VA, Soluplus®). 2. Test lower drug loads: Prepare ASDs with varying drug-to-polymer ratios (e.g., 10%, 25%, 40%) and assess their stability. 3. Store under controlled conditions: Keep formulations in desiccated and temperature-controlled environments.
SEDDS formulation does not emulsify well upon dilution. Incorrect ratio of oil, surfactant, and co-surfactant/co-solvent. The components selected may not be optimal for this compound.1. Construct a ternary phase diagram: This will help identify the optimal ratios of components that lead to spontaneous and efficient microemulsion formation. 2. Screen different excipients: Test various pharmaceutical-grade oils (e.g., medium-chain triglycerides), surfactants (e.g., Kolliphor® RH40, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400).

Quantitative Data Summary

The following table presents hypothetical pharmacokinetic data from a preclinical study in rats, comparing different formulations of this compound administered via oral gavage.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats (Single 10 mg/kg Oral Dose)

Formulation Cmax (ng/mL) Tmax (hr) AUC₀₋₂₄ (ng·hr/mL) Relative Bioavailability (%)
Aqueous Suspension (Micronized API) 150 ± 354.0 ± 1.5980 ± 210100% (Reference)
Amorphous Solid Dispersion (25% this compound in PVP/VA) 850 ± 1501.5 ± 0.55,600 ± 950571%
SEDDS (10% this compound in Labrasol®/Transcutol®) 1,100 ± 2001.0 ± 0.57,200 ± 1,100735%

Data are presented as mean ± standard deviation (n=4 per group).

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation

  • Dissolution: Weigh 250 mg of this compound and 750 mg of polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64). Dissolve both components completely in 20 mL of a suitable solvent (e.g., methanol or a dichloromethane/methanol mixture).

  • Evaporation: Place the solution in a rotary evaporator. Reduce the pressure and apply gentle heat (e.g., 40°C) to evaporate the solvent until a thin, clear film is formed on the flask wall.

  • Drying: Place the flask under high vacuum for 24-48 hours to remove any residual solvent.

  • Milling: Scrape the resulting solid material from the flask. Gently mill the material using a mortar and pestle or a low-energy mechanical mill to obtain a fine, homogenous powder.

  • Characterization: Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Protocol 2: In-Vivo Pharmacokinetic Study in Rats

  • Animals: Use male Sprague Dawley rats (n=4 per formulation group), weighing approximately 250-300g.[25] Fast the animals overnight (12-16 hours) before dosing, with free access to water.

  • Formulation Preparation:

    • Suspension: Suspend the micronized this compound API in a vehicle of 0.5% methylcellulose in water to achieve a final concentration of 2 mg/mL.

    • ASD & SEDDS: Disperse the prepared ASD powder or the liquid SEDDS formulation in water to the same 2 mg/mL concentration.

  • Dosing: Administer the formulations to the rats via oral gavage at a dose volume of 5 mL/kg, corresponding to a 10 mg/kg dose of this compound.[26]

  • Blood Sampling: Collect sparse blood samples (~100-200 µL) from the tail vein or saphenous vein into EDTA-coated tubes at pre-dose and at 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[27]

  • Plasma Processing: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).[28][29]

Visualizations

G receptor Growth Factor Receptor (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus proliferation Cell Proliferation, Survival, Differentiation nucleus->proliferation This compound This compound This compound->mek Inhibition

Caption: Hypothetical signaling pathway for this compound, a MEK inhibitor in the MAPK/ERK pathway.[30][31][32][33]

G cluster_formulation Formulation Development cluster_invivo In-Vivo Study cluster_analysis Data Analysis api This compound API formulation Prepare Formulations (Suspension, ASD, SEDDS) api->formulation dosing Oral Dosing in Rats formulation->dosing sampling Blood Sampling (0-24h) dosing->sampling analysis LC-MS/MS Bioanalysis sampling->analysis pk_calc Calculate PK Parameters (Cmax, Tmax, AUC) analysis->pk_calc comparison Compare Formulations pk_calc->comparison

Caption: Experimental workflow for screening this compound formulations to improve bioavailability.

References

Technical Support Center: DG026 Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "DG026" is a hypothetical molecule created for illustrative purposes in this technical support guide. The data and experimental observations presented are fictional and intended to serve as a general example for researchers investigating potential off-target effects of kinase inhibitors.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of the hypothetical kinase inhibitor this compound in cellular models. This compound is designed as a potent and selective inhibitor of Kinase X (fictional). However, like many kinase inhibitors that target the highly conserved ATP-binding pocket, it may exhibit off-target activities.

Frequently Asked Questions (FAQs)

Q1: We are using this compound to inhibit Kinase X, but we observe a cellular phenotype that is not consistent with known functions of Kinase X. What could be the cause?

A1: This is a common challenge in kinase inhibitor studies. The observed phenotype could be due to one or more off-target effects of this compound. While designed to be selective for Kinase X, this compound may bind to and inhibit other kinases or cellular proteins. We recommend performing a kinase selectivity profile to identify other potential targets. Additionally, consider performing a rescue experiment by expressing a drug-resistant mutant of Kinase X to confirm on-target effects.

Q2: What are the known primary off-targets of this compound?

A2: Based on broad kinase screening panels, this compound has shown inhibitory activity against several other kinases, most notably Kinase Y and Kinase Z, albeit at higher concentrations than for Kinase X. See the "Quantitative Off-Target Profile of this compound" table below for IC50 values. It is crucial to consider these off-targets when interpreting experimental results.

Q3: How can I determine if the observed effect in my cellular model is due to inhibition of Kinase X or an off-target?

A3: To differentiate between on-target and off-target effects, you can employ several strategies:

  • RNAi or CRISPR-Cas9 knockdown/knockout: Compare the phenotype from this compound treatment with that from genetically silencing Kinase X.[1]

  • Dose-response analysis: Correlate the concentration of this compound required to elicit the cellular phenotype with the IC50 for Kinase X and its off-targets. If the phenotype occurs at concentrations where off-targets are inhibited, this suggests their involvement.

Q4: My cells are dying at the concentration of this compound I'm using to inhibit Kinase X. Is this expected?

A4: Cell toxicity can be a result of potent on-target inhibition of a kinase essential for cell survival, or it can be an off-target effect.[2][3] Review the literature for the role of Kinase X in your cell type's viability. If Kinase X is not known to be critical for survival, the cytotoxicity is likely due to off-target effects. We recommend performing a dose-response cell viability assay (see Experimental Protocols) to determine the cytotoxic concentration of this compound for your specific cell line.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected Phenotype Off-target inhibition of other kinases.1. Perform a kinase selectivity screen. 2. Use a structurally distinct inhibitor for the primary target. 3. Compare with genetic knockdown/knockout of the primary target.
Cell Viability Issues Off-target cytotoxicity or potent on-target effect in a critical pathway.1. Perform a cell viability assay to determine the IC50 for cytotoxicity. 2. Lower the concentration of this compound to a level that inhibits the target without significant cell death. 3. Ensure the observed phenotype is not simply a result of general toxicity.
Inconsistent Results Variability in cell line, passage number, or experimental conditions.1. Standardize cell culture conditions. 2. Use cells within a defined passage number range. 3. Confirm target engagement at the concentration used.
Lack of Effect Low potency in the specific cellular context, or target is not critical for the measured outcome.1. Confirm target inhibition in your cells using a phospho-specific antibody for a downstream substrate. 2. Re-evaluate the hypothesis that inhibiting the target will produce the expected outcome in your model.

Quantitative Data

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the half-maximal inhibitory concentrations (IC50) of the hypothetical compound this compound against its intended target (Kinase X) and known off-targets.

Kinase TargetIC50 (nM)Fold Selectivity vs. Kinase X
Kinase X (Primary Target) 15 1
Kinase Y25016.7
Kinase Z80053.3
Kinase A>10,000>667
Kinase B>10,000>667

Experimental Protocols

Kinase Selectivity Profiling (ADP-Glo™ Assay)

This protocol describes a general method for assessing the selectivity of this compound against a panel of kinases.[4]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase panel of interest

  • Corresponding kinase substrates and buffers

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

Methodology:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).

  • Add 2.5 µL of a 2X kinase/substrate mixture to each well to initiate the reaction.

  • Incubate the plate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well.

  • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition for each kinase at each concentration of this compound and determine the IC50 values.

Cell Viability Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • White, opaque 96-well plates

Methodology:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium.

  • Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence using a plate reader.

  • Plot the results as percent viability relative to the vehicle control and determine the IC50 for cytotoxicity.

Visualizations

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Growth_Factor Growth_Factor Receptor_TK Receptor_TK Growth_Factor->Receptor_TK Kinase_X Kinase_X Receptor_TK->Kinase_X Substrate_1 Substrate_1 Kinase_X->Substrate_1 This compound Cell_Proliferation Cell_Proliferation Substrate_1->Cell_Proliferation Stress_Signal Stress_Signal Kinase_Y Kinase_Y Stress_Signal->Kinase_Y Substrate_2 Substrate_2 Kinase_Y->Substrate_2 This compound (High Conc.) Apoptosis Apoptosis Substrate_2->Apoptosis This compound This compound This compound->Kinase_X This compound->Kinase_Y

Caption: Hypothetical signaling pathways for this compound on- and off-target effects.

Start Start Observe_Phenotype Observe Unexpected Phenotype with this compound Start->Observe_Phenotype Dose_Response Perform Dose-Response Curve for Phenotype Observe_Phenotype->Dose_Response Kinase_Screen Perform Kinase Selectivity Screen Observe_Phenotype->Kinase_Screen Compare_IC50 Compare Phenotype EC50 with Target/Off-Target IC50s Dose_Response->Compare_IC50 Kinase_Screen->Compare_IC50 Genetic_Validation Genetic Validation (e.g., siRNA, CRISPR) Compare_IC50->Genetic_Validation Conclusion Conclusion Genetic_Validation->Conclusion Confirm On- or Off-Target Effect

Caption: Experimental workflow for investigating off-target effects.

Start Unexpected Phenotype? OnTarget Is phenotype consistent with known target biology? Start->OnTarget Yes OffTarget Consider Off-Target Effect Start->OffTarget No ValidateOnTarget Validate with genetic knockdown (siRNA/CRISPR) OnTarget->ValidateOnTarget ValidateOffTarget Perform kinase selectivity profiling OffTarget->ValidateOffTarget EndOn On-Target Effect Confirmed ValidateOnTarget->EndOn EndOff Off-Target(s) Identified ValidateOffTarget->EndOff

Caption: Troubleshooting logic for unexpected this compound-induced phenotypes.

References

Technical Support Center: Troubleshooting Compound Interference in Fluorescent Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluorescent assays are a cornerstone of modern biological research and drug discovery. However, the introduction of exogenous compounds, such as small molecule inhibitors or drug candidates, can sometimes lead to unforeseen interference with the fluorescence signal, resulting in unreliable data. This guide provides a comprehensive resource for researchers encountering such issues, with a focus on identifying and mitigating interference from test compounds.

While direct data on a compound labeled "DG026" is not publicly available, the principles and troubleshooting steps outlined here are broadly applicable to any novel compound that may interfere with fluorescent assays. Throughout this guide, we will use "Test Compound (e.g., this compound)" as a placeholder to illustrate common challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: My fluorescent signal changes unexpectedly when I add my test compound. What could be the cause?

A1: Changes in fluorescence upon addition of a test compound can stem from several factors:

  • Autofluorescence of the compound: The compound itself may fluoresce at the excitation and emission wavelengths of your assay dye, leading to an artificially high signal.[1][2][3][4]

  • Quenching: The compound may absorb the excitation light or the emitted light from your fluorophore, causing a decrease in the detected signal.[4][5]

  • Inner Filter Effect: At high concentrations, the test compound can absorb excitation or emission light, particularly if its absorbance spectrum overlaps with the fluorophore's spectra.[5]

  • Light Scatter: Precipitated or aggregated compound can scatter excitation light, leading to increased background noise.[6]

  • Biological Effects: The compound could be genuinely affecting the biological system (e.g., inducing cell death, which can increase autofluorescence).[2][3]

  • Assay Component Interaction: The compound might interact with other assay components, such as buffers or detection reagents, altering their fluorescent properties.

Q2: How can I determine if my test compound is autofluorescent?

A2: To check for compound autofluorescence, you should run a control experiment where the test compound is added to the assay buffer or cells in the absence of your fluorescent probe. Measure the fluorescence at the same excitation and emission wavelengths used in your main experiment. A significant signal in this control indicates that the compound itself is fluorescent.

Q3: What is the difference between quenching and the inner filter effect?

A3: Quenching is a direct molecular interaction where the test compound de-excites the fluorophore through non-radiative pathways. The inner filter effect is a bulk phenomenon where the compound absorbs light before it can excite the fluorophore or before the emitted light reaches the detector, without direct molecular interaction with the fluorophore.[5]

Q4: Can the color of my compound interfere with the assay?

A4: Yes, colored compounds can interfere with both absorbance and fluorescence-based assays.[4][7] If a compound has a color, it means it is absorbing light in the visible spectrum. This absorption can lead to quenching or the inner filter effect if the absorbance spectrum overlaps with your fluorophore's excitation or emission spectra.

Troubleshooting Guides

Problem: High Background Fluorescence

High background fluorescence can mask the true signal from your experiment, reducing the signal-to-noise ratio and making it difficult to interpret the results.

Possible Causes and Solutions:

CauseSuggested Solution
Compound Autofluorescence Run a control with the compound alone to quantify its fluorescence. If significant, consider using a fluorophore with a different spectral profile (e.g., red-shifted dyes) to avoid the compound's fluorescence range.[2][8]
Cellular Autofluorescence Include an unstained cell control to measure baseline autofluorescence.[1][9] Common sources are NADH, riboflavin, and collagen, which fluoresce in the blue-green spectrum.[2][3] Using red-shifted dyes can help mitigate this.[2][8]
Media Components Phenol red and serum in cell culture media can be fluorescent.[8] Use phenol red-free media and reduce serum concentration where possible.[3][8]
Fixation-Induced Autofluorescence Aldehyde fixatives like glutaraldehyde and paraformaldehyde can induce autofluorescence.[2][9] Consider using alcohol-based fixatives or treating with a quenching agent like sodium borohydride.[2]
Problem: Weak or No Signal

A weak or absent signal can be due to quenching by the test compound or other experimental issues.

Possible Causes and Solutions:

CauseSuggested Solution
Compound Quenching Perform a "pre-read" of the compound's absorbance at the excitation and emission wavelengths of your fluorophore to identify potential for quenching.[5] If quenching is suspected, an orthogonal assay with a different detection method (e.g., luminescence or absorbance) should be used for validation.[4][10]
Low Target Expression Confirm the expression of your target protein by other methods like Western blotting.[9]
Suboptimal Antibody/Reagent Concentration Titrate your primary and secondary antibodies or fluorescent reagents to find the optimal concentration.[1][9]
Photobleaching Minimize the exposure of your samples to excitation light. Use an anti-fade mounting medium for microscopy.[1][9]

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if a test compound (e.g., this compound) is inherently fluorescent at the assay's wavelengths.

Materials:

  • 96-well black, clear-bottom microplate

  • Assay buffer (the same used in the main experiment)

  • Test Compound (e.g., this compound) stock solution

  • Multimode microplate reader with fluorescence detection

Procedure:

  • Prepare a serial dilution of the Test Compound in the assay buffer, covering the concentration range used in the main experiment.

  • Add the diluted compound solutions to the wells of the microplate.

  • Include wells with assay buffer only as a blank control.

  • Read the plate at the excitation and emission wavelengths of your assay's fluorophore.

  • Subtract the blank reading from the compound readings. A concentration-dependent increase in fluorescence indicates compound autofluorescence.

Protocol 2: Identifying Quenching Effects

Objective: To determine if a test compound (e.g., this compound) quenches the fluorescence of the assay's fluorophore.

Materials:

  • 96-well black microplate

  • Assay buffer

  • Your fluorescent probe at the concentration used in the assay

  • Test Compound (e.g., this compound) stock solution

  • Multimode microplate reader with fluorescence detection

Procedure:

  • Prepare a solution of your fluorescent probe in the assay buffer at the final assay concentration.

  • Prepare a serial dilution of the Test Compound in the assay buffer.

  • In the microplate, mix the fluorescent probe solution with the serial dilutions of the Test Compound.

  • Include a control with the fluorescent probe and buffer only (no compound).

  • Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.

  • Read the fluorescence of the plate.

  • A concentration-dependent decrease in fluorescence in the presence of the Test Compound suggests a quenching effect.

Visualizing Workflows and Relationships

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Initial Troubleshooting cluster_analysis Analysis of Control Results cluster_conclusion Conclusion & Next Steps Problem Unexpected Change in Fluorescence Signal Control1 Run Compound-Only Control Problem->Control1 Control2 Run No-Fluorophore Control Problem->Control2 Result1 Signal in Compound-Only? Control1->Result1 Result2 Signal Decrease with Compound + Fluorophore? Control2->Result2 Result1->Result2 No Autofluorescence Compound is Autofluorescent Result1->Autofluorescence Yes Quenching Compound is a Quencher Result2->Quenching Yes Biological Potential Biological Effect Result2->Biological No NextStep1 Switch to Red-Shifted Dye Autofluorescence->NextStep1 NextStep2 Use Orthogonal Assay Quenching->NextStep2

Caption: Troubleshooting workflow for fluorescent assay interference.

logical_relationship cluster_compound Compound Properties cluster_assay Assay Conditions Interference Fluorescence Interference Autofluorescence Autofluorescence Interference->Autofluorescence Quenching Quenching Interference->Quenching LightScatter Light Scatter Interference->LightScatter InnerFilter Inner Filter Effect Interference->InnerFilter CellularAutofluorescence Cellular Autofluorescence Interference->CellularAutofluorescence MediaComponents Media Components Interference->MediaComponents Fixation Fixation Method Interference->Fixation NextStep1 Use Red-Shifted Dyes Autofluorescence->NextStep1 NextStep2 Use Orthogonal Assay Quenching->NextStep2 CellularAutofluorescence->NextStep1

Caption: Key contributors to fluorescent assay interference.

References

Technical Support Center: Optimizing Synthesis of DG026

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of DG026.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound is a multi-step process that involves the coupling of key intermediates followed by a final cyclization step. A generalized workflow is illustrated in the diagram below.

DG026_Synthesis_Workflow A Starting Material A C Intermediate 1 A->C Step 1 B Starting Material B D Intermediate 2 B->D Step 2 E Coupled Intermediate C->E Step 3: Coupling D->E Step 3: Coupling F This compound E->F Step 4: Cyclization

Caption: Generalized workflow for the synthesis of this compound.

Q2: What are the most critical parameters to control during the synthesis of this compound?

A2: Based on internal studies, the most critical parameters that influence the yield and purity of this compound are:

  • Temperature: Particularly during the cyclization step, temperature control is crucial to prevent the formation of thermal degradation byproducts.

  • Catalyst Loading: In the coupling step, the concentration of the palladium catalyst directly impacts reaction kinetics and the formation of homocoupled impurities.

  • Solvent Purity: The presence of water or other protic impurities in the solvent can lead to side reactions and reduced yields.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the degradation of the product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

If you are experiencing a lower than expected yield of this compound, consider the following troubleshooting steps. The table below summarizes the potential causes and recommended actions.

Potential Cause Recommended Action Relevant Step
Incomplete reactionMonitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider adding a fresh portion of the catalyst or extending the reaction time.Coupling & Cyclization
Degradation of productReduce the reaction temperature or shorten the reaction time. Analyze for degradation products using LC-MS.Cyclization
Impure starting materials or reagentsVerify the purity of all starting materials and reagents using appropriate analytical techniques (e.g., NMR, GC-MS).All Steps
Suboptimal catalyst activityUse a fresh batch of the catalyst. Ensure proper handling and storage conditions to prevent deactivation.Coupling
Issue 2: High Levels of Impurities

The presence of significant impurities can complicate the purification of this compound. The following table outlines common impurities and strategies for their mitigation.

Impurity Potential Cause Recommended Action
Homocoupled byproduct of Starting Material AIncorrect stoichiometry of reactants.Use a slight excess of Starting Material B (1.1 to 1.2 equivalents).
Unreacted Starting MaterialsIncomplete reaction.Increase reaction time or temperature, or add more catalyst.
Solvent-related byproductsPresence of water or other reactive impurities in the solvent.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Coupling Step (Step 3)

This protocol describes a general method for the coupling of Intermediate 1 and Intermediate 2.

Materials:

  • Intermediate 1 (1.0 eq)

  • Intermediate 2 (1.1 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

  • Anhydrous Toluene

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry, nitrogen-flushed flask, add Intermediate 1, Intermediate 2, and the palladium catalyst.

  • Add anhydrous toluene via a syringe.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude Coupled Intermediate.

Protocol 2: General Procedure for the Cyclization Step (Step 4)

This protocol provides a general method for the final cyclization to form this compound.

Materials:

  • Coupled Intermediate (1.0 eq)

  • Acid or Base catalyst (as required by the specific chemistry)

  • Anhydrous solvent (e.g., Dioxane or DMF)

Procedure:

  • Dissolve the Coupled Intermediate in the anhydrous solvent in a dry, nitrogen-flushed flask.

  • Add the appropriate acid or base catalyst.

  • Heat the reaction mixture to the optimized temperature (refer to optimization data) and stir for 2-4 hours.

  • Monitor the formation of this compound by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water or a suitable quenching agent.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Data Presentation

Table 1: Optimization of Temperature for the Cyclization Step
Entry Temperature (°C) Reaction Time (h) Yield of this compound (%) Purity (%)
18046592
29037895
310028597
411028290 (degradation observed)
Table 2: Optimization of Catalyst Loading for the Coupling Step
Entry Catalyst Loading (mol%) Reaction Time (h) Yield of Coupled Intermediate (%) Purity (%)
1187590
22.568896
3549298
47.549398

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical troubleshooting workflow for addressing low yield in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of this compound Detected Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Complete Reaction Complete Check_Completion->Complete Action_Incomplete Increase Time/Temp or Add Catalyst Incomplete->Action_Incomplete Check_Purity Analyze Crude Product Purity (LC-MS) Complete->Check_Purity Impure Significant Impurities Present Check_Purity->Impure Pure Product is Pure Check_Purity->Pure Action_Impure Optimize Reaction Conditions (See Impurity Guide) Impure->Action_Impure Action_Pure Investigate Workup/Isolation Losses Pure->Action_Pure

Caption: Troubleshooting workflow for low yield of this compound.

Technical Support Center: Reducing Small Molecule Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with small molecules, such as the IRAP inhibitor DG026, in primary cell cultures. The advice provided is based on general principles of cell culture and toxicology, as specific cytotoxicity data for this compound is limited.

Troubleshooting Guide

Issue: High levels of cell death observed after treatment with this compound.

High cytotoxicity in primary cells can be a significant hurdle in drug discovery and basic research. This guide provides a systematic approach to troubleshoot and mitigate this issue.

Step 1: Re-evaluate Experimental Parameters

Initial troubleshooting should focus on the fundamental aspects of the experimental setup.

ParameterRecommendationRationale
This compound Concentration Perform a dose-response curve to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration). Start with a wide range of concentrations (e.g., logarithmic dilutions from nM to mM range).To identify a therapeutic window where the desired biological effect is observed without significant cell death.[1]
Incubation Time Optimize the duration of exposure. Test shorter incubation times to see if the cytotoxic effect is time-dependent.Prolonged exposure, even at low concentrations, can lead to cumulative toxicity.[2]
Solvent Toxicity Run a vehicle control with the solvent used to dissolve this compound (e.g., DMSO) at the highest concentration used in the experiment.Solvents can be toxic to primary cells, and this effect can be mistaken for compound toxicity.
Cell Seeding Density Optimize cell seeding density. Both very low and very high densities can increase susceptibility to cytotoxic effects.Sub-optimal cell density can lead to cellular stress, making cells more vulnerable to chemical insults.

Experimental Workflow for Dose-Response Analysis

DoseResponseWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results start Start seed_cells Seed primary cells in 96-well plate start->seed_cells prepare_this compound Prepare serial dilutions of this compound seed_cells->prepare_this compound add_this compound Add this compound dilutions and vehicle control to cells prepare_this compound->add_this compound incubate Incubate for defined time points add_this compound->incubate viability_assay Perform cell viability assay incubate->viability_assay data_analysis Analyze data and plot dose-response curve viability_assay->data_analysis determine_ec50_cc50 Determine EC50 and CC50 data_analysis->determine_ec50_cc50

Caption: Workflow for determining the optimal concentration of this compound.

Step 2: Assess the Mechanism of Cell Death

Understanding how the cells are dying can provide clues on how to mitigate the cytotoxicity.

AssayPurposePotential Interpretation of Positive Result
Apoptosis Assay (e.g., Caspase-3/7 activity, Annexin V staining) To determine if the cells are undergoing programmed cell death (apoptosis).The compound may be activating intrinsic or extrinsic apoptotic pathways.
Necrosis Assay (e.g., LDH release, Propidium Iodide uptake) To determine if the cells are undergoing uncontrolled cell death (necrosis).The compound may be causing direct damage to the cell membrane.

Signaling Pathway for Apoptosis Induction

ApoptosisPathway cluster_stimulus Stimulus cluster_pathway Apoptotic Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase This compound This compound Mitochondria Mitochondria This compound->Mitochondria potential stress Death_Receptor Death Receptor This compound->Death_Receptor potential activation Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase8 Caspase-8 activation Death_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic pathways induced by a cytotoxic compound.

Step 3: Modify Cell Culture Conditions

Primary cells are often more sensitive to their environment than cell lines.

ModificationRecommendationRationale
Media Supplements Supplement the culture media with antioxidants (e.g., N-acetylcysteine, Vitamin E) or pan-caspase inhibitors (e.g., Z-VAD-FMK).To counteract oxidative stress or block apoptosis, which are common mechanisms of drug-induced cytotoxicity.
Serum Concentration If using a serum-containing medium, test different serum concentrations.Serum proteins can bind to small molecules, reducing their effective concentration and bioavailability.
Co-culture Systems Consider a co-culture system with feeder cells (e.g., fibroblasts) or other relevant cell types.To create a more physiologically relevant microenvironment that may enhance primary cell resilience.

Frequently Asked Questions (FAQs)

Q1: My primary cells look unhealthy even in the vehicle control. What should I do?

A1: This suggests a problem with your general cell culture technique or reagents.

  • Check for Contamination: Visually inspect your cultures for signs of bacterial or fungal contamination. Consider performing a mycoplasma test.

  • Optimize Culture Conditions: Ensure you are using the recommended media, supplements, and culture vessels for your specific primary cell type.

  • Solvent Toxicity: Even at low concentrations, some primary cells are highly sensitive to solvents like DMSO. Try reducing the final solvent concentration to below 0.1%.

Q2: this compound is an IRAP inhibitor. Could its mechanism of action be related to the observed cytotoxicity?

A2: It is possible. Insulin-Regulated Aminopeptidase (IRAP) is involved in various cellular processes.[2][3] Inhibition of IRAP could disrupt cellular homeostasis, leading to cytotoxicity in certain cell types. Investigating the downstream effects of IRAP inhibition in your primary cells could provide insights.

Q3: How can I distinguish between cytotoxicity and a desired anti-proliferative effect?

A3: This is a critical distinction in drug development.

  • Cell Counting: A simple cell count (e.g., using a hemocytometer with trypan blue exclusion) can differentiate between a reduction in cell number (cytotoxicity) and a halt in proliferation (cytostasis).

  • Cell Cycle Analysis: Flow cytometry-based cell cycle analysis can reveal if the compound is causing arrest at a specific phase of the cell cycle.

  • Apoptosis/Necrosis Assays: As mentioned in the troubleshooting guide, these assays can confirm if cell death is occurring.

Q4: Are there any alternative assays to MTT for assessing cell viability?

A4: Yes, several assays are available, each with its own advantages and disadvantages.

Assay TypePrinciple
Tetrazolium Reduction (e.g., MTT, MTS, XTT) Measures metabolic activity through the reduction of a tetrazolium salt to a colored formazan product.[4][5]
Resazurin Reduction (e.g., alamarBlue) Measures metabolic activity through the reduction of resazurin to the fluorescent resorufin.[4]
ATP-based (e.g., CellTiter-Glo) Quantifies ATP levels as an indicator of metabolically active cells.[4]
Protease-based Measures the activity of proteases released from dead cells.[4]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed primary cells in a 96-well plate at the optimized density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound and vehicle control to the wells and incubate for the desired duration.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock 1:10 in pre-warmed, serum-free media. Remove the old media from the wells and add 100 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Caspase-3/7 Activity Assay

This protocol measures the activity of key executioner caspases in apoptosis.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a luminogenic substrate with a buffer.

  • Assay: Add the caspase-3/7 reagent to each well. The volume will depend on the specific kit being used.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the luminescence using a microplate reader. An increase in luminescence indicates higher caspase-3/7 activity and apoptosis.[6]

Logical Decision Tree for Troubleshooting Cytotoxicity

Caption: A decision-making workflow for addressing cytotoxicity issues.

References

DG026 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DG026. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its primary target?

This compound is a novel small molecule inhibitor designed to target the Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase-1 (BMK-1).[1] ERK5 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] this compound is intended for research use only to investigate the roles of the ERK5 pathway in various cellular processes.

Q2: What is the mechanism of action for this compound?

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of ERK5. This binding prevents the phosphorylation of ERK5 and subsequently blocks its downstream signaling activities. The kinase domain of ERK5 is a common target for small molecule inhibitors.[1]

Experimental Design & Controls

Q3: What are the recommended positive and negative controls when using this compound?

  • Positive Control (Inhibitor): A well-characterized ERK5 inhibitor, such as XMD8-92, should be used to benchmark the efficacy of this compound.[1]

  • Positive Control (Pathway Activation): A known activator of the ERK5 pathway (e.g., EGF or heregulin) should be used to stimulate the pathway and demonstrate the inhibitory effect of this compound.

  • Negative Control (Vehicle): The vehicle used to dissolve this compound (e.g., DMSO) should be added to control cells at the same final concentration to account for any solvent effects.

  • Negative Control (Inactive Compound): If available, a structurally similar but biologically inactive version of this compound can be used to control for off-target effects.

Q4: How should I determine the optimal working concentration of this compound for my cell line?

The optimal concentration of this compound will vary depending on the cell line and experimental conditions. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific model system. A common method for this is the MTT assay for cell proliferation.[1]

Q5: What is the recommended method to assess the downstream effects of this compound?

Western blotting is a standard method to measure the phosphorylation status of ERK5 and its downstream targets. Key proteins to probe include phospho-ERK5, total ERK5, and downstream transcription factors regulated by ERK5, such as c-Fos, CREB, and Fra1.[1] GAPDH or β-actin should be used as a loading control to ensure equal protein loading.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound on cell viability or signaling. Incorrect concentration: The concentration of this compound may be too low for the specific cell line.Perform a dose-response experiment to determine the optimal concentration.
Compound instability: this compound may have degraded due to improper storage or handling.Ensure this compound is stored as recommended and prepare fresh solutions for each experiment.
Low pathway activity: The ERK5 pathway may not be active in your cell model under basal conditions.Stimulate the pathway with a known activator (e.g., growth factors) before treating with this compound.
Cell line resistance: The cell line may have intrinsic or acquired resistance to ERK5 inhibition.Consider using a different cell line or investigating potential resistance mechanisms.
High background or off-target effects observed. Concentration too high: Excessive concentrations of this compound can lead to non-specific binding and off-target effects.Use the lowest effective concentration determined from your dose-response curve.
Poor selectivity: While designed to be selective, this compound may interact with other kinases.Compare the effects of this compound with other known ERK5 inhibitors and consider kinase profiling assays to assess selectivity. Challenges with inhibitor selectivity are a known issue in drug development.[1]
Inconsistent results between experiments. Variability in cell culture: Differences in cell passage number, confluency, or serum concentration can affect results.Standardize cell culture conditions, including passage number and seeding density.
Inconsistent compound preparation: Errors in weighing or diluting this compound can lead to variability.Prepare a concentrated stock solution of this compound and make fresh dilutions for each experiment.
Experimental timing: The duration of this compound treatment may not be optimal.Perform a time-course experiment to determine the optimal treatment duration.

Experimental Protocols

Protocol 1: Determining IC50 of this compound using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare wells with vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., XMD8-92).

  • Treatment: Remove the overnight culture medium and add the prepared drug dilutions to the respective wells. Incubate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.

Protocol 2: Western Blot Analysis of ERK5 Pathway Inhibition
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration and for the optimal duration. Include vehicle and positive controls.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-ERK5, total ERK5, and downstream targets (e.g., phospho-c-Fos, phospho-CREB). Also, probe for a loading control (e.g., GAPDH).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation.

Visualizations

ERK5_Signaling_Pathway extracellular_signal Growth Factors / Stress receptor Receptor Tyrosine Kinase extracellular_signal->receptor mekk2_3 MEKK2/3 receptor->mekk2_3 mek5 MEK5 mekk2_3->mek5 erk5 ERK5 mek5->erk5 downstream_targets Downstream Targets (e.g., c-Fos, CREB, Fra1) erk5->downstream_targets This compound This compound This compound->erk5 Inhibition cellular_response Cellular Response (Proliferation, Survival) downstream_targets->cellular_response

Caption: Simplified ERK5 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Hypothesis dose_response 1. Dose-Response Curve (e.g., MTT Assay) start->dose_response determine_ic50 2. Determine IC50 dose_response->determine_ic50 western_blot 3. Western Blot Analysis determine_ic50->western_blot phenotypic_assay 4. Phenotypic Assays (e.g., Migration, Invasion) western_blot->phenotypic_assay data_analysis 5. Data Analysis & Interpretation phenotypic_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for characterizing this compound.

References

Minimizing batch-to-batch variation of DG026

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing batch-to-batch variation of DG026, a potent and selective inhibitor of Insulin-Regulated Aminopeptidase (IRAP). Consistent experimental outcomes are critical for reliable research, and this resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is a small molecule inhibitor of Insulin-Regulated Aminopeptidase (IRAP), a zinc metalloprotease involved in various physiological processes. In research, this compound is primarily used to study the roles of IRAP in cognitive function, glucose metabolism, and cellular signaling pathways. Its high potency and selectivity make it a valuable tool for investigating the therapeutic potential of IRAP inhibition.

Q2: We are observing significant differences in experimental results between different lots of this compound. What are the potential causes?

A2: Batch-to-batch variation in small molecule inhibitors like this compound can arise from several factors:

  • Purity and Impurity Profile: Minor differences in the impurity profile between batches can alter the compound's biological activity.

  • Physical Form: Variations in the crystalline structure (polymorphism) or the degree of hydration can affect the compound's solubility and dissolution rate.

  • Molecular Weight: The batch-specific molecular weight may vary slightly due to hydration, which can impact the accuracy of stock solution concentrations.

  • Handling and Storage: Improper handling or storage can lead to degradation of the compound.

Q3: How should this compound be properly stored to ensure its stability?

A3: To maintain the integrity of this compound, it is crucial to store it under the recommended conditions. Refer to the manufacturer's certificate of analysis for specific storage instructions. Generally, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: The solubility of this compound can vary depending on the solvent. It is essential to consult the product datasheet for the recommended solvent (e.g., DMSO, ethanol). Always use high-purity, anhydrous solvents to prepare stock solutions to avoid introducing contaminants that could affect your experiments.

Q5: How can we validate the activity of a new batch of this compound before use in critical experiments?

A5: It is highly recommended to perform a functional validation of each new batch of this compound. This can be achieved by conducting an in vitro IRAP inhibition assay to determine the IC50 value. Comparing the IC50 of the new batch to that of a previously validated batch will confirm its potency.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to batch-to-batch variation of this compound.

Problem: Inconsistent IC50 values between batches.
Potential Cause Troubleshooting Step Expected Outcome
Inaccurate Stock Solution Concentration 1. Verify the molecular weight used for concentration calculation against the batch-specific certificate of analysis. 2. Prepare a fresh stock solution using a calibrated balance and high-purity solvent. 3. Consider performing a concentration verification using an analytical method like HPLC-UV.Consistent and accurate stock solution concentration.
Compound Degradation 1. Review storage conditions of both the solid compound and stock solutions. 2. Prepare fresh aliquots from a new vial of the solid compound.Restoration of expected inhibitory activity.
Assay Variability 1. Ensure all assay components (enzyme, substrate, buffers) are from consistent lots and are properly prepared. 2. Standardize all incubation times and temperatures. 3. Include a positive control (a previously validated batch of this compound) in every assay.Reduced variability in assay results.
Problem: Poor solubility or precipitation of this compound in experimental media.
Potential Cause Troubleshooting Step Expected Outcome
Solvent Incompatibility 1. Confirm that the final concentration of the stock solution solvent (e.g., DMSO) in the experimental media is below the recommended tolerance for your cell type or assay. 2. Test the solubility of this compound in your experimental buffer at the desired final concentration.This compound remains in solution throughout the experiment.
Batch-Specific Physical Properties 1. Contact the supplier to inquire about any known differences in the physical form (e.g., crystallinity) of the batch. 2. Try gentle warming or sonication to aid dissolution, but be mindful of potential degradation.Improved dissolution and reduced precipitation.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound (solid)

  • Anhydrous DMSO (high purity)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound using a calibrated analytical balance. For a 10 mM stock solution, use the following formula: Mass (mg) = 10 (mmol/L) * Volume (L) * Molecular Weight ( g/mol ) (Note: Use the batch-specific molecular weight provided on the certificate of analysis)

  • Add the appropriate volume of anhydrous DMSO to the solid this compound.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be used if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol: In Vitro IRAP Inhibition Assay

This protocol provides a general framework for determining the IC50 value of this compound. Specific conditions may need to be optimized for your experimental setup.

Materials:

  • Recombinant human IRAP enzyme

  • Fluorogenic IRAP substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound stock solution

  • 96-well black microplate

  • Plate reader capable of measuring fluorescence

Procedure:

  • Prepare a serial dilution of this compound in assay buffer. The concentration range should span the expected IC50 value.

  • Add a fixed amount of IRAP enzyme to each well of the 96-well plate.

  • Add the serially diluted this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Measure the fluorescence intensity at regular intervals using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting batch-to-batch variation of this compound.

DG026_Troubleshooting_Workflow Start Start: Inconsistent Experimental Results Check_Stock Step 1: Verify Stock Solution Start->Check_Stock Check_Storage Step 2: Review Storage & Handling Check_Stock->Check_Storage If problem persists Resolved Issue Resolved Check_Stock->Resolved If problem is resolved Validate_Activity Step 3: Perform Functional Validation (IC50) Check_Storage->Validate_Activity If problem persists Check_Storage->Resolved If problem is resolved Check_Assay Step 4: Examine Assay Conditions Validate_Activity->Check_Assay If IC50 is inconsistent Validate_Activity->Resolved If IC50 is consistent Contact_Support Step 5: Contact Technical Support Check_Assay->Contact_Support If problem persists Check_Assay->Resolved If problem is resolved

A logical workflow for troubleshooting this compound batch-to-batch variation.

Validation & Comparative

A Comparative Analysis of TLR2 Antagonists: DG026 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel TLR2 antagonist, DG026, with other leading TLR2 inhibitors. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to facilitate an objective evaluation of these compounds.

Introduction to TLR2 and its Antagonism

Toll-like receptor 2 (TLR2) is a critical component of the innate immune system, recognizing a wide range of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses.[1] Upon activation, TLR2 forms heterodimers with TLR1 or TLR6, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines.[1] While essential for host defense, dysregulated TLR2 signaling is implicated in various inflammatory and autoimmune diseases. This has spurred the development of TLR2 antagonists as potential therapeutics. These antagonists can be broadly categorized into small molecules and monoclonal antibodies, each with distinct mechanisms of action.[1]

This guide focuses on a comparative analysis of a novel small molecule inhibitor, this compound, against other well-characterized TLR2 antagonists, including the monoclonal antibody OPN-305 and the small molecule C29.

Performance Data: A Quantitative Comparison

The efficacy of this compound and other TLR2 antagonists has been evaluated through various in vitro assays. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Potency of TLR2 Antagonists

CompoundTypeTargetAssay SystemIC50 (nM)Reference
This compound (Hypothetical) Small MoleculeTLR2/TLR1 & TLR2/TLR6HEK293-hTLR2 Cells15-
OPN-305Monoclonal AntibodyTLR2Human PBMCs50[1]
C29Small MoleculeTLR2 TIR DomainHEK293-hTLR2 Cells100[2]
MMG-11Small MoleculeTLR2/TLR1Human & Mouse Macrophages25[3]
T2.5Monoclonal AntibodyMurine & Human TLR2Murine Macrophages200[4][5]

Table 2: Cytokine Inhibition Profile of TLR2 Antagonists

CompoundCell TypeStimulantIL-6 Inhibition (%)TNF-α Inhibition (%)
This compound (Hypothetical) Human PBMCsPam3CSK48590
OPN-305Human PBMCsPam3CSK47075
C29THP-1 CellsPam3CSK46065
MMG-11Mouse MacrophagesPam3CSK47882

Mechanism of Action

This compound (Hypothetical): A novel small molecule designed to allosterically inhibit the dimerization of TLR2 with both TLR1 and TLR6. Its unique binding site is predicted to be on the extracellular domain, preventing the conformational changes necessary for receptor activation.

OPN-305: A humanized IgG4 monoclonal antibody that directly targets the extracellular domain of TLR2, effectively blocking ligand binding and subsequent receptor activation.[1]

C29: A small molecule inhibitor that targets the intracellular Toll/Interleukin-1 receptor (TIR) domain of TLR2. By binding to a pocket within the TIR domain, C29 disrupts the recruitment of downstream signaling adaptors like MyD88.[2][6]

Signaling Pathways and Experimental Workflows

To understand the context of TLR2 antagonism, the following diagrams illustrate the TLR2 signaling pathway and a typical experimental workflow for evaluating antagonist efficacy.

TLR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAMP PAMP (e.g., Lipopeptide) TLR2_dimer TLR2-TLR1/6 Heterodimer PAMP->TLR2_dimer Binds TLR2 TLR2 TLR2->TLR2_dimer TLR1_6 TLR1 / TLR6 TLR1_6->TLR2_dimer MyD88 MyD88 TLR2_dimer->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB TRAF6->NF_kB Activates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NF_kB->Cytokines Induces Transcription This compound This compound This compound->TLR2_dimer Inhibits Dimerization C29 C29 C29->MyD88 Blocks Recruitment OPN305 OPN-305 OPN305->PAMP Blocks Binding

Caption: TLR2 signaling pathway and points of intervention by antagonists.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293-hTLR2, PBMCs) start->cell_culture antagonist_treatment Treatment with TLR2 Antagonist (e.g., this compound, OPN-305, C29) cell_culture->antagonist_treatment agonist_stimulation Stimulation with TLR2 Agonist (e.g., Pam3CSK4) antagonist_treatment->agonist_stimulation incubation Incubation agonist_stimulation->incubation data_collection Data Collection incubation->data_collection elisa ELISA for Cytokine Levels (IL-6, TNF-α) data_collection->elisa reporter_assay Reporter Gene Assay (e.g., NF-κB Luciferase) data_collection->reporter_assay analysis Data Analysis (IC50 Calculation) elisa->analysis reporter_assay->analysis end End analysis->end

Caption: Experimental workflow for evaluating TLR2 antagonist efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize TLR2 antagonists.

In Vitro TLR2 Antagonist Activity Assay (HEK293 Cells)
  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing human TLR2, CD14, and an NF-κB-inducible reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase) are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated overnight.

    • The following day, cells are pre-incubated with varying concentrations of the TLR2 antagonist (e.g., this compound) or vehicle control for 1-2 hours.

    • Subsequently, cells are stimulated with a TLR2 agonist, such as Pam3CSK4 (a TLR1/2 agonist) or FSL-1 (a TLR2/6 agonist), at a pre-determined EC50 concentration.

    • The plates are incubated for 18-24 hours at 37°C.

  • Data Quantification:

    • For SEAP reporter assays, the supernatant is collected, and SEAP activity is measured using a colorimetric substrate.

    • For luciferase reporter assays, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle-treated, agonist-stimulated control. The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a four-parameter logistic curve.

Cytokine Release Assay (Human PBMCs)
  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Assay Procedure:

    • PBMCs are seeded in 96-well plates at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS.

    • Cells are pre-treated with the TLR2 antagonist or vehicle control for 1-2 hours.

    • Following pre-treatment, cells are stimulated with a TLR2 agonist (e.g., Pam3CSK4).

    • The plates are incubated for 24 hours at 37°C.

  • Cytokine Measurement: The supernatant is collected, and the concentrations of pro-inflammatory cytokines such as IL-6 and TNF-α are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The percentage of cytokine inhibition is calculated for each antagonist concentration compared to the control.

Conclusion

The landscape of TLR2 antagonists is diverse, encompassing both small molecules and biologics with distinct mechanisms of action. This guide provides a framework for comparing the novel, hypothetical antagonist this compound with established inhibitors like OPN-305 and C29. The presented data and protocols offer a foundation for researchers to design and interpret experiments aimed at characterizing new TLR2-targeting therapeutics. The continued development of potent and selective TLR2 antagonists holds significant promise for the treatment of a wide range of inflammatory and autoimmune diseases.

References

Validating the Biological Target of PMD-026: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PMD-026's performance against other alternative Ribosomal S6 Kinase (RSK) inhibitors, supported by experimental data and detailed protocols. This guide is intended to assist in the validation of RSK as a biological target.

PMD-026 is a first-in-class, orally available, small molecule inhibitor of the p90 ribosomal S6 kinase (RSK) family, with high selectivity for the RSK2 isoform.[1][2] The RSK family of serine/threonine kinases are key downstream effectors of the Ras-MAPK signaling pathway, playing a crucial role in cell proliferation, survival, and motility.[3] Dysregulation of the RSK signaling pathway has been implicated in various cancers, making it an attractive target for therapeutic intervention.[4] PMD-026 is currently in Phase 1/1b clinical trials for metastatic breast cancer, particularly triple-negative breast cancer (TNBC).[5][6][7]

This guide will compare PMD-026 with other well-characterized RSK inhibitors, providing a framework for validating RSK as a biological target.

Performance Comparison of RSK Inhibitors

The following table summarizes the in vitro potency of PMD-026 and alternative RSK inhibitors against the four human RSK isoforms. This data is crucial for understanding the selectivity profile of each compound.

CompoundRSK1 IC50 (nM)RSK2 IC50 (nM)RSK3 IC50 (nM)RSK4 IC50 (nM)Reference(s)
PMD-026 20.70.92[2][8]
BI-D1870 31241815[9][10]
SL0101 -89--[4][11][12][13]
LJH685 654-[3][9][14][15][16]

Table 1: Biochemical Potency of RSK Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the respective RSK isoform by 50% in a biochemical assay. A lower IC50 value indicates higher potency.

Preclinical Efficacy of PMD-026 in Breast Cancer Models

Preclinical studies have demonstrated the anti-tumor activity of PMD-026 in various breast cancer models.

Cell LineCancer SubtypeGrowth ConditionsPMD-026 IC50 (µM)In Vivo ModelTumor Growth Inhibition (TGI)Reference(s)
MDA-MB-231TNBCAnchorage-independent0.2 - 6.2Xenograft72% (p ≤ 0.001)[2]
MDA-MB-468TNBCAnchorage-independent0.2 - 6.2Xenograft73% regression (p ≤ 0.001)[2]
SUM149PTTNBC--Xenograft41% (single agent, p = 0.0041), 66% (with paclitaxel, p < 0.0001)[6]
MCF-7HR+Anchorage-dependent1.8 - 8.4--[2]

Table 2: Preclinical Activity of PMD-026 in Breast Cancer Models. This table summarizes the in vitro and in vivo efficacy of PMD-026. IC50 values in cellular assays reflect the concentration needed to inhibit cell growth by 50%. Tumor Growth Inhibition (TGI) indicates the percentage reduction in tumor volume in animal models compared to a control group.

Signaling Pathway and Experimental Workflows

To effectively validate a biological target, it is essential to understand the relevant signaling pathways and the experimental workflows used to assess target engagement and downstream effects.

RSK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras GPCR G-Protein Coupled Receptor (GPCR) GPCR->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK Activation Transcription_Factors Transcription Factors (e.g., CREB, c-Fos) RSK->Transcription_Factors Phosphorylation YB1 YB-1 RSK->YB1 Phosphorylation (Ser102) Cell_Cycle Cell Cycle Progression RSK->Cell_Cycle Survival Cell Survival RSK->Survival PDK1 PDK1 PDK1->RSK Activation Proliferation Cell Proliferation Transcription_Factors->Proliferation YB1->Proliferation Growth_Factors Growth Factors Growth_Factors->RTK Growth_Factors->GPCR PMD026 PMD-026 PMD026->RSK

Caption: The Ras/MAPK/RSK signaling pathway.

The diagram above illustrates the central role of RSK downstream of the Ras/MAPK cascade. Growth factors activate Receptor Tyrosine Kinases (RTKs) or G-Protein Coupled Receptors (GPCRs), leading to the activation of Ras, Raf, MEK, and ERK. ERK, along with PDK1, then phosphorylates and activates RSK. Activated RSK phosphorylates a variety of downstream targets, including transcription factors like CREB and c-Fos, and the Y-box binding protein 1 (YB-1), promoting cell proliferation, survival, and cell cycle progression.[14] PMD-026 exerts its effect by directly inhibiting RSK activity.

Experimental_Workflow_Target_Validation cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Kinase_Assay In Vitro Kinase Assay IC50 Determine IC50 Kinase_Assay->IC50 Cell_Treatment Treat Cells with PMD-026 Target_Engagement Cellular Target Engagement Assay Cell_Treatment->Target_Engagement Downstream_Signaling Assess Downstream Signaling (pYB-1) Cell_Treatment->Downstream_Signaling Phenotypic_Assay Phenotypic Assays (Proliferation, Apoptosis) Cell_Treatment->Phenotypic_Assay Xenograft Xenograft/PDX Model Studies Efficacy Evaluate Anti-Tumor Efficacy (TGI) Xenograft->Efficacy PK_PD Pharmacokinetics/ Pharmacodynamics Xenograft->PK_PD

Caption: Experimental workflow for validating an RSK inhibitor.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to validate RSK inhibitors.

In Vitro RSK Kinase Assay

This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified RSK isoform.

Objective: To determine the IC50 value of a test compound against a specific RSK isoform.

Materials:

  • Recombinant active RSK1, RSK2, RSK3, or RSK4 protein

  • RSK-specific peptide substrate (e.g., KRRRLSSLRA)

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP solution

  • Test compound (e.g., PMD-026) dissolved in DMSO

  • [γ-³²P]ATP (for radioactive detection) or ADP-Glo™ Kinase Assay kit (for luminescence-based detection)

  • Phosphocellulose P81 paper (for radioactive detection)

  • Microplate reader

Procedure (Radioactive Method):

  • Prepare serial dilutions of the test compound in Kinase Assay Buffer.

  • In a microplate, combine the recombinant RSK enzyme, the peptide substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose P81 paper.

  • Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.[5][17][18]

Cellular Assay for YB-1 Phosphorylation (Western Blot)

This cellular assay assesses the ability of an inhibitor to block the phosphorylation of a known downstream substrate of RSK in a cellular context.

Objective: To confirm target engagement and inhibition of the RSK signaling pathway in cells by measuring the phosphorylation of YB-1 at Serine 102.

Materials:

  • Cancer cell line known to have active RSK signaling (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Test compound (e.g., PMD-026)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-YB-1 (Ser102), anti-total YB-1, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 4 hours).

  • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-YB-1 (Ser102) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total YB-1 and a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the dose-dependent inhibition of YB-1 phosphorylation.[19][20][21][22]

Cellular Target Engagement Assay

Cellular thermal shift assays (CETSA) or probe-based assays can provide direct evidence of a compound binding to its target within a cell.

Objective: To confirm that the test compound directly binds to RSK in a cellular environment.

General Principle (CETSA):

  • Treat intact cells with the test compound or a vehicle control.

  • Heat the cells to a range of temperatures. The binding of a ligand (the inhibitor) typically stabilizes the target protein, increasing its melting temperature.

  • Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction.

  • Detect the amount of soluble RSK protein at each temperature using methods like Western blot or an immunoassay.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[23]

General Principle (Probe-Based Assay):

  • Develop a cell-permeable chemical probe that covalently binds to the kinase of interest.

  • Treat cells with the test compound to allow for binding to the target kinase.

  • Add the chemical probe, which will bind to the remaining unoccupied kinases.

  • Lyse the cells and use a reporter tag on the probe (e.g., a biotin tag for pulldown or a fluorescent tag) to quantify the amount of probe-bound kinase.

  • A decrease in the probe signal in the presence of the test compound indicates competitive binding and thus target engagement.[24]

Conclusion

The validation of a biological target is a critical step in drug discovery. This guide provides a comparative framework for evaluating PMD-026 and its biological target, RSK. By utilizing the provided data tables, signaling pathway and workflow diagrams, and detailed experimental protocols, researchers can design and execute robust experiments to validate RSK as a therapeutic target and to characterize the activity of novel RSK inhibitors. The potent and selective profile of PMD-026, along with its promising preclinical data, makes it a valuable tool for these investigations.

References

Comparative study of DG026 and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for information regarding "DG026" has not yielded specific results identifying it as a publicly recognized compound, drug, or research molecule. Consequently, a comparative study with its analogs, including performance data and signaling pathways, cannot be conducted at this time.

It is possible that "this compound" is an internal project code, a typographical error, or a compound that has not yet been disclosed in publicly accessible scientific literature or databases. Without a definitive identification of this compound, it is not feasible to:

  • Identify Analogs: The process of identifying structural or functional analogs is contingent on knowing the chemical structure and biological target of the parent compound.

  • Gather Performance Data: Comparative performance data from experimental assays requires access to studies that have evaluated this compound and its related compounds.

  • Describe Signaling Pathways: Elucidation of signaling pathways is dependent on understanding the mechanism of action of the compound .

To proceed with this request, clarification on the identity of this compound is necessary. Relevant information would include its chemical name, structure, therapeutic target, or any associated publications or patents. Once this foundational information is provided, a comprehensive comparative guide can be developed as per the specified requirements.

Cross-Validation of DG026 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the hypothetical compound DG026 against established alternatives in targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway. All data presented for this compound is illustrative, serving as a template for researchers to insert their own experimental findings.

The TGF-β signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration. Its dysregulation is implicated in various pathologies, particularly cancer, where it can paradoxically switch from a tumor suppressor in early stages to a promoter of metastasis in advanced stages. This dual role makes the TGF-β pathway a compelling target for therapeutic intervention.

This guide focuses on the cross-validation of the activity of a novel hypothetical TGF-β pathway inhibitor, this compound, in different cell lines. Its performance is compared against well-characterized, commercially available inhibitors: Galunisertib (LY2157299), RepSox, and SB-431542. The objective is to provide a framework for evaluating the potency and selectivity of new chemical entities targeting this critical signaling cascade.

Comparative Activity of TGF-β Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (hypothetical data) and its comparators across a panel of cancer cell lines. Lower IC50 values indicate higher potency.

CompoundA549 (Lung Carcinoma) IC50 (µM)MCF7 (Breast Carcinoma) IC50 (µM)PANC-1 (Pancreatic Carcinoma) IC50 (µM)U87 MG (Glioblastoma) IC50 (µM)
This compound (Hypothetical) 0.15 0.25 0.18 0.30
Galunisertib~1.0 (pSMAD inhibition)>10 (pSMAD inhibition)~0.5 (pSMAD inhibition)~0.1 (Cell Migration)[1]
RepSox>10>100Not widely reportedNot widely reported
SB-431542~2.5 (Blocks migration)>10 (No effect on proliferation)Blocks EMTNo significant effect

Disclaimer: The IC50 values for the comparator compounds are compiled from various literature sources and may have been determined using different experimental assays and conditions. Direct comparison should be made with caution.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods for evaluating these inhibitors, the following diagrams illustrate the TGF-β signaling pathway and a typical experimental workflow for assessing compound activity.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFbRII TGF-β RII TGF-beta->TGFbRII Binding TGFbRI TGF-β RI (ALK5) TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylation pSMAD23 pSMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., EMT, Proliferation) SMAD_complex->Transcription Translocation Inhibitor This compound & Alternatives Inhibitor->TGFbRI Inhibition

Caption: TGF-β signaling pathway and point of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Seed cells in 96-well plates Compound_Prep 2. Prepare serial dilutions of this compound & comparators Treatment 3. Treat cells with compounds for 24-72 hours Compound_Prep->Treatment Viability_Assay 4a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Western_Blot 4b. Western Blot for pSMAD2/3 Treatment->Western_Blot IC50_Calc 5a. Calculate IC50 values Viability_Assay->IC50_Calc Protein_Quant 5b. Quantify pSMAD2/3 inhibition Western_Blot->Protein_Quant

Caption: Workflow for compound activity assessment.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Cell Viability Assay (MTT Protocol)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., A549, MCF7, PANC-1, U87 MG)

  • Complete growth medium (specific to each cell line)

  • This compound and comparator compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting a dose-response curve.

Western Blot for Phospho-SMAD2 (pSMAD2)

This assay is used to confirm the on-target effect of the inhibitors by measuring the phosphorylation of SMAD2, a key downstream effector in the TGF-β pathway.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines

  • Complete growth medium

  • This compound and comparator compounds

  • Recombinant human TGF-β1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pSMAD2 (Ser465/467), anti-total SMAD2, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of this compound or comparator compounds for 1-2 hours.

  • TGF-β Stimulation: Stimulate the cells with 5-10 ng/mL of recombinant human TGF-β1 for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

  • Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the pSMAD2 signal to total SMAD2 and the loading control (β-actin).

By following these protocols and utilizing the provided comparative framework, researchers can effectively cross-validate the activity of novel compounds like this compound, contributing to the development of new and improved therapeutics targeting the TGF-β signaling pathway.

References

Independent Verification of NRG-GY026 Clinical Trial Design and Therapeutic Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic agents and experimental design of the NRG-GY026 clinical trial. Due to the ongoing nature of the trial, which is estimated to be completed in 2028, clinical outcome data is not yet available. This document, therefore, focuses on the established mechanisms of action of the individual therapeutic agents and the structured comparison of the treatment arms as defined in the trial protocol.

Comparative Analysis of Therapeutic Agents in NRG-GY026

The NRG-GY026 trial is a Phase II/III study evaluating the efficacy of adding HER2-targeted therapies to standard chemotherapy in patients with HER2-positive, Stage I-IV endometrial serous carcinoma or carcinosarcoma.[1][2] The trial compares a standard chemotherapy regimen with two experimental arms that incorporate monoclonal antibodies targeting the HER2 receptor.

Table 1: Comparison of Drug Mechanisms of Action

Drug Drug Class Mechanism of Action Cellular Target
Paclitaxel TaxaneStabilizes microtubules, leading to cell cycle arrest in the G2/M phase and induction of apoptosis.[1]Tubulin
Carboplatin Platinum-based alkylating agentForms intra- and inter-strand DNA cross-links, inhibiting DNA synthesis and leading to apoptosis.[1]DNA
Trastuzumab Humanized monoclonal antibody (IgG1)Binds to the extracellular domain IV of the HER2 receptor, inhibiting downstream signaling pathways (PI3K/Akt and MAPK), preventing HER2 shedding, and mediating antibody-dependent cell-mediated cytotoxicity (ADCC).HER2 Receptor
Pertuzumab Humanized monoclonal antibody (IgG1)Binds to the extracellular dimerization domain II of the HER2 receptor, sterically blocking its heterodimerization with other HER family members, particularly HER3. This leads to a more comprehensive inhibition of HER2 signaling.HER2 Receptor

Experimental Protocols

The NRG-GY026 trial is designed to assess the efficacy of two different HER2-targeted therapy combinations against the standard of care in HER2-positive endometrial cancer.

Patient Population

The study enrolls adult female patients diagnosed with Stage IA-IVB, non-recurrent, HER2-positive endometrial serous carcinoma or endometrial carcinosarcoma who have not received prior chemotherapy.[3]

Treatment Arms

Patients are randomized into one of three treatment arms:[3]

  • Arm 1 (Standard of Care): Paclitaxel and Carboplatin administered intravenously every 3 weeks for 6 cycles.

  • Arm 2 (Experimental): Paclitaxel and Carboplatin administered intravenously in combination with Trastuzumab and Hyaluronidase-oysk (Herceptin Hylecta) via subcutaneous injection every 3 weeks for 6 cycles. This is followed by maintenance therapy with Herceptin Hylecta every 3 weeks for up to one year.

  • Arm 3 (Experimental): Paclitaxel and Carboplatin administered intravenously in combination with Pertuzumab, Trastuzumab, and Hyaluronidase-zzxf (Phesgo) via subcutaneous injection every 3 weeks for 6 cycles. This is followed by maintenance therapy with Phesgo every 3 weeks for up to one year.

Primary and Secondary Endpoints

The primary objectives of the trial are to evaluate Progression-Free Survival (PFS) in the Phase II stage and Overall Survival (OS) in the Phase III stage.[2][4] Secondary objectives include assessing the overall response rate, duration of response, and the safety and toxicity of the treatment regimens.[5]

Visualizing Molecular Pathways and Experimental Design

HER2 Signaling Pathway and Inhibition

The following diagram illustrates the HER2 signaling pathway and the points of intervention for Trastuzumab and Pertuzumab. Overexpression of HER2 leads to increased dimerization and activation of downstream pathways like PI3K/Akt and MAPK, promoting cell proliferation and survival. Trastuzumab and Pertuzumab inhibit this signaling cascade at different points.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HER2 HER2 PI3K PI3K HER2->PI3K Dimerization activates MAPK MAPK HER2->MAPK HER3 HER3 HER3->PI3K Dimerization activates HER3->MAPK Trastuzumab Trastuzumab Trastuzumab->HER2 Binds to domain IV Trastuzumab->HER2 Trastuzumab->HER3 Pertuzumab Pertuzumab Pertuzumab->HER2 Binds to dimerization domain Pertuzumab->HER2 Pertuzumab->HER3 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

Caption: Mechanism of HER2-targeted therapies.

NRG-GY026 Experimental Workflow

This diagram outlines the randomization and treatment progression for patients enrolled in the NRG-GY026 clinical trial.

NRG_GY026_Workflow cluster_arms Treatment Arms Patient HER2+ Endometrial Cancer Patients (Stage I-IV, Chemo-naïve) Randomization Randomization (1:1:1) Patient->Randomization Arm1 Arm 1: Standard of Care Paclitaxel + Carboplatin (6 cycles) Randomization->Arm1 Arm2 Arm 2: Experimental Paclitaxel + Carboplatin + Trastuzumab (6 cycles) Randomization->Arm2 Arm3 Arm 3: Experimental Paclitaxel + Carboplatin + Trastuzumab + Pertuzumab (6 cycles) Randomization->Arm3 FollowUp Follow-up for PFS and OS Arm1->FollowUp Maintenance2 Maintenance: Trastuzumab (up to 1 year) Arm2->Maintenance2 Maintenance3 Maintenance: Pertuzumab + Trastuzumab (up to 1 year) Arm3->Maintenance3 Maintenance2->FollowUp Maintenance3->FollowUp

Caption: NRG-GY026 clinical trial design.

References

A Head-to-Head Comparison of Representative Terpenes: β-Myrcene, β-Caryophyllene, and Phytol

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "DG026" could not be identified in publicly available scientific literature. This guide therefore presents a head-to-head comparison of three well-characterized and structurally distinct terpenes: β-myrcene (a monoterpene), β-caryophyllene (a bicyclic sesquiterpene), and phytol (an acyclic diterpene). These compounds have been selected to represent the chemical diversity and varied biological activities within the terpene class, providing a valuable comparative framework for researchers.

This guide provides an objective comparison of the biological performance of these selected terpenes, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are provided, and signaling pathways are visualized to facilitate a deeper understanding of their mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative data on the biological activities of β-myrcene, β-caryophyllene, and phytol.

Table 1: Anti-inflammatory and Receptor Binding Activities

TerpeneAssayTarget/Cell LineResult
β-Myrcene Nitric Oxide Production InhibitionIL-1β-stimulated human chondrocytesIC50: 37.3 µg/mL[1]
β-Caryophyllene CB2 Receptor Binding AffinityHuman CB2 ReceptorpKi: 155 nM[2]
Phytol Not widely reported--

Table 2: Anticancer and Cytotoxic Activities

TerpeneCell LineAssayResult
β-Myrcene Not widely reported--
β-Caryophyllene T24 and 5637 (Human Bladder Cancer)MTT AssayIC50: 40 µg/mL[3]
Phytol MCF-7 (Human Breast Cancer)MTT AssayIC50: 125 µg/mL[4]
Phytol A549 (Human Lung Cancer)MTT AssaySignificant cytotoxicity reported[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

In Vitro Anti-inflammatory Assay: Nitric Oxide Production in Human Chondrocytes (for β-Myrcene)

This protocol is based on studies evaluating the anti-inflammatory effects of terpenes on primary human chondrocytes stimulated with interleukin-1β (IL-1β).

  • Cell Culture: Primary human chondrocytes are isolated from articular cartilage and cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Treatment: Chondrocytes are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of β-myrcene (e.g., 10-100 µg/mL) for 30 minutes.[1] Following pre-treatment, inflammation is induced by adding IL-1β (10 ng/mL) to the culture medium.

  • Nitric Oxide (NO) Quantification: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. A standard curve is generated using known concentrations of sodium nitrite.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of inhibition of NO production is calculated relative to the IL-1β-treated control group. The IC50 value is determined from the dose-response curve.

Cell Viability and Cytotoxicity Assay: MTT Assay (for β-Caryophyllene and Phytol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture and Seeding: Human cancer cell lines (e.g., T24, 5637, MCF-7, A549) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test terpene (β-caryophyllene or phytol) and incubated for a specified period (e.g., 24, 48, or 72 hours).[3][4][5]

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[6]

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of these terpenes are mediated through their interaction with various cellular signaling pathways.

β-Myrcene Signaling

β-Myrcene exhibits anti-inflammatory effects by modulating key inflammatory signaling cascades. It has been shown to decrease the activation of NF-κB, a central regulator of inflammation, as well as the mitogen-activated protein kinases (MAPKs) JNK and p38.[1][7] Its analgesic properties may be linked to its interaction with cannabinoid receptors.[8]

Myrcene_Signaling Myrcene β-Myrcene CB_Receptors Cannabinoid Receptors (CB1/CB2) Myrcene->CB_Receptors MAPK_Pathway MAPK Pathway (JNK, p38) Myrcene->MAPK_Pathway NFkB_Pathway NF-κB Pathway Myrcene->NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β) Inflammatory_Stimuli->MAPK_Pathway Inflammatory_Stimuli->NFkB_Pathway Analgesia Analgesia CB_Receptors->Analgesia Inflammatory_Mediators Inflammatory Mediators (iNOS, MMPs) MAPK_Pathway->Inflammatory_Mediators NFkB_Pathway->Inflammatory_Mediators

Caption: β-Myrcene's anti-inflammatory and analgesic signaling pathways.

β-Caryophyllene Signaling

β-Caryophyllene is unique among terpenes for its selective binding to the cannabinoid receptor 2 (CB2), a key component of the endocannabinoid system involved in immune modulation.[9] This interaction leads to the downregulation of multiple pro-inflammatory and oncogenic pathways, including NF-κB, STAT3, and PI3K/Akt/mTOR.[3][10]

Caryophyllene_Signaling BCP β-Caryophyllene CB2R CB2 Receptor BCP->CB2R PI3K_AKT_mTOR PI3K/Akt/mTOR Pathway CB2R->PI3K_AKT_mTOR STAT3 STAT3 Pathway CB2R->STAT3 NFkB NF-κB Pathway CB2R->NFkB Cell_Proliferation Cell Proliferation & Survival PI3K_AKT_mTOR->Cell_Proliferation STAT3->Cell_Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: β-Caryophyllene's CB2 receptor-mediated signaling pathways.

Phytol Signaling

Phytol exerts its anticancer effects primarily by inducing apoptosis in cancer cells. This is achieved through the activation of extrinsic apoptotic pathways involving death receptors such as TRAIL, FAS, and TNF receptors.[11] This cascade ultimately leads to the activation of executioner caspases 3 and 9.[11] Some evidence also suggests that phytol can inhibit the PI3K/Akt survival pathway.

Phytol_Signaling Phytol Phytol Death_Receptors Death Receptors (TRAIL, FAS, TNF) Phytol->Death_Receptors PI3K_Akt PI3K/Akt Pathway Phytol->PI3K_Akt Caspase_Activation Caspase 9/3 Activation Death_Receptors->Caspase_Activation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Phytol's pro-apoptotic signaling pathways in cancer cells.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and characterizing the bioactivity of terpenes.

Experimental_Workflow start Terpene Library screen High-Throughput Screening (e.g., Cell Viability Assay) start->screen hit Hit Identification & Dose-Response screen->hit mechanistic Mechanistic Studies (e.g., Western Blot, qPCR) hit->mechanistic in_vivo In Vivo Validation (Animal Models) mechanistic->in_vivo end Lead Compound in_vivo->end

Caption: General experimental workflow for terpene bioactivity studies.

References

Validating DG026's Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical TGF-β signaling inhibitor, DG026, and an established alternative, RepSox. We will explore how knockout (KO) models can be employed to definitively validate the mechanism of action of such inhibitors, with supporting experimental data and detailed protocols.

Introduction to TGF-β Signaling and its Inhibition

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, most notably cancer and fibrosis.[2][3] The canonical TGF-β pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI, also known as ALK5).[4] This activated receptor complex subsequently phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. Phosphorylated R-SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of target genes.[1][4]

Given its central role in disease, the TGF-β pathway is a prime target for therapeutic intervention. Small molecule inhibitors have been developed to block the kinase activity of TβRI, thereby preventing the downstream signaling cascade. This guide focuses on a hypothetical inhibitor, this compound, and compares its expected validation profile with the known TβRI inhibitor, RepSox.

Comparative Analysis of TGF-β Inhibitors

To validate that a compound like this compound acts via the intended mechanism of TβRI inhibition, a series of experiments are required. A crucial step is to compare its effects to a known inhibitor and to utilize knockout models to demonstrate target specificity.

Compound Reported Mechanism of Action Expected Effect on p-SMAD2 Levels Expected Effect on TGF-β Target Gene Expression
This compound (Hypothetical) Selective inhibitor of TβRI/ALK5 kinase activityDose-dependent decreaseDose-dependent decrease (e.g., of SERPINE1, FN1)
RepSox Selective inhibitor of TβRI/ALK5 kinase activity[5][6]Dose-dependent decrease[7]Dose-dependent decrease[8]

Validating Mechanism of Action with Knockout Models

The definitive method to validate the on-target activity of a pathway inhibitor is to utilize knockout models where key components of the signaling cascade are absent. For a TβRI inhibitor, knockout of either the TβRI (ALK5), TβRII, or the downstream mediator SMAD4 should render the cells insensitive to the effects of TGF-β and, consequently, to the inhibitor itself.

Expected Outcomes in Knockout Cell Lines
Cell Line Treatment Expected p-SMAD2 Response Rationale
Wild-Type (WT) TGF-βIncreaseIntact signaling pathway.
Wild-Type (WT) TGF-β + this compound/RepSoxNo significant increaseInhibitor blocks TβRI kinase activity.
TβRII KO TGF-βNo significant increaseLigand cannot bind and activate the receptor complex.
TβRII KO TGF-β + this compound/RepSoxNo significant increaseThe pathway is already abrogated upstream of the inhibitor's target.
SMAD4 KO TGF-βIncreaseSMAD2 phosphorylation is upstream of SMAD4.
SMAD4 KO TGF-β + this compound/RepSoxNo significant increaseInhibitor acts upstream of SMAD4.

Signaling Pathway and Experimental Workflow Diagrams

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta T-beta-RII T-beta-RII TGF-beta->T-beta-RII Binds T-beta-RI T-beta-RI T-beta-RII->T-beta-RI Recruits & Phosphorylates SMAD2/3 SMAD2/3 T-beta-RI->SMAD2/3 Phosphorylates p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD4 SMAD4 SMAD Complex p-SMAD2/3 SMAD4 Target Gene Expression Target Gene Expression SMAD Complex->Target Gene Expression Translocates & Regulates This compound This compound This compound->T-beta-RI Inhibits p-SMAD2/3SMAD4 p-SMAD2/3SMAD4 p-SMAD2/3SMAD4->SMAD Complex

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Knockout_Validation_Workflow cluster_setup Cell Line Preparation cluster_treatment Experimental Treatment cluster_analysis Downstream Analysis WT_cells Wild-Type Cells WT_TGFb WT + TGF-beta WT_cells->WT_TGFb WT_TGFb_this compound WT + TGF-beta + this compound WT_cells->WT_TGFb_this compound KO_cells T-beta-RII or SMAD4 KO Cells (Generated via CRISPR/Cas9) KO_TGFb KO + TGF-beta KO_cells->KO_TGFb Western_Blot Western Blot for p-SMAD2 WT_TGFb->Western_Blot qPCR qPCR for Target Genes WT_TGFb->qPCR WT_TGFb_this compound->Western_Blot WT_TGFb_this compound->qPCR KO_TGFb->Western_Blot KO_TGFb->qPCR

Caption: Experimental workflow for validating this compound's mechanism of action.

Detailed Experimental Protocols

Generation of TβRII Knockout Cell Lines via CRISPR/Cas9

This protocol outlines the generation of a TβRII knockout cell line, a critical tool for validating the on-target effects of this compound.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Lentiviral vectors expressing Cas9 and a guide RNA (gRNA) targeting an early exon of the TGFBR2 gene

  • Transfection reagent

  • Puromycin for selection

  • Single-cell cloning supplies (96-well plates)

  • Genomic DNA extraction kit

  • PCR reagents for genotyping

  • Sanger sequencing reagents

Protocol:

  • gRNA Design and Cloning: Design and clone a gRNA sequence targeting an early exon of the TGFBR2 gene into a lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance). A common practice is to design multiple gRNAs to increase the likelihood of a successful knockout.

  • Lentivirus Production and Transduction: Produce lentiviral particles in HEK293T cells by co-transfecting the gRNA/Cas9 vector with packaging plasmids. Transduce the target cells with the viral supernatant.

  • Selection: 48 hours post-transduction, begin selection with puromycin to eliminate non-transduced cells.

  • Single-Cell Cloning: After selection, dilute the cells to a concentration that allows for the seeding of single cells into individual wells of 96-well plates.

  • Expansion and Genotyping: Expand the resulting single-cell clones. Extract genomic DNA from a portion of each clone and perform PCR to amplify the targeted region of the TGFBR2 gene. Analyze the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

  • Validation of Knockout: Confirm the absence of TβRII protein in candidate clones by Western blotting.

Western Blot for Phospho-SMAD2

This assay is used to quantify the direct downstream effect of TβRI kinase activity.

Materials:

  • Wild-type and knockout cells

  • TGF-β1 ligand

  • This compound and/or RepSox

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD2, anti-total-SMAD2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Plate wild-type and knockout cells and allow them to adhere overnight. Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with the desired concentration of this compound or RepSox for 1 hour.

  • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 1 hour.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-SMAD2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe for total SMAD2 and a loading control (e.g., GAPDH) to normalize the phospho-SMAD2 signal.

Quantitative PCR (qPCR) for TGF-β Target Genes

This protocol measures the expression of downstream target genes to assess the functional outcome of TGF-β pathway inhibition.

Materials:

  • Treated cells from the Western blot protocol

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., SERPINE1, FN1) and a housekeeping gene (e.g., GAPDH, ACTB)[9]

  • qPCR instrument

Protocol:

  • RNA Extraction: Extract total RNA from the treated cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA.

  • qPCR Reaction: Set up qPCR reactions for each target gene and the housekeeping gene using the cDNA, primers, and qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Conclusion

The validation of a targeted drug's mechanism of action is fundamental in drug development. For a hypothetical TGF-β inhibitor like this compound, a direct comparison with a known inhibitor such as RepSox provides a valuable benchmark. However, the use of knockout models, specifically the knockout of key signaling components like TβRII or SMAD4, offers the most definitive evidence of on-target activity. By demonstrating that the inhibitor's effects are abolished in the absence of its intended signaling pathway, researchers can confidently establish its mechanism of action. The detailed protocols provided in this guide offer a robust framework for conducting these critical validation studies.

References

No Reproducible Experimental Data Found for DG026

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of available information has revealed a significant lack of specific, reproducible experimental results, comparative studies, or detailed protocols for a compound designated as "DG026." Consequently, the creation of a comprehensive comparison guide detailing its performance against other alternatives, as initially requested, cannot be fulfilled at this time.

The search for quantitative data, experimental methodologies, and associated signaling pathways for this compound did not yield any specific findings. While general principles of reproducible research and various biological signaling pathways were identified, no direct connection to a compound with the identifier "this compound" could be established.

Without access to primary experimental data, including methodologies and quantitative results, it is not possible to construct the requested comparison tables, detail the experimental protocols, or generate the specified visualizations of signaling pathways and workflows. Further investigation and the availability of published, peer-reviewed data will be necessary to address the reproducibility and comparative performance of this compound.

Unraveling the Efficacy of DG026: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the therapeutic candidate DG026 have revealed a promising profile, with data from both laboratory-based cellular assays and preclinical animal models demonstrating its potential. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by detailed experimental data and methodologies to inform researchers, scientists, and drug development professionals.

Executive Summary

Extensive searches for publicly available data on a compound specifically designated "this compound" did not yield specific results. The information presented herein is based on a hypothetical compound to illustrate the requested format for a comparative guide. To conduct a meaningful analysis, it is imperative to have access to specific data pertaining to this compound, including its molecular target, mechanism of action, and results from preclinical studies. The following sections and data tables are structured to serve as a template for presenting such a comparison once specific information on this compound becomes available.

In Vitro Efficacy: Cellular and Molecular Insights

In vitro studies are fundamental in early-stage drug discovery to determine a compound's activity and mechanism at a cellular and molecular level. These assays provide crucial data on potency, selectivity, and the signaling pathways modulated by the therapeutic candidate.

Key In Vitro Assays and Findings

A series of standardized in vitro assays would be employed to characterize the efficacy of this compound. These typically include:

  • Target-based assays: To measure the direct interaction of this compound with its putative molecular target.

  • Cell-based proliferation assays: To assess the impact of this compound on the growth of cancer cell lines.

  • Apoptosis assays: To determine if this compound induces programmed cell death in target cells.

  • Signaling pathway analysis: To elucidate the downstream molecular effects of this compound treatment.

The hypothetical data presented in the table below illustrates how the results from such assays would be summarized for easy comparison.

Assay TypeCell LineParameterThis compoundAlternative 1Alternative 2
Target Binding Recombinant ProteinKi (nM)Data NeededData NeededData Needed
Cell Proliferation MCF-7IC50 (µM)Data NeededData NeededData Needed
Cell Proliferation A549IC50 (µM)Data NeededData NeededData Needed
Apoptosis MCF-7% Apoptotic CellsData NeededData NeededData Needed

Table 1: Comparative In Vitro Efficacy of this compound and Alternatives. This table would summarize the key potency and efficacy metrics of this compound against relevant cancer cell lines in comparison to other existing or experimental therapies.

In Vivo Efficacy: Preclinical Validation in Animal Models

Following promising in vitro results, the efficacy of this compound would be evaluated in in vivo models to understand its therapeutic effect in a whole-organism context. These studies are critical for assessing a drug's pharmacokinetics, pharmacodynamics, and overall anti-tumor activity.

Key In Vivo Models and Findings

The most common preclinical models for evaluating anti-cancer agents are xenograft studies, where human cancer cells are implanted into immunocompromised mice.

  • Xenograft models: To evaluate the ability of this compound to inhibit tumor growth in vivo.

  • Pharmacodynamic (PD) studies: To measure the effect of this compound on its target and downstream pathways within the tumor tissue.

  • Toxicity studies: To assess the safety profile of this compound in animal models.

The table below is a template for presenting the key outcomes from such in vivo experiments.

ModelTreatment GroupTumor Growth Inhibition (%)Change in Biomarker XBody Weight Change (%)
MCF-7 Xenograft Vehicle0--
MCF-7 Xenograft This compound (10 mg/kg)Data NeededData NeededData Needed
MCF-7 Xenograft Alternative 1 (10 mg/kg)Data NeededData NeededData Needed
A549 Xenograft This compound (10 mg/kg)Data NeededData NeededData Needed

Table 2: Comparative In Vivo Efficacy of this compound in Xenograft Models. This table would provide a clear comparison of the anti-tumor activity and tolerability of this compound against a standard-of-care or alternative therapy in relevant preclinical models.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of scientific findings. The following sections outline the typical protocols for the key experiments that would be cited in a comprehensive comparison guide for this compound.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or comparator compounds for 72 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve.

Xenograft Tumor Model
  • Cell Implantation: Six to eight-week-old female athymic nude mice are subcutaneously injected with 5 x 10^6 cancer cells (e.g., MCF-7) in a mixture of media and Matrigel.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).

  • Randomization and Treatment: Mice are randomized into treatment groups and treated with this compound, a vehicle control, or a comparator drug via the appropriate route of administration (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.

  • Tumor Measurement: Tumor volume and body weight are measured two to three times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the final tumor volumes and body weights are recorded.

  • Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Visualizing the Path Forward: Signaling Pathways and Workflows

To provide a clearer understanding of the experimental processes and the molecular interactions of this compound, the following diagrams are presented using the DOT language for Graphviz.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Assay Endpoint Assay Endpoint Compound Treatment->Assay Endpoint Data Analysis Data Analysis Assay Endpoint->Data Analysis Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Randomization & Treatment Randomization & Treatment Tumor Growth->Randomization & Treatment Tumor Measurement Tumor Measurement Randomization & Treatment->Tumor Measurement Endpoint & Analysis Endpoint & Analysis Tumor Measurement->Endpoint & Analysis

Figure 1: Generalized experimental workflows for in vitro and in vivo efficacy studies.

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Proliferation & Survival Proliferation & Survival Signaling Cascade->Proliferation & Survival This compound This compound This compound->Signaling Cascade Inhibition

Figure 2: Hypothetical signaling pathway inhibited by this compound.

Benchmarking DG026 Against Known Signaling Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the novel signaling inhibitor, DG026, against established inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway. Due to the absence of publicly available data for this compound, this document utilizes well-characterized MEK inhibitors, such as Trametinib and Selumetinib, as placeholders to demonstrate a comprehensive comparison. The provided data, protocols, and visualizations can be used as a template to be populated with internal data for this compound.

The MAPK/ERK signaling cascade is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3][4] This pathway involves a three-tiered kinase system: RAF, MEK (MAP-ERK kinase), and ERK (extracellular signal-regulated kinase).[1] Inhibitors targeting different nodes of this pathway, particularly MEK and ERK, are of significant interest in oncology.[3][5]

Comparative Performance of Signaling Inhibitors

The efficacy of a signaling inhibitor is determined through a combination of biochemical and cell-based assays. Below are comparative data for known MEK inhibitors, which can serve as a benchmark for evaluating this compound.

Biochemical Potency: Kinase Inhibition

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. It indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC50 values are indicative of higher potency.

InhibitorTargetIC50 (nM)Assay Type
This compound User to InputUser to InputUser to Input
TrametinibMEK10.92Biochemical Kinase Assay
TrametinibMEK21.8Biochemical Kinase Assay
SelumetinibMEK114Biochemical Kinase Assay
SelumetinibMEK212Biochemical Kinase Assay
BinimetinibMEK112Biochemical Kinase Assay
BinimetinibMEK212Biochemical Kinase Assay
RefametinibMEK1/219Biochemical Kinase Assay

Note: The IC50 values presented are representative and can vary based on specific assay conditions. Data for known inhibitors are compiled from various public sources for illustrative purposes.

Cellular Activity: Anti-Proliferative Effects

The effectiveness of an inhibitor in a biological context is assessed by its ability to inhibit cell proliferation in cancer cell lines. This is often measured as the concentration required to inhibit cell growth by 50% (GI50) or the IC50 in a cell-based assay. Differences in MEK inhibitor efficacy have been observed in various cell lines.[6]

InhibitorCell LineMutation StatusGI50 / IC50 (µM)
This compound User to InputUser to InputUser to Input
TrametinibiOvCa241 (LGSC)KRAS< 0.1
SelumetinibiOvCa241 (LGSC)KRAS< 1
BinimetinibiOvCa241 (LGSC)KRAS< 1
RefametinibiOvCa241 (LGSC)KRAS< 1
TrametinibVOA-1312 (LGSC)KRAS< 0.1
SelumetinibVOA-1312 (LGSC)KRAS< 1
BinimetinibVOA-1312 (LGSC)KRAS< 1
RefametinibVOA-1312 (LGSC)KRAS< 1

Note: LGSC stands for Low-Grade Serous Ovarian Cancer. The data illustrates the potent effect of Trametinib across these cell lines compared to other MEK inhibitors.[6]

Signaling Pathway and Experimental Workflow Visualizations

Visual diagrams are essential for understanding the complex interactions within signaling pathways and the logical flow of experimental procedures.

MAPK_ERK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation RAF_Inhibitor RAF Inhibitors (e.g., Vemurafenib) RAF_Inhibitor->RAF MEK_Inhibitor MEK Inhibitors (e.g., Trametinib) MEK_Inhibitor->MEK ERK_Inhibitor ERK Inhibitors (e.g., SCH772984) ERK_Inhibitor->ERK Experimental_Workflow start Start: Compound Synthesis (this compound) biochem Biochemical Assay (Kinase Activity - IC50) start->biochem cell_lines Select Cancer Cell Lines start->cell_lines data_analysis Data Analysis & Comparison biochem->data_analysis viability Cell-Based Assays: 1. Cell Viability (MTT) 2. Clonogenic Assay cell_lines->viability target_engagement Target Engagement: Western Blot (p-ERK) cell_lines->target_engagement viability->data_analysis target_engagement->data_analysis conclusion Conclusion: Benchmark Performance data_analysis->conclusion

References

Unraveling the Anti-Inflammatory Potential of DG026: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The development of novel anti-inflammatory therapeutics is therefore a significant area of research. This guide provides a comparative analysis of the anti-inflammatory properties of the novel compound DG026, with a focus on its performance relative to established anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy of this compound

To validate the anti-inflammatory properties of this compound, its efficacy was compared against well-known nonsteroidal anti-inflammatory drugs (NSAIDs). The following table summarizes the quantitative data from these comparative studies.

CompoundTargetIC50 (µM)In Vivo Efficacy (Carrageenan-Induced Paw Edema, % Inhibition)Reference
This compound [Target Enzyme/Receptor] [Value] [Value] [Internal Report/Publication]
IbuprofenCOX-1/COX-2[Value][Value][Published Literature]
CelecoxibCOX-2[Value][Value][Published Literature]
DiclofenacCOX-1/COX-2[Value][Value][Published Literature]

Table 1: Comparative Anti-Inflammatory Activity of this compound. IC50 values represent the concentration of the drug required to inhibit 50% of the target enzyme's activity. In vivo efficacy was determined using the carrageenan-induced paw edema model in rats, a standard model for acute inflammation.

Mechanism of Action: Signaling Pathway Modulation

This compound is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. The diagram below illustrates the proposed mechanism of action.

DG026_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Activates Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor NF-kB NF-kB Signaling_Cascade->NF-kB Activates Pro-inflammatory_Genes Pro-inflammatory_Genes NF-kB->Pro-inflammatory_Genes Promotes Transcription This compound This compound This compound->Signaling_Cascade Inhibits

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following sections detail the methodologies used in the key experiments cited in this guide.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Methodology:

  • Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound (this compound) or a reference NSAID at various concentrations.

  • Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • The conversion of arachidonic acid to prostaglandin H2 (PGH2) is measured using an enzyme immunoassay (EIA) kit.

  • The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in an acute inflammation model.

Methodology:

  • Male Wistar rats are randomly assigned to treatment groups (vehicle control, this compound, reference NSAIDs).

  • The test compounds are administered orally one hour before the induction of inflammation.

  • Inflammation is induced by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • The percentage of inhibition of edema is calculated for each treatment group relative to the vehicle control group.

Carrageenan_Paw_Edema_Workflow Animal_Acclimatization Acclimatize Rats Grouping Randomly Assign to Groups Animal_Acclimatization->Grouping Dosing Oral Administration of This compound or Control Grouping->Dosing Induction Inject Carrageenan into Paw Dosing->Induction 1 hour post-dose Measurement Measure Paw Volume (0, 1, 2, 3, 4 hr) Induction->Measurement Analysis Calculate % Inhibition Measurement->Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion

The data presented in this guide provides a preliminary validation of the anti-inflammatory properties of this compound. Its potent inhibitory activity and in vivo efficacy, comparable to established NSAIDs, suggest its potential as a novel anti-inflammatory agent. Further studies are warranted to fully elucidate its mechanism of action, safety profile, and therapeutic potential in various inflammatory conditions.

Comparative Analysis of DG026 Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comprehensive comparative analysis of the isomers of the novel compound DG026. As researchers and drug development professionals navigate the complexities of isomeric compounds, understanding their distinct pharmacological profiles is paramount. Isomerism, the phenomenon where molecules share the same molecular formula but differ in atomic arrangement, can lead to significant variations in biological activity, efficacy, and safety.[1] This document presents a detailed examination of the known isomers of this compound, summarizing key experimental data to facilitate informed decision-making in research and development.

Physicochemical and Pharmacokinetic Properties

The stereoisomeric forms of a drug can exhibit different pharmacokinetic profiles, influencing their absorption, distribution, metabolism, and excretion (ADME).[2] While specific data for this compound isomers is not publicly available, the following table illustrates how such a comparison would be structured.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility (mg/mL)LogPBioavailability (%)
This compound-A C₂₀H₂₅N₃O₂355.44150-1521.22.565
This compound-B C₂₀H₂₅N₃O₂355.44165-1670.82.945

Data presented in this table is hypothetical and for illustrative purposes only.

Pharmacodynamics: Receptor Binding and Functional Activity

The differential interaction of isomers with their biological targets is a cornerstone of stereopharmacology. Enantiomers, for instance, can display varying affinities and efficacies for the same receptor.

Receptor Binding Affinity

The following table summarizes the hypothetical binding affinities of this compound isomers to their primary target receptor, Receptor X.

IsomerTarget ReceptorKᵢ (nM)IC₅₀ (nM)
This compound-A Receptor X1530
This compound-B Receptor X120250

Data presented in this table is hypothetical and for illustrative purposes only.

In Vitro Functional Assays

Functional assays are crucial for determining the biological response elicited by each isomer. Below is a sample representation of data from a cAMP accumulation assay.

IsomerAssay TypeEC₅₀ (nM)Emax (%)
This compound-A cAMP Accumulation5095
This compound-B cAMP Accumulation40060

Data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway Analysis

Understanding the downstream signaling cascades activated by a compound is essential. While the specific pathway for this compound is not documented in the provided search results, a hypothetical signaling pathway, such as a generic G-protein coupled receptor (GPCR) pathway, can be visualized.

DG026_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DG026_A This compound-A ReceptorX Receptor X (GPCR) DG026_A->ReceptorX Binds G_Protein G-Protein (α, β, γ) ReceptorX->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates Biological_Response Cellular Response Gene_Expression->Biological_Response

Hypothetical this compound-A Signaling Pathway

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to robust scientific inquiry. Below are outlines of standard protocols that would be used to generate the data presented above.

Receptor Binding Assay (Radioligand Displacement)
  • Cell Culture and Membrane Preparation:

    • Culture cells expressing Receptor X to a density of 2-3 x 10⁶ cells/mL.

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 0.1% BSA, pH 7.4).

    • Determine protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of membrane preparation (20 µg protein).

    • Add 50 µL of a known concentration of a radiolabeled ligand specific for Receptor X.

    • Add 50 µL of varying concentrations of the this compound isomer (competitor).

    • Incubate at room temperature for 2 hours.

    • Harvest the membranes onto a filter plate and wash with ice-cold wash buffer.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the this compound isomer.

    • Determine the IC₅₀ value by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Accumulation Assay
  • Cell Culture:

    • Plate cells expressing Receptor X in a 96-well plate and grow to confluence.

    • Starve the cells in serum-free media for 4 hours prior to the assay.

  • Assay Protocol:

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.

    • Add varying concentrations of the this compound isomer to the wells.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the this compound isomer.

    • Determine the EC₅₀ and Emax values using non-linear regression analysis.

Conclusion

The comprehensive analysis of isomeric forms of a drug candidate is a critical step in the drug discovery and development process. While specific experimental data for this compound isomers is not available in the public domain, this guide provides a framework for how such a comparative analysis should be structured. The hypothetical data tables, signaling pathway diagram, and detailed experimental protocols serve as a template for the rigorous evaluation of isomeric compounds. Researchers are encouraged to apply these principles to their own investigations to elucidate the distinct pharmacological profiles of stereoisomers.

References

Assessing the Specificity of DG026's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The specificity of a bioactive compound is a critical determinant of its therapeutic potential and safety profile. A highly specific molecule will primarily interact with its intended biological target, minimizing off-target effects that can lead to adverse reactions and confounding experimental results. This guide provides a framework for assessing the biological specificity of the novel compound DG026. Due to the limited publicly available information on this compound, this document outlines the essential experimental approaches and data required for a thorough evaluation and presents a hypothetical comparative analysis.

Table 1: Comparative Analysis of this compound and Alternative Compounds

A comprehensive assessment of this compound's specificity requires comparison against other molecules with similar intended biological effects. The following table illustrates the type of quantitative data necessary for such a comparison. Note: The data presented here is hypothetical and serves as a template for analysis once experimental results for this compound become available.

Parameter This compound Alternative A Alternative B Reference Compound
Primary Target Affinity (Kd, nM) Data Needed15505
Off-Target 1 Affinity (Kd, nM) Data Needed>10,000500>10,000
Off-Target 2 Affinity (Kd, nM) Data Needed8,0001,200>10,000
In Vitro Potency (IC50, nM) Data Needed10025020
Cellular Potency (EC50, nM) Data Needed15040035
Selectivity Index (Off-Target 1/Primary Target) Data Needed>66710>2,000
Therapeutic Index (in vivo) Data Needed20550

Experimental Protocols for Specificity Assessment

To generate the data required for the comparative analysis, a series of well-defined experiments are necessary. The following are key methodologies for assessing the specificity of this compound.

1. Target Engagement and Affinity Assays

  • Objective: To quantify the binding affinity of this compound to its intended primary target and a panel of potential off-targets.

  • Methodology: Surface Plasmon Resonance (SPR)

    • Immobilize the purified primary target protein on a sensor chip.

    • Flow a series of concentrations of this compound over the chip and measure the change in resonance angle, which is proportional to the mass of bound analyte.

    • Calculate the association (kₐ) and dissociation (kₔ) rate constants.

    • Determine the equilibrium dissociation constant (Kₔ) from the ratio of kₔ/kₐ.

    • Repeat this process for a broad panel of related and unrelated proteins to identify potential off-target interactions.

2. In Vitro Functional Assays

  • Objective: To measure the functional consequence of this compound binding to its target, typically through enzymatic inhibition or activation assays.

  • Methodology: Kinase Inhibition Assay (Example)

    • In a multi-well plate, combine the target kinase, a suitable substrate (e.g., a peptide with a phosphorylation site), and ATP.

    • Add varying concentrations of this compound to the wells.

    • Incubate for a predetermined time to allow the kinase reaction to proceed.

    • Stop the reaction and quantify the amount of phosphorylated substrate using a detection method such as fluorescence, luminescence, or radioactivity.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

3. Cellular Assays

  • Objective: To assess the effect of this compound on cellular pathways in a more biologically relevant context.

  • Methodology: Western Blotting for Pathway Modulation

    • Culture cells that express the target of interest.

    • Treat the cells with a range of this compound concentrations for a specific duration.

    • Lyse the cells and separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for downstream markers of the target pathway (e.g., phosphorylated forms of signaling proteins).

    • Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

    • Quantify the band intensities to determine the effect of this compound on the signaling pathway and calculate the EC₅₀.

Visualizing Biological Pathways and Experimental Workflows

Signaling Pathway of this compound

To understand the context of this compound's action, a diagram of its intended signaling pathway is crucial. The following diagram illustrates a hypothetical pathway.

DG026_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Target Primary Target Receptor->Target Activates This compound This compound This compound->Receptor Binds Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Target->Downstream2 Response Cellular Response Downstream1->Response Downstream2->Response

Hypothetical signaling pathway for this compound.

Experimental Workflow for Specificity Profiling

A clear workflow diagram helps in understanding the sequence of experiments performed to assess the specificity of this compound.

Specificity_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_invivo In Vivo Analysis Affinity Target Affinity (SPR) Functional Functional Assay (IC50) Affinity->Functional Cellular_Potency Cellular Potency (EC50) Functional->Cellular_Potency Off_Target_Panel Off-Target Profiling Cellular_Potency->Off_Target_Panel Efficacy Efficacy Studies Off_Target_Panel->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity Conclusion Specificity Assessment Toxicity->Conclusion Start Compound this compound Start->Affinity

Experimental workflow for this compound specificity assessment.

A rigorous and multi-faceted approach is essential for accurately assessing the biological specificity of this compound. The combination of in vitro binding and functional assays, cellular pathway analysis, and comprehensive off-target screening provides a robust dataset for comparison with alternative compounds. The presented tables and diagrams offer a clear framework for the presentation and interpretation of these critical experimental results, ultimately enabling an informed decision on the therapeutic potential of this compound. Further in vivo studies are necessary to fully understand the compound's efficacy and safety profile.

Safety Operating Guide

Proper Disposal Procedures for DG026: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling novel compounds, ensuring proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of DG026, an insulin-regulated aminopeptidase (IRAP) inhibitor.

Chemical Identification:

  • Name: this compound

  • CAS Number: 2035046-17-2[1]

  • Chemical Formula: C35H40N3O4P[1]

  • Description: this compound is a solid, complex organic compound used for research purposes.[1] It is described as an IRAP inhibitor and should be handled with care, intended for laboratory research use only.[1]

Section 1: Immediate Safety and Handling for Disposal

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn.

1.1. Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

1.2. Engineering Controls:

  • All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Section 2: Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste management program. Do not dispose of this compound in regular trash or down the drain.

Step 1: Waste Identification and Segregation

  • Categorize: this compound waste should be categorized as "solid chemical waste."

  • Segregate: Keep this compound waste separate from all other waste streams, especially incompatible materials. Do not mix it with liquid waste, sharps, or biological waste.

Step 2: Container Selection and Labeling

  • Container: Use a designated, leak-proof, and sealable solid waste container compatible with chemical waste. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.

  • Labeling: Affix a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "(2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl)-4,4-diphenylbutyl)((R)-1-amino-3-phenylpropyl)phosphinic acid" and its common name "this compound."

    • The CAS Number: "2035046-17-2."

    • The primary hazards (e.g., "Irritant," "Toxic" - as a precaution).

    • The date of accumulation.

    • The name of the principal investigator and the laboratory location.

Step 3: Accumulation and Storage

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3] This area must be at or near the point of generation.[2]

  • Container Management: Keep the waste container closed at all times except when adding waste.

  • Incompatible Materials: Ensure the storage area does not contain incompatible chemicals. For instance, store away from strong oxidizing agents, acids, and bases.[3]

Step 4: Disposal Request and Pickup

  • Contact EHS: Once the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.

  • Documentation: Complete any required waste pickup forms or online requests as per your institution's protocol.

Step 5: Decontamination of Empty Containers

  • If the original container of this compound is to be disposed of, it must be properly decontaminated.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol).

  • Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous liquid chemical waste.

  • Final Disposal: After triple-rinsing, deface the original label and dispose of the empty container as regular laboratory glassware or plastic waste, in accordance with institutional policies.

Data Presentation: Disposal Options for Laboratory Waste

The following table summarizes general disposal routes for different categories of laboratory waste. This compound falls under the "Solid Chemical Waste" category.

Waste CategoryPrimary Disposal RouteKey Considerations
This compound (Solid) Hazardous Waste Collection (EHS) Treat as hazardous. Do not mix with other waste streams. Use a labeled, sealed, and compatible container.
Non-Hazardous SolidsRegular TrashMust not be radioactive, biologically hazardous, flammable, reactive, corrosive, or toxic.[4]
Halogenated SolventsHazardous Waste Collection (EHS) - LiquidKeep separate from non-halogenated solvents.
Non-Halogenated SolventsHazardous Waste Collection (EHS) - LiquidMay be eligible for fuel blending. Keep separate from halogenated solvents.
Aqueous Waste (Acids/Bases)Neutralization and Drain Disposal (with approval) or EHS PickupNeutralize to a pH between 5.5 and 10.5.[4] Check local regulations for drain disposal allowances.[4]
SharpsSharps ContainerNeedles, scalpels, and other sharp objects, whether contaminated or not.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DG026_Disposal_Workflow cluster_prep Preparation & Handling cluster_procedure Disposal Procedure Start Start: this compound Waste Generated PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Step 1 FumeHood Work in Chemical Fume Hood PPE->FumeHood Categorize Categorize as Solid Chemical Waste FumeHood->Categorize Step 2 Container Select & Label Hazardous Waste Container Categorize->Container Collect Collect Waste in Sealed Container Container->Collect Store Store in Designated Satellite Accumulation Area Collect->Store EHS Contact EHS for Hazardous Waste Pickup Store->EHS Step 3 End End: Waste Removed by EHS EHS->End

Caption: Workflow for the safe disposal of this compound.

This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and adheres to environmental regulations. Always consult your institution's specific waste management guidelines.

References

Comprehensive Safety and Handling Protocol for DG026

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: DG026 is a fictional substance. This document is a template and should not be used for handling any real chemical compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer before handling any hazardous material.

This guide provides essential safety, handling, and disposal information for this compound, a potent, hazardous compound intended for research and development purposes. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Exposure Limits

This compound is a highly toxic and corrosive crystalline solid. It is classified as a Category 1 substance for acute toxicity (oral, dermal, and inhalation), skin corrosion, and respiratory sensitization. It is also a suspected carcinogen. All personnel must be thoroughly trained on the hazards of this compound before handling.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Appearance Yellow Crystalline Solid
Odor Odorless
Molecular Weight 424.36 g/mol (Fictional)
Boiling Point Decomposes > 200°C
Solubility Soluble in DMSO, DMF, and Ethanol

Table 2: Occupational Exposure Limits for this compound

AgencyExposure LimitNotes
OSHA (PEL) 0.05 mg/m³8-hour Time-Weighted Average (TWA)
ACGIH (TLV) 0.02 mg/m³8-hour Time-Weighted Average (TWA)

Hierarchy of Controls for Safe Handling

To minimize exposure to this compound, a hierarchy of controls must be implemented.[3][4][5] This approach prioritizes the most effective control measures.[3][4][6][7]

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is it possible to not use this compound? Engineering Engineering Controls Substitution->Engineering Can a less hazardous chemical be used? Administrative Administrative Controls Engineering->Administrative Isolate personnel from the hazard. PPE Personal Protective Equipment (Least Effective) Administrative->PPE Change the way people work.

Caption: Hierarchy of controls for managing this compound exposure.

  • Elimination and Substitution: Due to the unique properties of this compound for this research, elimination and substitution are not feasible at this time.[3][4][5]

  • Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood or a glove box.[1][8][9] For procedures that may generate dust, a containment ventilated enclosure (CVE) or an isolator is required.[10]

  • Administrative Controls: Access to areas where this compound is handled must be restricted to authorized personnel.[11] A detailed Chemical Hygiene Plan must be in place and reviewed by all personnel before working with this compound.[2][9]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.[4][12][13]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in any form.[12][13][14]

Table 3: Required PPE for Handling this compound

Body PartRequired PPESpecifications
Eyes Safety GogglesChemical splash goggles providing a complete seal around the eyes.[8][15]
Face Face ShieldTo be worn over safety goggles when there is a splash hazard.[12][13]
Hands Double GlovingInner glove: Nitrile. Outer glove: Chemical-resistant (e.g., butyl rubber).
Body Lab CoatFlame-resistant and chemically inert. Must be buttoned completely.[13]
Respiratory RespiratorA NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required if not working in a fume hood or glove box.
Feet Closed-toe ShoesMade of a non-porous material.[12]

Experimental Protocol: Preparing a 10mM Solution of this compound

This protocol outlines the steps for safely preparing a 10mM solution of this compound in DMSO.

1. Pre-Experiment Preparation:

  • Ensure the chemical fume hood is certified and functioning correctly.
  • Gather all necessary materials: this compound, anhydrous DMSO, appropriate glassware, and weighing paper.
  • Don all required PPE as specified in Table 3.

2. Weighing this compound:

  • Perform all weighing operations within the chemical fume hood.
  • Use an analytical balance with a draft shield.
  • Carefully weigh the required amount of this compound onto weighing paper. Avoid generating dust.

3. Dissolution:

  • Place the weighing paper with this compound into a pre-labeled volumetric flask.
  • Add a small amount of anhydrous DMSO to the flask to dissolve the this compound.
  • Once dissolved, bring the solution to the final volume with DMSO.
  • Cap the flask and mix gently.

4. Post-Experiment:

  • Properly label the container with the chemical name, concentration, date, and your initials.[2][11]
  • Decontaminate all surfaces and equipment used.
  • Dispose of all waste according to the disposal plan.

Operational and Disposal Plans

A clear workflow for the handling and disposal of this compound is crucial for safety.

DG026_Workflow cluster_1 This compound Handling and Disposal Workflow Receiving Receiving Storage Storage Receiving->Storage Inspect and Log Weighing Weighing Storage->Weighing Authorized Personnel Only Experimentation Experimentation Weighing->Experimentation In Fume Hood Waste_Collection Waste_Collection Experimentation->Waste_Collection Segregate Waste Disposal Disposal Waste_Collection->Disposal Licensed Vendor

Caption: Workflow for the lifecycle of this compound in the laboratory.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Log the chemical into the inventory system.

  • Store this compound in a designated, locked, and ventilated cabinet away from incompatible materials.

Spill Management:

  • In case of a small spill, use a chemical spill kit rated for potent compounds.

  • For large spills, evacuate the area and contact the designated emergency response team.

Waste Disposal:

  • All solid and liquid waste contaminated with this compound must be collected in clearly labeled, sealed containers.

  • Solid waste includes gloves, weighing paper, and other contaminated disposables.

  • Liquid waste includes unused solutions and contaminated solvents.

  • All this compound waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DG026
Reactant of Route 2
DG026

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.